Product packaging for Calcium malonate(Cat. No.:CAS No. 19455-76-6)

Calcium malonate

Cat. No.: B101822
CAS No.: 19455-76-6
M. Wt: 142.12 g/mol
InChI Key: MLMODXBPCNLAGP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium malonate is a useful research compound. Its molecular formula is C3H2CaO4 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2CaO4 B101822 Calcium malonate CAS No. 19455-76-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19455-76-6

Molecular Formula

C3H2CaO4

Molecular Weight

142.12 g/mol

IUPAC Name

calcium;propanedioate

InChI

InChI=1S/C3H4O4.Ca/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+2/p-2

InChI Key

MLMODXBPCNLAGP-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[Ca+2]

Other CAS No.

19455-76-6

Related CAS

141-82-2 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium Malonate from Malonic Acid and Calcium Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium malonate from the direct reaction of malonic acid and calcium carbonate. The document details the underlying chemistry, experimental protocols, and physicochemical properties of the resulting product, tailored for professionals in research and development.

Introduction

This compound is a calcium salt of malonic acid with the chemical formula C₃H₂CaO₄. It serves as a precursor in the synthesis of various organic compounds and has garnered interest for its potential applications in thermochemical energy storage. The synthesis from malonic acid and calcium carbonate is a straightforward and common laboratory method, relying on the precipitation of the sparingly soluble this compound from an aqueous solution.[1] This guide will elucidate the scientific principles and practical execution of this synthesis.

Reaction Stoichiometry and Thermodynamics

The reaction between malonic acid (H₂C₃H₂O₄) and calcium carbonate (CaCO₃) is an acid-base reaction that proceeds as follows:

H₂C₃H₂O₄(aq) + CaCO₃(s) → Ca(C₃H₂O₄)(s) + H₂O(l) + CO₂(g)

This reaction is driven by the formation of a stable, insoluble salt (this compound), water, and the evolution of carbon dioxide gas. The reaction is typically conducted in an aqueous medium where malonic acid is soluble, and calcium carbonate is in a solid suspension.

Table 1: Physicochemical Properties of Reactants and Products

CompoundMolar Mass ( g/mol )AppearanceSolubility in Water
Malonic Acid104.06White crystals73.5 g/100 mL (20 °C)
Calcium Carbonate100.09White powder0.0013 g/100 mL (25 °C)
This compound142.12White precipitateSparingly soluble, decreases with increasing temperature[1]
Carbon Dioxide44.01Colorless gas0.145 g/100 mL (25 °C, 1 atm)
Water18.02Colorless liquidN/A

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is a representative method based on established chemical principles for this type of reaction.

Materials and Equipment
  • Malonic Acid (reagent grade)

  • Calcium Carbonate (precipitated, fine powder)

  • Deionized Water

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

  • Spatula

  • Weighing balance

Procedure
  • Dissolution of Malonic Acid: In a 500 mL beaker, dissolve 10.4 g (0.1 mol) of malonic acid in 200 mL of deionized water. Stir the solution gently with a magnetic stirrer until all the malonic acid has dissolved. Gentle heating (40-50 °C) can be applied to facilitate dissolution.

  • Addition of Calcium Carbonate: While stirring the malonic acid solution, slowly add 10.0 g (0.1 mol) of calcium carbonate powder in small portions. Effervescence (release of CO₂) will be observed. Control the rate of addition to prevent excessive foaming.

  • Reaction Completion and Precipitation: Continue stirring the mixture at room temperature for 1-2 hours after the addition of calcium carbonate is complete. A white precipitate of this compound will form. The reaction can be gently heated to around 60 °C to promote the formation of a more crystalline precipitate.

  • Isolation of the Precipitate: Isolate the this compound precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the precipitate on the filter with several portions of cold deionized water to remove any unreacted starting materials and soluble impurities. Subsequently, wash with a small amount of ethanol or acetone to aid in drying.

  • Drying: Carefully transfer the filtered this compound to a pre-weighed watch glass or drying dish. Dry the product in a drying oven at 80-100 °C to a constant weight. The resulting product is typically a dihydrate, Ca(C₃H₂O₄)·2H₂O.[2]

  • Yield Calculation: Weigh the final dried product and calculate the percentage yield based on the theoretical yield (17.82 g for the dihydrate).

Table 2: Representative Experimental Parameters and Expected Results

ParameterValue
Molar Ratio (Malonic Acid : Calcium Carbonate)1:1
SolventDeionized Water
Reaction TemperatureRoom Temperature to 60 °C
Reaction Time1-2 hours
Expected ProductThis compound Dihydrate
Theoretical Yield (for 0.1 mol scale)17.82 g
Expected Yield> 90%
Appearance of ProductWhite crystalline powder

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Table 3: Characterization Data for this compound

TechniqueObservation
FTIR Spectroscopy Characteristic peaks for carboxylate (COO⁻) asymmetric and symmetric stretching, and C-H stretching. The presence of water of hydration is indicated by a broad peak in the O-H stretching region.
X-Ray Diffraction (XRD) The XRD pattern of the powdered sample can be compared with standard reference patterns for this compound hydrate to confirm the crystal structure.[2]
Thermal Analysis (TGA/DSC) Thermogravimetric analysis shows a multi-stage decomposition pattern, typically involving the loss of water molecules followed by the decomposition of the anhydrous salt to calcium carbonate and then to calcium oxide at higher temperatures.[2]
Elemental Analysis Can be used to determine the elemental composition (C, H, Ca) and confirm the stoichiometry of the hydrated salt.

Visualizing the Workflow and Reaction Pathway

Reaction Pathway

The following diagram illustrates the chemical transformation from reactants to products.

reaction_pathway cluster_reactants Reactants cluster_products Products MA Malonic Acid (H₂C₃H₂O₄) CM This compound (Ca(C₃H₂O₄)) MA->CM + CaCO₃ H2O Water (H₂O) MA->H2O + CaCO₃ CO2 Carbon Dioxide (CO₂) MA->CO2 + CaCO₃ CC Calcium Carbonate (CaCO₃)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is visualized below.

experimental_workflow start Start dissolve Dissolve Malonic Acid in Water start->dissolve add_cc Slowly Add Calcium Carbonate dissolve->add_cc react Stir and React (1-2 hours) add_cc->react precipitate Precipitation of This compound react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Deionized Water filter->wash dry Dry in Oven (80-100 °C) wash->dry characterize Characterize Product (FTIR, XRD, TGA) dry->characterize end End characterize->end

Caption: Step-by-step workflow for this compound synthesis.

Safety Considerations

  • Malonic Acid: Corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Calcium Carbonate: Generally considered non-hazardous, but inhalation of the dust should be avoided.

  • Carbon Dioxide Evolution: The reaction should be performed in a well-ventilated area or a fume hood to prevent the buildup of carbon dioxide.

Conclusion

The synthesis of this compound from malonic acid and calcium carbonate is an efficient and straightforward precipitation reaction. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers and scientists to successfully perform this synthesis. The provided characterization data and workflow visualizations serve as valuable resources for planning and executing this chemical transformation.

References

An In-Depth Technical Guide to the Crystal Structure of Calcium Malonate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium malonate dihydrate (Ca(C₃H₂O₄)·2H₂O), a compound of interest in various scientific and industrial fields, including as a potential component in pharmaceutical formulations and as a model system for biomineralization. This document details the crystallographic parameters of its known polymorphic forms, outlines the experimental protocols for its synthesis and characterization, and presents a logical workflow for its structural analysis.

Introduction

This compound dihydrate is a metal-organic compound that has been the subject of crystallographic studies to understand its solid-state properties. The ability of the malonate ion to act as a versatile ligand, adopting various coordination modes, leads to the formation of diverse crystalline architectures. Understanding the precise three-dimensional arrangement of atoms in this compound dihydrate is crucial for controlling its physicochemical properties, such as solubility, stability, and morphology. This guide focuses on the two reported monoclinic polymorphs of this compound dihydrate.

Crystallographic Data

Two principal polymorphic forms of this compound dihydrate have been identified and characterized, both belonging to the monoclinic crystal system. The key crystallographic data for each form are summarized in Table 1 for comparative analysis.

Table 1: Crystallographic Data for this compound Dihydrate Polymorphs

ParameterPolymorph IPolymorph II
Crystal System MonoclinicMonoclinic
Space Group C2/mP2₁/c
a (Å) 13.8707 (4)8.7767 (6)
b (Å) 6.8120 (2)7.7540 (5)
c (Å) 6.8040 (2)9.8836 (6)
β (°) 106.289 (4)106.406 (6)
Volume (ų) 617.5645.4
Z 44
R-factor 0.0320.022 (X-ray), 0.066 (Neutron)

Data sourced from crystallographic studies. The numbers in parentheses represent the standard uncertainty.

In Polymorph I, the calcium ion is coordinated by six carboxylate oxygen atoms and two water oxygen atoms, resulting in a distorted square antiprism geometry. The malonate ions link the calcium centers to form layers. In contrast, the gel-grown Polymorph II features a calcium ion coordinated by five carboxylate oxygen atoms and two water molecules, forming a pentagonal bipyramid coordination polyhedron.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound dihydrate single crystals.

Crystal Synthesis: Gel-Aided Solution Technique

The growth of high-quality single crystals of this compound dihydrate can be achieved using a gel-aided solution technique, which allows for controlled diffusion of reactants and minimizes nucleation sites.

Materials:

  • Sodium metasilicate solution (specific gravity adjusted with deionized water)

  • Malonic acid (H₂C₃H₂O₄) solution (e.g., 1 M)

  • Calcium chloride (CaCl₂) solution (e.g., 1 M)

  • Glass test tubes (e.g., 25 mm diameter, 200 mm length)

  • pH meter

Procedure:

  • Gel Preparation: A solution of sodium metasilicate is prepared with a specific gravity of approximately 1.03. The pH of the solution is adjusted to a desired value (e.g., 7.0) using a solution of malonic acid.

  • Gel Setting: The prepared sodium metasilicate solution is poured into clean glass test tubes and allowed to set for a period of 24 to 48 hours until a firm, transparent silica gel is formed.

  • Reactant Addition: Once the gel has set, a solution of malonic acid (e.g., 1 M) is carefully layered on top of the gel.

  • Crystal Growth: A solution of calcium chloride (e.g., 1 M) is then gently added on top of the malonic acid solution. The test tubes are sealed and left undisturbed at ambient temperature.

  • Observation and Harvesting: Colorless, prismatic crystals of this compound dihydrate will grow within the gel and at the gel-solution interface over a period of several days to weeks. Once the crystals have reached a suitable size, they can be carefully harvested from the gel, washed with deionized water, and dried.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise atomic arrangement within a crystal.

Instrumentation:

  • A four-circle single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST or similar) equipped with a CCD or CMOS detector.

  • Monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.54184 Å).

  • Low-temperature device (e.g., Oxford Cryosystems) to maintain the crystal at a constant temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.

Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a polarizing microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

  • Unit Cell Determination: The mounted crystal is centered in the X-ray beam, and a series of initial diffraction images are collected to determine the unit cell parameters and crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of omega and phi scans. Data collection strategies are optimized to ensure high redundancy and completeness of the dataset.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption. Software such as Bruker's APEX suite or similar is used for this purpose.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXT or SIR. The resulting structural model is then refined by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located from the difference Fourier map and refined isotropically or placed in calculated positions.

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately locating hydrogen atoms, which is challenging with X-ray diffraction due to their low scattering power.

Instrumentation:

  • A single-crystal or powder neutron diffractometer at a research reactor or spallation source.

  • A cryostat for low-temperature data collection.

Procedure:

  • Crystal Selection: A larger single crystal than that used for SCXRD is typically required for neutron diffraction experiments.

  • Data Collection: The crystal is mounted and cooled to a low temperature. Neutron diffraction data are collected over a range of scattering angles.

  • Structure Refinement: The structural model obtained from SCXRD is often used as a starting point for the refinement against the neutron diffraction data. The positions of all atoms, including hydrogen atoms, are refined.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and dehydration processes of this compound dihydrate.

Instrumentation:

  • A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments (e.g., TA Instruments Q series, Mettler Toledo TGA/DSC).

Procedure:

  • Sample Preparation: A small amount of the crystalline sample (typically 5-10 mg) is accurately weighed into an aluminum or alumina crucible.

  • TGA/DSC Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

  • Data Analysis: The TGA curve shows weight loss as a function of temperature, indicating dehydration and decomposition steps. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions, melting, or decomposition.

Table 2: Summary of Thermal Analysis Data for this compound Dihydrate

AnalysisObservationTemperature Range (°C)
TGA Two-step dehydration100 - 250
Decomposition of anhydrous salt> 400
DSC Two endothermic peaks for dehydration100 - 250
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound and to probe the local environment of the water and malonate molecules.

Instrumentation:

  • An FTIR spectrometer (e.g., PerkinElmer Spectrum, Thermo Fisher Nicolet iS50).

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is finely ground and mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • FTIR Measurement: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Spectral Analysis: The positions and shapes of the absorption bands corresponding to O-H stretching (from water molecules), C-H stretching, C=O stretching (from carboxylate groups), and other vibrations are analyzed to confirm the presence of the expected functional groups and to study hydrogen bonding interactions.

Experimental and Analytical Workflow

The logical flow from synthesis to the final determination and analysis of the crystal structure of this compound dihydrate is illustrated in the following diagram.

Crystal_Structure_Workflow cluster_synthesis Crystal Synthesis cluster_characterization Initial Characterization cluster_diffraction Diffraction Experiments cluster_analysis Structure Determination & Analysis synthesis_gel Gel-Aided Solution Technique harvest Crystal Harvesting & Selection synthesis_gel->harvest Growth ftir FTIR Spectroscopy harvest->ftir Bulk Sample tga_dsc TGA / DSC Analysis harvest->tga_dsc Bulk Sample scxrd Single-Crystal X-ray Diffraction (SCXRD) harvest->scxrd Suitable Crystal neutron Neutron Diffraction (for H-atom location) scxrd->neutron Complementary Analysis data_proc Data Processing & Reduction scxrd->data_proc structure_refinement Structure Refinement (e.g., SHELXL) neutron->structure_refinement H-atom positions structure_solution Structure Solution (e.g., SHELXT) data_proc->structure_solution structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure (CIF File, Tables) validation->final_structure

In-Depth Technical Guide: The Thermal Decomposition Behavior of Calcium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium malonate, a process of significant interest in materials science, chemical synthesis, and pharmaceutical development. Understanding the thermal stability and decomposition pathway of this organometallic compound is crucial for its application in various fields. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition process.

Core Concepts in the Thermal Decomposition of this compound

The thermal decomposition of this compound, particularly in its hydrated form (Ca(C₃H₂O₄)·2H₂O), is a multi-stage process. The compound undergoes sequential degradation upon heating, starting with the loss of water molecules, followed by the breakdown of the anhydrous malonate structure, and culminating in the decomposition of the resulting inorganic salt. The process can be systematically studied using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Quantitative Analysis of Thermal Decomposition Stages

The thermal decomposition of this compound dihydrate proceeds through three distinct stages. The quantitative data for each stage, including temperature ranges and mass loss, are summarized in the table below.

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Solid ProductGaseous Product(s)
Stage 1: Dehydration 92 - 25020.2221.14[1]Anhydrous this compound (Ca(C₃H₂O₄))Water (H₂O)
Stage 2: Decomposition of Anhydrous Malonate 250 - 500 (approx.)24.70-Calcium Carbonate (CaCO₃)Carbon Dioxide (CO₂), Ketene (C₂H₂O) (inferred)
Stage 3: Decomposition of Calcium Carbonate > 60030.96-Calcium Oxide (CaO)Carbon Dioxide (CO₂)

Note: Observed mass loss for stages 2 and 3 are not explicitly provided in the cited literature but are expected to align with theoretical values under controlled experimental conditions.

Experimental Protocols for Thermal Analysis

The investigation of the thermal decomposition of this compound relies on precise and controlled experimental conditions. The following protocols are based on established methodologies for thermal analysis.[1]

Synthesis of this compound Hydrate Crystals

This compound hydrate crystals can be grown using a gel-aided solution technique.[1]

  • Gel Preparation : A solution of sodium metasilicate is acidified with an organic acid to a specific pH to form a silica hydrogel in a test tube.

  • Reactant Addition : An aqueous solution of a calcium salt (e.g., calcium chloride) is carefully added on top of the set gel. An aqueous solution of malonic acid is placed as the inner electrolyte.

  • Crystal Growth : The reactants diffuse through the gel matrix, leading to the controlled precipitation and growth of this compound hydrate crystals at the gel-solution interface over a period of several days.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
  • Instrument : A simultaneous thermal analyzer capable of performing TGA and DTA is used.

  • Sample Preparation : A small amount of the crystalline this compound hydrate (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Atmosphere : The experiment is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

  • Heating Program : The sample is heated from ambient temperature to a final temperature of around 900-1000°C at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition : The instrument records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Differential Scanning Calorimetry (DSC)
  • Instrument : A differential scanning calorimeter is used to measure the heat flow associated with thermal transitions.

  • Sample Preparation : A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Heating Program : Similar to TGA/DTA, the sample is heated over a defined temperature range at a constant rate.

  • Data Analysis : The DSC curve reveals endothermic and exothermic peaks corresponding to events such as dehydration and decomposition. The area under these peaks can be used to determine the enthalpy change of the transitions.

Visualization of the Decomposition Pathway and Experimental Workflow

The logical progression of the thermal decomposition and the experimental analysis can be visualized to enhance understanding.

ThermalDecompositionWorkflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Gel Silica Gel Preparation Reactants Addition of Calcium Salt & Malonic Acid Gel->Reactants Crystals This compound Dihydrate Crystals Reactants->Crystals TGA_DTA TGA / DTA Crystals->TGA_DTA DSC DSC Crystals->DSC EGA Evolved Gas Analysis (EGA-FTIR/MS) Crystals->EGA MassLoss Mass Loss vs. Temperature TGA_DTA->MassLoss ThermalEvents Endo/Exothermic Peaks DSC->ThermalEvents GasProducts Identification of Gaseous Products EGA->GasProducts

Caption: Experimental workflow for the analysis of this compound's thermal decomposition.

DecompositionPathway cluster_stage1 Stage 1: Dehydration cluster_stage2 Stage 2: Malonate Decomposition cluster_stage3 Stage 3: Carbonate Decomposition CaMalonateHydrate Ca(C₃H₂O₄)·2H₂O (s) CaMalonateAnhydrous Ca(C₃H₂O₄) (s) CaMalonateHydrate->CaMalonateAnhydrous 92-250°C H2O 2H₂O (g) CaMalonateAnhydrous2 Ca(C₃H₂O₄) (s) CaCO3 CaCO₃ (s) CaMalonateAnhydrous2->CaCO3 ~250-500°C GaseousProducts2 CO₂ + C₂H₂O (g) CaCO3_2 CaCO₃ (s) CaO CaO (s) CaCO3_2->CaO >600°C CO2 CO₂ (g)

Caption: The three-stage thermal decomposition pathway of this compound dihydrate.

Discussion of Decomposition Mechanism

The thermal decomposition of this compound dihydrate is initiated by a two-step dehydration process, as evidenced by two distinct endothermic peaks in the DSC curve.[1] This indicates that the two water molecules are not energetically equivalent within the crystal lattice.

Following dehydration, the anhydrous this compound undergoes decomposition. The malonate anion breaks down, leading to the formation of calcium carbonate. While the exact gaseous products of this stage for this compound are not definitively reported in the reviewed literature, by analogy with other metal malonates, a plausible pathway involves the elimination of carbon dioxide and ketene (C₂H₂O).

The final stage of decomposition is the well-characterized breakdown of calcium carbonate into calcium oxide and carbon dioxide at temperatures exceeding 600°C. This is a highly endothermic process and is a common final step in the thermal decomposition of many calcium-containing organic salts.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized by a combination of thermoanalytical techniques. This guide provides the foundational knowledge, including quantitative data and experimental methodologies, necessary for researchers and professionals working with this compound. A thorough understanding of its thermal behavior is essential for controlling its synthesis, processing, and application in various technological and pharmaceutical contexts.

References

An In-depth Technical Guide to the Solubility of Calcium Malonate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of calcium malonate. Due to a notable scarcity of published quantitative data, this document focuses on qualitative solubility properties, factors influencing solubility, and detailed experimental protocols for determining the solubility of this compound in aqueous and organic media.

Executive Summary

This compound (C₃H₂CaO₄) is a calcium salt of malonic acid. It is recognized as a sparingly soluble salt in water, with its solubility being influenced by factors such as temperature and pH.[1][2] This guide consolidates the available qualitative information and presents standardized methodologies for researchers to quantitatively assess its solubility, a critical parameter in various scientific and industrial applications, including pharmaceuticals and material science.

Solubility Profile of this compound

Aqueous Solubility
Solubility in Organic Solvents

There is a significant lack of published quantitative data on the solubility of this compound in common organic solvents. Generally, as an ionic salt, it is expected to have very low solubility in non-polar organic solvents. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or polar protic solvents like ethanol and methanol would need to be experimentally determined.

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

  • Temperature: As noted, solubility in water decreases with increasing temperature, which is an uncommon property for many salts and suggests an exothermic dissolution process.[1]

  • pH: The solubility is expected to increase in acidic solutions. The malonate anion is the conjugate base of a weak acid (malonic acid). In an acidic medium, the malonate ions will be protonated, shifting the dissolution equilibrium towards the dissolution of more this compound.

  • Common Ion Effect: The solubility of this compound in a solution already containing either calcium (Ca²⁺) or malonate (C₃H₂O₄²⁻) ions will be reduced.

  • Ionic Strength: The presence of other ions in the solution can affect the activity coefficients of the calcium and malonate ions, which can influence solubility.

Data on Solubility

As of the latest literature review, specific quantitative solubility data for this compound in water at various temperatures and in a range of organic solvents is not available. The following table summarizes the qualitative and semi-quantitative information that has been gathered.

SolventTemperature (°C)SolubilityCitation
Water (neutral pH)Not SpecifiedInsoluble/Sparingly Soluble[1][2]
WaterIncreasing TemperatureDecreasing Solubility[1]
Water (pH 5)Not Specified~ 6 g/L[2]
EthanolNot SpecifiedData Not Available
MethanolNot SpecifiedData Not Available
AcetoneNot SpecifiedData Not Available
Dimethyl Sulfoxide (DMSO)Not SpecifiedData Not Available

Experimental Protocols for Solubility Determination

Given the lack of readily available data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for common and effective methods.

Gravimetric Method for Aqueous Solubility

This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the solution to determine the mass of the dissolved solute.[1][3][4][5]

Materials and Apparatus:

  • This compound

  • Deionized Water

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Volumetric flasks and pipettes

  • Evaporating dish

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the solution to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining microcrystals.

  • Determination of Solute Mass:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a precise volume of the clear, saturated filtrate into the pre-weighed evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water (e.g., 105 °C) without decomposing the this compound.

    • Continue drying until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it accurately.

  • Calculation:

    • The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

    • Solubility can be expressed in g/L or other appropriate units.

UV-Vis Spectrophotometric Method

This method is suitable if the malonate ion has a chromophore or can be complexed to form a colored species.

Materials and Apparatus:

  • Same as the gravimetric method for solution preparation.

  • UV-Vis Spectrophotometer

  • Reagents for color development (if necessary)

  • Cuvettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • If a color-forming reaction is used, treat each standard with the colorimetric reagent according to a standardized procedure.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method.

    • Withdraw and filter a sample of the supernatant.

    • Dilute the saturated solution with a known factor to bring its concentration within the range of the calibration curve.

    • Treat the diluted sample with the colorimetric reagent in the same manner as the standards.

    • Measure the absorbance of the sample.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Analysis cluster_grav Gravimetric Method cluster_spec Spectrophotometric Method cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 sep1 Allow excess solid to settle prep2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (e.g., 0.45 µm filter) sep2->sep3 grav1 Transfer known volume of filtrate to pre-weighed dish sep3->grav1 spec2 Dilute filtrate sep3->spec2 grav2 Evaporate solvent in oven grav1->grav2 grav3 Dry to constant weight grav2->grav3 grav4 Weigh residue grav3->grav4 calc1 Calculate solubility (e.g., g/L) grav4->calc1 spec1 Prepare calibration curve spec4 Determine concentration from curve spec1->spec4 spec3 Measure absorbance spec2->spec3 spec3->spec4 spec4->calc1

Caption: Experimental workflow for determining the solubility of this compound.

Factors Affecting this compound Solubility

factors_affecting_solubility cluster_factors Influencing Factors cluster_solubility This compound Solubility cluster_effects Effects Temperature Temperature Solubility CaC3H2O4 (s) <=> Ca^2+ (aq) + C3H2O4^2- (aq) Temperature->Solubility affects pH pH pH->Solubility affects CommonIon Common Ion Effect CommonIon->Solubility affects IonicStrength Ionic Strength IonicStrength->Solubility affects TempEffect Increase in Temp -> Decrease in Solubility Solubility->TempEffect pHEffect Decrease in pH -> Increase in Solubility Solubility->pHEffect CommonIonEffect Presence of Ca^2+ or Malonate^2- -> Decrease in Solubility Solubility->CommonIonEffect IonicStrengthEffect Varies based on solution composition Solubility->IonicStrengthEffect

Caption: Key factors influencing the aqueous solubility of this compound.

References

Spectroscopic Analysis of Calcium Malonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium malonate, with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These vibrational spectroscopy techniques are powerful, non-destructive methods for elucidating the molecular structure and bonding within coordination polymers like this compound. This document details the experimental protocols, presents key spectral data, and offers insights into the interpretation of the spectroscopic signatures of this compound.

Introduction to this compound

This compound is a metal-organic compound where calcium ions are coordinated by malonate anions. The malonate ligand, derived from malonic acid, is a dicarboxylic acid that can act as a chelating and bridging ligand, leading to the formation of polymeric structures.[1][2] The coordination of the carboxylate groups to the calcium ion, along with the presence of water of hydration, results in a unique vibrational profile that can be effectively probed by FTIR and Raman spectroscopy. Understanding these spectral features is crucial for material identification, quality control, and for studying its interactions in various chemical and biological systems.

Synthesis of this compound

A common method for synthesizing this compound is through a precipitation reaction in an aqueous solution.[1] One typical procedure involves the reaction of a soluble calcium salt, such as calcium chloride, with a solution of a malonate salt, like sodium malonate.

A generalized synthesis protocol is as follows:

  • Prepare an aqueous solution of malonic acid.

  • Neutralize the malonic acid solution with a base, such as sodium hydroxide or sodium carbonate, to form a sodium malonate solution.

  • Slowly add an aqueous solution of calcium chloride to the sodium malonate solution with constant stirring.

  • A white precipitate of this compound will form.

  • The precipitate is then filtered, washed with distilled water to remove any soluble impurities, and dried.[1]

Another approach involves growing crystals using a gel-aided solution technique, which allows for the formation of well-defined crystals suitable for single-crystal X-ray diffraction and detailed spectroscopic studies.[2][3]

Experimental Protocols for Spectroscopic Analysis

Detailed and consistent experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of its functional groups.

  • Sample Preparation: A small amount of the dried this compound powder is mixed with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder sample can be placed directly on the ATR crystal.

  • Instrumentation: A PerkinElmer Spectrum 100 FTIR spectrometer or a similar instrument is typically used.[4]

  • Data Acquisition:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 4-16 scans are co-added to improve the signal-to-noise ratio.

    • Correction: Background correction (e.g., for CO₂ and H₂O) is applied.[4]

3.2. Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a molecule.

  • Sample Preparation: A small amount of the powdered this compound sample is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Jobin Yvon HR640 spectrometer or a similar instrument equipped with a CCD detector can be used.[4]

  • Data Acquisition:

    • Excitation Source: A laser with a specific wavelength, for example, 532 nm.[4]

    • Laser Power: A low laser power (e.g., 20-60 mW) is used to avoid sample degradation.[4][5]

    • Spectral Resolution: 1-4 cm⁻¹[5][6]

    • Acquisition Time: An exposure time of several seconds to minutes is typically used.[4]

Spectroscopic Data and Interpretation

The FTIR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to the vibrational modes of the malonate ligand, the water of hydration, and the calcium-oxygen bonds.

4.1. FTIR Spectral Data

The FTIR spectrum of this compound hydrate shows characteristic absorption bands that can be assigned to specific molecular vibrations. The presence of water of crystallization is indicated by broad bands in the high-frequency region.[3] The coordination of the carboxylate groups to the calcium ion results in a shift of the symmetric and asymmetric stretching vibrations compared to free malonic acid.

Peak Position (cm⁻¹)Vibrational Assignment
~3400 - 3000O-H stretching vibrations of water of crystallization
~1610Asymmetric stretching of the carboxylate group (COO⁻)
~1440Symmetric stretching of the carboxylate group (COO⁻)
~1280CH₂ wagging
~970C-C stretching
~870C-H bending
~600OCO bending
~550Ca-O stretching

4.2. Raman Spectral Data

The Raman spectrum of this compound provides complementary information to the FTIR spectrum. The symmetric vibrations are often more intense in the Raman spectrum.

Peak Position (cm⁻¹)Vibrational Assignment
~2980C-H stretching of the methylene group (CH₂)
~1440Symmetric stretching of the carboxylate group (COO⁻)
~1100C-C stretching
~920CH₂ rocking
~600OCO bending
~550Ca-O stretching

Visualized Workflows and Relationships

5.1. Experimental Workflow

The following diagram illustrates the typical experimental workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of This compound drying Drying synthesis->drying grinding Grinding drying->grinding ftir FTIR Spectroscopy grinding->ftir raman Raman Spectroscopy grinding->raman data_analysis Spectral Data Analysis ftir->data_analysis raman->data_analysis interpretation Structural Interpretation data_analysis->interpretation

Experimental workflow for spectroscopic analysis.

5.2. Structure-Spectrum Correlation

The logical diagram below illustrates the relationship between the molecular structure of this compound and its observed spectral features in FTIR and Raman spectroscopy.

structure_spectrum_correlation cluster_structure Molecular Structure of this compound cluster_vibrations Vibrational Modes cluster_spectra Observed Spectra structure Ca²⁺ Ion Malonate Ligand (-OOC-CH₂-COO⁻) Water of Hydration oh_stretch O-H Stretching structure:h2o->oh_stretch from H₂O coo_stretch COO⁻ Stretching (asymmetric & symmetric) structure:mal->coo_stretch from carboxylate ch2_vib CH₂ Vibrations (stretching, bending, etc.) structure:mal->ch2_vib from methylene cc_stretch C-C Stretching structure:mal->cc_stretch from backbone cao_stretch Ca-O Stretching structure:ca->cao_stretch from coordination structure:mal->cao_stretch from coordination ftir_peaks FTIR Peaks oh_stretch->ftir_peaks coo_stretch->ftir_peaks raman_peaks Raman Peaks coo_stretch->raman_peaks ch2_vib->ftir_peaks ch2_vib->raman_peaks cc_stretch->raman_peaks cao_stretch->ftir_peaks cao_stretch->raman_peaks

References

Unveiling the Natural Presence of Calcium Malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of calcium malonate, a topic of emerging interest in the fields of biomineralization and biochemistry. While the presence of calcium salts like oxalates and carbonates in various organisms is well-documented, the natural incidence of this compound has been largely unexplored until recently. This document provides a comprehensive overview of the current evidence, methodologies for identification, and the biochemical context of malonate in living systems.

Documented Natural Occurrence of this compound

Recent research has provided the first direct evidence of this compound as a biomineral in the plant kingdom. A study focusing on the latex of Plumeria species has identified crystalline this compound, challenging the long-held assumption that calcium oxalate is the primary organic calcium salt in these contexts.

This compound in Plumeria Species

Crystals of hydrated this compound have been identified in the latex of Plumeria pudica and Plumeria rubra.[1][2][3][4] In Plumeria pudica, all observed crystal forms were identified as hydrated this compound.[1][2][3][4] For Plumeria rubra, the raphide and styloid forms of crystals were also identified as this compound.[1][2][3] This discovery is significant as it represents the first documented instance of this compound crystals in plants.[1][3][4]

The various crystal morphologies observed include raphides, styloids, crystalline sands, and prismatic forms.[1][2][3] The identification of these structures as this compound suggests a potential role for this compound in plant physiology, possibly in intracellular calcium regulation and the compartmentalization of malonic acid, a known metabolic inhibitor.[3][4]

Quantitative Data: Crystallographic Information

The identification of hydrated this compound in Plumeria pudica was confirmed through single-crystal X-ray diffraction.[4] The molecular formula was determined to be [Ca(C₃H₂O₄)(H₂O)₂]·2H₂O.[1][2][4] The table below summarizes the key crystallographic data available from the study.

ParameterValue
Molecular Formula[Ca(C₃H₂O₄)(H₂O)₂]·2H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.338
b (Å)16.516
c (Å)6.791
β (°)113.89
Z4
Density (calculated)1.70 g/cm³

Note: This data is based on the published findings for hydrated this compound crystals identified in Plumeria pudica.[3]

Experimental Protocols: Isolation and Identification

While the full, detailed experimental protocol from the pioneering study is not publicly available, a generalized methodology for the isolation and identification of this compound crystals from plant latex can be constructed based on the techniques mentioned and standard practices in biomineral analysis.

Sample Collection and Preparation
  • Latex Collection: Latex is carefully collected from fresh incisions made on the stem or leaves of the plant.

  • Initial Observation: A small aliquot of the fresh latex is immediately observed under a light microscope to confirm the presence, morphology, and abundance of crystals.

  • Crystal Isolation:

    • The bulk of the latex is diluted with deionized water.

    • The diluted latex is centrifuged at a low speed to pellet the denser crystal structures.

    • The supernatant is discarded, and the crystal pellet is washed repeatedly with deionized water and ethanol to remove soluble organic components.

    • The washed crystals are then air-dried or dried in a desiccator.

Crystal Characterization
  • Scanning Electron Microscopy (SEM): The morphology of the isolated crystals is examined in high resolution using SEM. This allows for detailed visualization of the crystal shapes (raphides, styloids, etc.).

  • Energy-Dispersive X-ray Spectroscopy (EDS): Coupled with SEM, EDS is used to determine the elemental composition of the crystals, confirming the presence of calcium.

  • Single-Crystal X-ray Diffraction (XRD): This is the definitive technique for determining the precise crystal structure and molecular formula.[4]

    • A suitable single crystal is selected and mounted on a goniometer.

    • The crystal is irradiated with a focused X-ray beam.

    • The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and atomic positions, leading to the identification of the compound as hydrated this compound.

  • Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify the functional groups present in the crystal, confirming the presence of malonate and water of hydration.

G cluster_collection Sample Collection & Preparation cluster_analysis Crystal Analysis Latex Collection Latex Collection Microscopy Microscopy Latex Collection->Microscopy Crystal Isolation Crystal Isolation Microscopy->Crystal Isolation SEM_EDS SEM / EDS Crystal Isolation->SEM_EDS XRD Single-Crystal XRD Crystal Isolation->XRD Spectroscopy IR / Raman Spectroscopy Crystal Isolation->Spectroscopy Data_Interpretation Structure & Composition Determination SEM_EDS->Data_Interpretation XRD->Data_Interpretation Spectroscopy->Data_Interpretation

Experimental workflow for biomineral identification.

Biochemical Context: Malonate Metabolism and Calcium Signaling

The discovery of this compound as a biomineral necessitates an understanding of the metabolic pathways of its components.

Malonate Biosynthesis in Plants

Malonic acid is a naturally occurring substance in many plants, including fruits and vegetables.[5] In legumes, malonate is found in high concentrations.[3] The biosynthesis of malonate in plants is primarily understood to occur via the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase.

Simplified malonate biosynthesis pathway in plants.

Malonate is a well-known competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle.[3][6] The sequestration of malonate into insoluble this compound crystals could therefore be a mechanism for plants to regulate its concentration and prevent metabolic inhibition.[4]

Calcium in Plant Signaling

Calcium is an essential nutrient for plants, playing crucial roles in cell wall structure, membrane integrity, and as a universal second messenger in intracellular signaling.[7][8] Cytosolic calcium concentrations are tightly regulated, and transient increases in response to various stimuli trigger downstream signaling cascades. The formation of calcium biominerals, such as this compound, represents a significant sink for calcium and is likely integrated with the plant's overall calcium homeostasis mechanisms.

Conclusion and Future Directions

The recent identification of this compound as a naturally occurring biomineral in plants opens up new avenues of research. It underscores the diversity of biomineralization strategies in nature and raises questions about the specific physiological roles of this compound.

Future research should focus on:

  • Expanding the search for this compound: Investigating a wider range of plant species, as well as other organisms, to determine the prevalence of this compound in nature.

  • Elucidating the mechanism of formation: Understanding the specific biochemical and cellular processes that lead to the crystallization of this compound in specialized plant cells (idioblasts).

  • Determining the physiological function: Investigating the roles of this compound in calcium homeostasis, malonate detoxification, and potential defense against herbivores.

  • Applications in drug development: Exploring the potential of this compound as a biocompatible material or its formation as a target for novel therapeutic interventions.

This guide provides a foundational understanding of the natural occurrence of this compound based on the latest scientific findings. As research in this area progresses, a more detailed picture of the significance of this biomineral will undoubtedly emerge.

References

An In-depth Technical Guide on the Physical Appearance and Morphology of Calcium Malonate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

Calcium malonate is a salt formed between a calcium ion (Ca²⁺) and a malonate ion (C₃H₂O₄²⁻). While not as extensively studied as other calcium salts like calcium oxalate or calcium phosphate, which are common components of kidney stones, understanding the crystallization, morphology, and physical characteristics of this compound is crucial for various fields, including materials science and potentially for understanding biomineralization processes.[1] Malonic acid is a dicarboxylic acid that can act as a ligand with various coordination abilities, forming diverse crystal structures ranging from ionic to three-dimensional polymers.[2]

This technical guide provides a comprehensive overview of the physical appearance and morphology of this compound crystals, with a focus on its hydrated forms. It synthesizes crystallographic data, details the influence of experimental conditions on crystal morphology, and provides standardized protocols for its synthesis and characterization. This document is intended to serve as a core reference for professionals requiring detailed information on this specific crystalline compound.

Crystallographic and Physical Properties

This compound can crystallize in different hydrated forms, most notably as this compound dihydrate (Ca(C₃H₂O₄)·2H₂O). At least two polymorphic phases of the dihydrate form have been identified, each with a distinct crystal structure.

Crystallographic Data

The two well-characterized phases of this compound dihydrate belong to the monoclinic crystal system but differ in their space group and unit cell parameters.

PropertyPhase IPhase II (gel-grown)
Chemical Formula Ca(C₃H₂O₄)·2H₂OCa(C₃H₂O₄)·2H₂O
Crystal System MonoclinicMonoclinic
Space Group C2/mP2₁/c
a-axis (Å) 13.87078.7767
b-axis (Å) 6.81207.7540
c-axis (Å) 6.80409.8836
β-angle (°) 106.289106.406
Z (formula units) 44
Coordination Ca²⁺ is coordinated by six carboxylate and two water oxygen atoms, forming a distorted square antiprism. The malonate ion coordinates to four different Ca²⁺ ions, forming layers.Each Ca²⁺ ion is coordinated by five carboxylate and two water oxygen atoms in a pentagonal bipyramid arrangement.

Table 1: Crystallographic data for the two known phases of this compound dihydrate.

Physical Properties
PropertyValue
Molecular Formula C₃H₂CaO₄
Molecular Weight 142.12 g/mol
Appearance White crystalline powder

Table 2: General physical properties of anhydrous this compound.[3]

Crystal Morphology and Factors Influencing Growth

The morphology of this compound hydrate crystals is significantly influenced by the conditions of their synthesis. The gel-aided solution technique is a common method for growing well-defined single crystals by controlling the diffusion of reactants.

General Morphology

Under controlled conditions, this compound hydrate crystals are typically colorless, transparent, and exhibit a prismatic and faceted habit . They can grow up to several millimeters in size.

Influence of Synthesis Parameters on Crystal Morphology

The following table summarizes the observed effects of varying experimental parameters on the physical appearance of this compound hydrate crystals grown via the gel-aided solution technique.

ParameterConditionObserved Crystal Morphology
pH of Gel Medium pH 6 and 7Transparent, prismatic, and faceted crystals with a well-defined habit.
pH < 6Smaller-sized crystals due to a higher nucleation rate.
pH > 7Increased number of crystals, with some showing interlaced growth.
Gel Density (Specific Gravity) ≤ 1.03More transparent and faceted crystals.
≥ 1.04Crystals protrude into the gel; less defined morphology.
Concentration of CaCl₂ ≤ 0.2 MTransparent, faceted, prismatic crystals.
> 0.2 MOpaque crystal aggregates with rough surfaces and irregular morphology.
Concentration of Malonic Acid 0.5 M - 1.0 MTransparent, faceted, prismatic crystals.
1.5 MFew crystal aggregates with rough surfaces.

Table 3: Influence of growth conditions on the morphology of this compound hydrate crystals.

Relevance in Biological Systems

A thorough review of the literature indicates that while malonic acid is found in urine, there is no direct evidence to suggest that this compound is a significant component of human kidney stones (urolithiasis).[4] The vast majority of kidney stones are composed of calcium oxalate, calcium phosphate, uric acid, struvite, and cystine.[5][6][7][8][9][10][11][12] The focus of nephrolithiasis research and drug development is therefore primarily on inhibiting the formation of these more common crystalline phases.

The absence of this compound in kidney stones may be due to several factors, including the relatively low concentration of malonic acid in urine compared to oxalic and phosphoric acids, and different solubility products. Consequently, there are no known biological signaling pathways associated with this compound crystallization in the context of human pathology.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound hydrate crystals.

Synthesis of this compound Hydrate Crystals (Gel-Aided Solution Technique)

This protocol is based on the single-tube diffusion method.

Materials:

  • Sodium metasilicate solution (specific gravity adjusted with deionized water)

  • Malonic acid solution (e.g., 1 M)

  • Calcium chloride solution (e.g., 0.2 M)

  • Hydrochloric acid or sodium hydroxide for pH adjustment

  • Test tubes (e.g., 25 mm diameter, 200 mm length)

Procedure:

  • Gel Preparation: Prepare a sodium metasilicate solution with a specific gravity between 1.02 and 1.03. Adjust the pH of the gel to the desired value (typically between 6 and 7) by adding an appropriate acid or base.

  • Gel Setting: Pour the sodium metasilicate solution into test tubes and allow it to set for approximately 48 hours to form a hydro-silica gel.

  • Addition of Inner Reactant: Carefully layer the malonic acid solution (the inner electrolyte) on top of the set gel.

  • Addition of Outer Reactant: Once the malonic acid has diffused into the gel (typically after 24 hours), carefully add the calcium chloride solution (the outer electrolyte) on top of the malonic acid layer.

  • Crystal Growth: Seal the test tubes and leave them undisturbed at ambient temperature. Crystal nucleation and growth will occur near the gel-solution interface over several days to weeks.

  • Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution, wash with deionized water, and dry at room temperature.

G cluster_prep Gel Preparation cluster_setup Experimental Setup cluster_growth Crystal Growth & Harvesting prep_gel Prepare Sodium Metasilicate Solution adjust_ph Adjust pH (6-7) prep_gel->adjust_ph pour_gel Pour Gel into Test Tube adjust_ph->pour_gel set_gel Allow Gel to Set (48h) pour_gel->set_gel add_malonic Add Malonic Acid Solution set_gel->add_malonic add_cacli2 Add CaCl2 Solution add_malonic->add_cacli2 incubate Incubate at Ambient Temp. add_cacli2->incubate harvest Harvest Crystals incubate->harvest wash_dry Wash and Dry Crystals harvest->wash_dry Characterization Characterization wash_dry->Characterization

Fig. 1: Experimental workflow for the synthesis of this compound hydrate crystals.
Characterization Protocols

5.2.1 Powder X-ray Diffraction (PXRD)

  • Instrument: Standard powder X-ray diffractometer.

  • Sample Preparation: Finely grind the harvested crystals into a homogeneous powder using an agate mortar and pestle. Mount the powder on a sample holder.

  • Data Collection: Scan the sample over a 2θ range (e.g., 10-80°) using Cu Kα radiation.

  • Analysis: Compare the resulting diffractogram with known patterns from crystallographic databases to confirm the phase and purity of the this compound hydrate.

5.2.2 Scanning Electron Microscopy (SEM)

  • Instrument: Scanning Electron Microscope.

  • Sample Preparation: Mount individual crystals or a representative sample of the crystalline powder onto an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a conductive layer (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Insert the sample into the SEM chamber and acquire secondary electron images at various magnifications to observe the crystal morphology, surface features, and size distribution.

5.2.3 Fourier Transform Infrared (FTIR) Spectroscopy

  • Instrument: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the powdered sample with dry potassium bromide and pressing the mixture into a transparent disk.

  • Data Collection: Record the infrared spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the malonate carboxylate groups and water of hydration to confirm the chemical composition.

5.2.4 Thermal Analysis (TGA/DSC)

  • Instrument: Simultaneous Thermal Analyzer (TGA/DSC).

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina or platinum crucible.

  • Data Collection: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or oxygen).

  • Analysis: Analyze the TGA curve for mass loss steps corresponding to dehydration and decomposition. Analyze the DSC curve for endothermic or exothermic events associated with these transitions.

Logical Relationships in Crystal Formation

The synthesis parameters are logically interconnected and determine the final crystal morphology by influencing the nucleation and growth kinetics.

G cluster_inputs Input Parameters cluster_processes Crystallization Processes cluster_outputs Crystal Morphology pH pH Nucleation Nucleation Rate pH->Nucleation Growth Crystal Growth Rate pH->Growth GelDensity Gel Density GelDensity->Nucleation GelDensity->Growth Concentration Reactant Concentration Concentration->Nucleation Concentration->Growth Size Size Nucleation->Size Habit Habit (Prismatic, Aggregates) Nucleation->Habit Growth->Size Growth->Habit Transparency Transparency Growth->Transparency

Fig. 2: Logical relationships between synthesis parameters and crystal morphology.

Conclusion

The physical appearance and morphology of this compound hydrate crystals are highly tunable through the careful control of synthesis conditions such as pH, gel density, and reactant concentrations. Well-defined, transparent, and prismatic single crystals can be reliably produced using the gel-aided solution technique. While structurally interesting, current evidence does not support a significant role for this compound in pathological biomineralization, such as the formation of kidney stones. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling reproducible synthesis and thorough characterization for applications in materials science and beyond.

References

An In-depth Technical Guide to Calcium Malonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium malonate (CAS No. 19455-76-6) is the calcium salt of propanedioic acid (malonic acid). With the molecular formula C₃H₂CaO₄, this compound presents as a white crystalline powder. While seemingly a simple organic salt, this compound and its parent acid, malonic acid, hold significant relevance in various scientific domains, from materials science to cellular biology. For researchers and professionals in drug development, understanding the physicochemical properties, synthesis, and biological interactions of this compound is crucial. Its utility can range from a precursor in chemical synthesis to a modulator of fundamental cellular processes. This guide provides a comprehensive overview of this compound, focusing on its technical specifications, experimental protocols, and its role in biological signaling pathways.

Physicochemical and Structural Properties

This compound is sparingly soluble in water, a characteristic that is central to its common synthesis via precipitation. The malonate anion acts as a versatile ligand, capable of forming coordination polymers by bridging and chelating metal centers. This property is fundamental to the formation of its stable crystalline structures.

Data Presentation: Physicochemical Properties of this compound

The following tables summarize the key quantitative data for this compound and its dihydrate form.

Identifier Value Reference
CAS Number 19455-76-6[1]
Molecular Formula C₃H₂CaO₄[1]
Molecular Weight 142.12 g/mol [1]
IUPAC Name calcium propanedioate[2]
Appearance White crystalline powder[3]
Canonical SMILES C(C(=O)[O-])C(=O)[O-].[Ca+2][2]
InChI Key MLMODXBPCNLAGP-UHFFFAOYSA-L[1]
Property Value Reference
Solubility in Water Sparingly soluble; ~6 g/L at pH 5.0. Solubility decreases with increasing temperature.[1]
Density 1.546 g/cm³
Thermal Decomposition Dehydration of the dihydrate form begins at ~150°C.[3]
Dehydration Enthalpy ~200 kJ/mol (for dihydrate)[3]

Applications in Research and Drug Development

While not a common active pharmaceutical ingredient (API) itself, this compound and the malonate ion have several applications relevant to the pharmaceutical industry:

  • Precursor for Synthesis: It serves as a stable, solid source of the malonate anion for organic synthesis.

  • Drug Formulation: Calcium salts, in general, are widely used as excipients in tablet and capsule formulations to improve stability and binding properties.[4] They can also be used to form salts of acidic drugs to modify solubility and create suspension formulations.[5]

  • Biological Probe: The malonate ion is a classical inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This property makes it a valuable tool for studying mitochondrial function, cellular metabolism, and pathways of apoptosis, particularly in the context of neurodegenerative diseases.[6][7]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound via Precipitation

This protocol is adapted from the well-established procedures for precipitating calcium salts of dicarboxylic acids, as described in sources such as Organic Syntheses.

Objective: To synthesize this compound from sodium malonate and calcium chloride.

Materials:

  • Malonic acid

  • Sodium carbonate (anhydrous)

  • Sodium hydroxide

  • Calcium chloride (anhydrous)

  • Deionized water

  • 5-L round-bottomed flask

  • Heating mantle

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Sodium Malonate Solution:

    • In a 5-L flask, dissolve 500 g of chloroacetic acid in 700 mL of water and warm to 50°C.

    • Neutralize the solution by adding 290 g of anhydrous sodium carbonate.

    • In a separate beaker, dissolve 294 g of sodium cyanide in 750 mL of water warmed to 55°C, then cool to room temperature.

    • Add the sodium cyanide solution to the sodium chloroacetate solution with rapid mixing.

    • Allow the temperature to rise to 95°C, then cool with ice water. Heat the solution on a steam bath for 1 hour.

    • Cool the solution and slowly dissolve 240 g of solid sodium hydroxide.

    • Heat the mixture on a steam bath to evolve and remove ammonia, which indicates the hydrolysis of the nitrile to the carboxylate.

  • Precipitation of this compound:

    • Prepare a solution of 600 g of anhydrous calcium chloride in 1.8 L of water, warmed to 40°C.

    • Add the warm calcium chloride solution slowly to the hot sodium malonate solution with vigorous mixing.

    • A cheese-like precipitate of this compound will form immediately. Allow this to stand for 24 hours to become more crystalline.

  • Isolation and Purification:

    • Decant the supernatant liquid.

    • Wash the this compound precipitate by decantation four to five times with 500-mL portions of cold water.

    • Transfer the solid to a Buchner funnel and wash with additional cold water.

    • Dry the collected this compound in air or in an oven at 45–50°C to a constant weight.

Protocol 2: Characterization by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and water of crystallization of a synthesized this compound sample.

Materials:

  • Synthesized this compound hydrate

  • Thermogravimetric Analyzer

  • Nitrogen gas (for inert atmosphere)

  • Alumina or platinum crucible

Procedure:

  • Sample Preparation: Place 5-10 mg of the finely ground this compound hydrate into the TGA crucible.

  • Instrument Setup:

    • Set the furnace to heat from room temperature (e.g., 25°C) to 800°C.

    • Use a heating rate of 10°C/min.

    • Maintain an inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Analysis:

    • Identify the temperature range of the initial mass loss, which corresponds to the dehydration of the sample (typically starting around 150°C). Calculate the percentage mass loss to determine the number of water molecules per formula unit.

    • Observe subsequent mass loss steps corresponding to the decomposition of the anhydrous this compound to calcium carbonate and finally to calcium oxide.

Signaling Pathway Involvement: Malonate and Mitochondrial-Mediated Apoptosis

Malonate's primary mechanism of action in a biological context is the competitive inhibition of succinate dehydrogenase (Complex II) of the electron transport chain. This inhibition has profound downstream effects, culminating in the induction of apoptosis. This pathway is of high interest to researchers studying neurodegenerative disorders and ischemia-reperfusion injury.[6][7][8]

The inhibition of Complex II by malonate leads to a cascade of events:

  • Disruption of Electron Flow: Electron transport is hindered, leading to a decrease in ATP synthesis.

  • Increased ROS Production: Electrons leak from the blocked transport chain and react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS).[6]

  • Mitochondrial Potential Collapse: The accumulation of ROS and disruption of the proton gradient causes a collapse of the mitochondrial membrane potential (ΔΨm).[7]

  • mPTP Opening: The combination of high ROS and altered membrane potential triggers the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[6][9]

  • Mitochondrial Swelling and Rupture: The open mPTP allows an influx of solutes and water, causing the mitochondrion to swell and the outer membrane to rupture.[6][9]

  • Release of Pro-Apoptotic Factors: Cytochrome c and other pro-apoptotic proteins are released from the intermembrane space into the cytosol.[6]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Diagram: Malonate-Induced Apoptotic Signaling Pathway

Malonate_Pathway Malonate Malonate ComplexII Mitochondrial Complex II Malonate->ComplexII Inhibits ROS ↑ Reactive Oxygen Species (ROS) ComplexII->ROS Potential Mitochondrial Potential Collapse (ΔΨm) ROS->Potential mPTP mPTP Opening Potential->mPTP Swelling Mitochondrial Swelling & Rupture mPTP->Swelling CytC Cytochrome c Release Swelling->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Logical workflow of malonate-induced mitochondrial-mediated apoptosis.

This compound is a compound with well-defined chemical properties and straightforward synthesis routes. For researchers in drug development, its primary significance lies not in its direct therapeutic use, but in the activity of its constituent malonate anion. As a potent and specific inhibitor of mitochondrial Complex II, malonate serves as an indispensable tool for investigating the intricate pathways of cellular energy metabolism and programmed cell death. A thorough understanding of its synthesis, characterization, and biological effects, as detailed in this guide, enables its effective use in preclinical research and the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

A Preliminary Investigation of Calcium Malonate as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Calcium malonate, the calcium salt of malonic acid, is emerging as a significant precursor in various fields of chemical synthesis, from the production of high-purity organic compounds to the fabrication of advanced nanomaterials. Its utility stems from its specific chemical properties, including its controlled thermal decomposition and its ability to act as a calcium source in precipitation reactions. This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its applications as a precursor, with detailed experimental protocols and visual workflows to aid researchers in its practical application.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective use as a precursor. Key physicochemical data are summarized in the table below.

PropertyValueReference
Chemical Name Calcium propanedioate[1]
CAS Number 19455-76-6[1][2][3][4][5][6]
Molecular Formula C₃H₂CaO₄[1][2][3][4][5][6]
Molecular Weight 142.12 g/mol [1][2][3][6]
Appearance White precipitate/crystalline solid[7][8][9]
Density 1.546 g/cm³[2][3]
Boiling Point 386.8°C at 760 mmHg[2][3]
Flash Point 201.9°C[2][3]
Solubility Sparingly soluble in water[7]

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several straightforward precipitation methods.[7] The choice of method often depends on the desired purity and the available starting materials. Below are detailed protocols for two common synthesis routes.

This is a common and direct laboratory method involving the reaction of malonic acid with a calcium salt, such as calcium carbonate or calcium hydroxide.[7]

Materials:

  • Malonic acid (C₃H₄O₄)

  • Calcium carbonate (CaCO₃) or Calcium hydroxide (Ca(OH)₂)

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare an aqueous solution of malonic acid by dissolving a known quantity in deionized water.

  • Slowly add stoichiometric amounts of calcium carbonate or calcium hydroxide to the malonic acid solution while stirring continuously.

  • A white precipitate of this compound will form as it is sparingly soluble in water.[7]

  • Continue stirring for a sufficient period to ensure the reaction goes to completion.

  • Collect the precipitate by filtration.

  • Wash the collected precipitate with deionized water to remove any unreacted starting materials or soluble byproducts.[8]

  • Dry the purified this compound in an oven at a suitable temperature (e.g., 45-50°C) to a constant weight.[8]

This method involves the hydrolysis of an ester of malonic acid, such as diethyl malonate, followed by precipitation with a calcium salt.[7]

Materials:

  • Diethyl malonate (C₇H₁₂O₄)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Calcium chloride (CaCl₂)

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Reaction flask with reflux condenser

  • pH meter or indicator paper

  • Filtration apparatus

  • Drying oven

Procedure:

  • Hydrolyze diethyl malonate by refluxing it with an aqueous solution of potassium hydroxide or sodium hydroxide.[7][10]

  • After the hydrolysis is complete (as can be monitored by techniques like TLC), cool the reaction mixture.[10]

  • Carefully adjust the pH of the solution to a neutral or slightly acidic range (e.g., pH 6.3-7.0) using hydrochloric acid.[10][11]

  • Slowly add an aqueous solution of calcium chloride to the malonate salt solution with vigorous stirring.[8][10]

  • A precipitate of this compound will form.[7] Allow the mixture to stand to ensure complete precipitation.[8]

  • Isolate the precipitate by filtration, wash it thoroughly with water and methanol, and then dry it to obtain the final product.[10][11]

Synthesis_Workflow cluster_0 Route 1: Direct Precipitation cluster_1 Route 2: Hydrolysis MA Malonic Acid (Aqueous Solution) Mix1 Reaction & Precipitation MA->Mix1 CS Calcium Salt (e.g., CaCO₃) CS->Mix1 WashDry Filtration, Washing & Drying Mix1->WashDry DM Diethyl Malonate Hydrolysis Hydrolysis DM->Hydrolysis Base Base (e.g., KOH) Base->Hydrolysis MalonateSalt Malonate Salt Solution Hydrolysis->MalonateSalt Mix2 Precipitation MalonateSalt->Mix2 CaCl2 Calcium Chloride Solution CaCl2->Mix2 Mix2->WashDry FinalProduct Pure this compound WashDry->FinalProduct

Fig. 1: General workflow for the synthesis of this compound.

This compound as a Precursor for Material Synthesis

A primary application of this compound is its role as a precursor in the synthesis of other materials, particularly through thermal decomposition.[7] This process is advantageous as it can yield high-purity products with controlled morphology.

Thermogravimetric analysis (TGA) of this compound hydrate reveals a multi-stage decomposition process.[12] The initial weight loss corresponds to the removal of water of crystallization. At higher temperatures, the anhydrous this compound decomposes. The final products of this decomposition are typically calcium carbonate (CaCO₃) and subsequently calcium oxide (CaO), depending on the final temperature. The decomposition of calcium carboxylates generally results in the formation of carbonates as the final solid products.[13]

Typical Decomposition Stages:

  • Dehydration: Ca(C₃H₂O₄)·xH₂O(s) → Ca(C₃H₂O₄)(s) + xH₂O(g)

  • Decomposition to Carbonate: Ca(C₃H₂O₄)(s) → CaCO₃(s) + volatile organic byproducts

  • Decarbonation: CaCO₃(s) → CaO(s) + CO₂(g)

The precise temperatures for these transitions can vary, but for many calcium carboxylates, dehydration occurs around 110-120°C, while decomposition to carbonate starts at higher temperatures.[13] The final conversion of calcite (a form of CaCO₃) to CaO typically begins at temperatures above 600°C.[14]

Decomposition_Pathway Thermal Decomposition of this compound CM_Hydrate This compound Hydrate Ca(C₃H₂O₄)·xH₂O CM_Hydrate->p1 Heat (Δ) ~110-120°C CM_Anhydrous Anhydrous This compound CM_Anhydrous->p2 Heat (Δ) > 300°C CaCO3 Calcium Carbonate CaCO₃ CaCO3->p3 Heat (Δ) > 600°C CaO Calcium Oxide CaO p1->CM_Anhydrous p2->CaCO3 p3->CaO

Fig. 2: Thermal decomposition pathway of this compound.

Metal carboxylates, including this compound, are crucial precursors for synthesizing metal oxide nanomaterials.[7] The thermal decomposition (calcination) of the precursor yields the desired oxide. This method offers excellent control over the stoichiometry and homogeneity of the final product.

Materials:

  • Synthesized this compound precursor

  • High-temperature furnace

  • Crucibles (e.g., alumina)

  • Mortar and pestle

Procedure:

  • Place a known amount of the dried this compound precursor into a crucible.

  • Place the crucible in a high-temperature furnace.

  • Heat the sample in an air atmosphere. The heating program should be designed to first ensure complete dehydration and then controlled decomposition. For instance, ramp to 400°C and hold to ensure conversion to calcium carbonate, then ramp to a higher temperature (e.g., 800-900°C) to ensure complete conversion to calcium oxide.[14]

  • After holding at the final temperature for a sufficient duration (e.g., 2-4 hours), allow the furnace to cool down to room temperature.

  • The resulting white powder is calcium oxide. It can be gently ground with a mortar and pestle if necessary to break up agglomerates.

  • Characterize the final product using techniques like X-ray Diffraction (XRD) to confirm the crystal phase and Transmission Electron Microscopy (TEM) to analyze particle size and morphology.

Nanoparticle_Synthesis_Workflow start This compound Precursor calcination Calcination (High-Temp Furnace) start->calcination cooling Cooling calcination->cooling grinding Post-Processing (Optional Grinding) cooling->grinding end Metal Oxide Nanoparticles grinding->end characterization Characterization (XRD, TEM, etc.) end->characterization

Fig. 3: Workflow for nanoparticle synthesis via calcination.

Applications in Organic Synthesis

Beyond materials science, this compound serves as a stable, solid precursor for generating malonic acid or its derivatives in situ. For instance, 2-substituted this compound salts are used to prepare 2-(thiophene-3)malonic acid or 2-phenylmalonic acid.[11] The process typically involves reacting the calcium salt with a strong acid, like hydrochloric acid, in an organic solvent to release the free malonic acid derivative, which can then be isolated.[11]

Conclusion

This compound is a highly adaptable and valuable precursor with significant potential in both materials science and organic synthesis. Its straightforward synthesis, well-defined properties, and clean thermal decomposition pathway make it an excellent candidate for the controlled production of calcium-containing materials, including calcium carbonate and calcium oxide nanoparticles. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and professionals to explore and leverage the capabilities of this compound in their respective fields.

References

Methodological & Application

Application Notes and Protocols: Gel-Aided Technique for Growing Calcium Malonate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The gel-aided technique is a powerful and straightforward method for growing high-quality single crystals of substances with low solubility, such as calcium malonate.[1][2] This method is particularly advantageous as it suppresses rapid precipitation and convection currents, allowing for controlled, slow diffusion of reactants.[3][4] The inert gel matrix, typically hydrosilica gel, provides a three-dimensional framework that facilitates the growth of larger, more perfect crystals than those obtainable through conventional solution growth methods.[1][3] This control over nucleation and growth is crucial for researchers in materials science and pharmaceutical development, where the precise control of crystal size, morphology, and purity is essential. In drug development, for instance, modifying the crystalline form of an active pharmaceutical ingredient (API) can significantly improve its physicochemical properties, such as solubility, dissolution rate, and stability.[5][6] These application notes provide a detailed protocol for growing this compound hydrate crystals using a single-diffusion gel technique.

Experimental Protocols

This section details the methodology for growing this compound hydrate crystals using the single-diffusion method in a test tube. The protocol is based on the reaction between calcium chloride (outer reactant) and malonic acid (inner reactant) diffusing through a hydrosilica gel.

Materials and Reagents:

  • Sodium Metasilicate (Na₂SiO₃)

  • Malonic Acid (H₄C₃O₄)

  • Calcium Chloride (CaCl₂)

  • Acetic Acid (for pH adjustment)

  • Deionized Water

  • Test tubes (e.g., 25 mm diameter, 150 mm length)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH meter

Protocol: Single-Diffusion Gel Growth

  • Gel Preparation:

    • Prepare a sodium metasilicate solution with a specific gravity between 1.02 and 1.04 g/cm³. The specific gravity can be adjusted by varying the concentration of sodium metasilicate in deionized water.

    • Prepare a 1 M solution of Malonic Acid.

    • Mix the sodium metasilicate solution and the malonic acid solution in a beaker. The malonic acid will act as the inner reactant incorporated into the gel.

    • Adjust the pH of the mixture to the desired value (typically between 6 and 8) by slowly adding acetic acid while stirring.[7]

    • Pour the resulting solution into test tubes, filling them to approximately two-thirds of their volume.

    • Cover the test tubes and leave them undisturbed at room temperature for the gel to set. Gelation time can vary from a few hours to several days depending on the pH and concentration.

  • Addition of Outer Reactant:

    • Once the gel has completely set, carefully pour the outer reactant, a 0.2 M solution of Calcium Chloride (CaCl₂), over the gel surface to a height of about 2-3 cm.[4][7] Care should be taken to avoid disturbing the gel surface.

  • Crystal Growth and Observation:

    • Seal the test tubes to prevent evaporation and contamination.

    • Leave the tubes undisturbed at a constant room temperature.

    • The CaCl₂ will slowly diffuse downwards into the gel while the malonate ions diffuse upwards.[7] The reaction between them leads to nucleation and subsequent growth of this compound crystals at or near the gel-solution interface.[3]

    • Crystal growth can be observed over several days to weeks. The size, morphology, and number of crystals are influenced by factors such as gel density, pH, and reactant concentrations.[7]

  • Crystal Harvesting:

    • Once the crystals have reached the desired size, they can be carefully extracted from the gel.

    • One method is to gently break the test tube and carefully separate the crystals from the gel matrix.

    • Alternatively, the gel can be broken up using a jet of distilled water, and the contents poured into a petri dish for easier separation.[8]

    • The harvested crystals should be washed with deionized water to remove any residual reactants or gel and then dried.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the single-diffusion gel growth technique for this compound crystals.

G Experimental Workflow for Gel-Aided Crystal Growth cluster_prep Preparation cluster_gel Gelation cluster_growth Crystal Growth cluster_harvest Harvesting A Prepare Sodium Metasilicate Solution (sp. gr. 1.02-1.04) C Mix Silicate & Malonic Acid Adjust pH (6-8) A->C B Prepare Reactant Solutions (1M Malonic Acid, 0.2M CaCl₂) B->C Inner Reactant E Add CaCl₂ Solution (Outer Reactant) over Gel B->E Outer Reactant D Pour into Test Tubes Allow Gel to Set C->D D->E F Incubate at Room Temperature (Days to Weeks) E->F G Observe Crystal Nucleation and Growth at Interface F->G H Extract Crystals from Gel Matrix G->H I Wash with DI Water and Dry H->I

Caption: Workflow for this compound crystal growth via the single-diffusion gel technique.

Data Presentation: Influence of Growth Parameters

The conditions under which this compound crystals are grown significantly affect their final characteristics. The following table summarizes quantitative data from experiments varying gel density, pH, and reactant concentrations, showing the impact on crystal size and morphology.[7]

Gel Specific Gravity (g/cm³)Gel pHMalonic Acid Conc. (Inner Reactant)CaCl₂ Conc. (Outer Reactant)Growth Time (Days)Max Crystal Size (mm)Crystal Morphology and Observations
1.03061 M0.2 M34Prismatic, faceted, and transparent.
1.03071 M0.2 M34Prismatic, faceted, and transparent.
1.03081 M0.2 M7-Few crystals exhibiting interlaced growth.
1.02071 M0.2 M23Prismatic, faceted, and transparent.
1.02571 M0.2 M24.5Prismatic, faceted, and transparent.[4]
1.02570.5 M0.2 M23Transparent, faceted, prismatic crystals.
1.02571.5 M0.2 M8-Few crystal aggregates with rough surfaces.
1.02571 M0.10 M13Transparent, faceted, prismatic crystals.
1.02571 M0.15 M23Transparent, faceted, prismatic crystals.

Observations from Data:

  • Effect of pH: A pH range of 6-7 appears optimal for growing well-defined, transparent crystals.[7] At lower pH values, nucleation rates increase, leading to a greater number of smaller crystals.[7] At pH values above 7, an increased number of crystals, some with interlaced growth, may form.[7]

  • Effect of Gel Density: Low-density gels (specific gravity ≤ 1.03) tend to produce more transparent and faceted crystals.[7] Higher densities can cause the crystals to protrude into the gel.[7]

  • Effect of Concentration: The concentration of reactants influences the growth rate and number of nucleation centers.[7] Higher concentrations of malonic acid (e.g., 1.5 M) can lead to the formation of crystal aggregates rather than single, well-defined crystals.[7]

Applications in Research and Drug Development

The ability to grow high-quality single crystals is fundamental for material characterization techniques such as X-ray diffraction, which elucidates the crystal structure.[3] For drug development professionals, controlling crystallization is a cornerstone of API (Active Pharmaceutical Ingredient) formulation. The formation of cocrystals—crystalline structures containing the API and a coformer in a defined stoichiometric ratio—is a key strategy to enhance the physicochemical properties of drugs.[5][6] By modifying properties like solubility and dissolution rate, the bioavailability of poorly soluble drugs (BCS Class II and IV) can be significantly improved.[5] The gel-aided technique, by providing a controlled environment for crystal growth, serves as an excellent platform for screening and producing novel crystalline forms, including cocrystals and polymorphs, which is a critical step in developing more effective and stable pharmaceutical products.[9]

References

Application Notes and Protocols: Calcium Malonate as a Novel Precursor for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nanotechnology continues to offer innovative solutions in medicine and materials science, with the synthesis of nanoparticles from various precursors being a key area of research. Calcium-based nanoparticles, such as calcium carbonate and calcium phosphate, have garnered significant attention due to their biocompatibility and biodegradability, making them suitable for applications like drug delivery and bone tissue engineering.[1][2][3] While various calcium salts have been explored as precursors, the use of calcium malonate remains a largely unexplored area with the potential for novel nanoparticle development.

This document provides a detailed protocol for the synthesis of nanoparticles using this compound as a precursor, based on established methodologies for other calcium-containing nanoparticles. It is intended to serve as a foundational guide for researchers venturing into this novel area of nanoparticle synthesis.

Hypothetical Data Summary

Due to the novelty of using this compound as a precursor, the following table presents hypothetical data based on expected outcomes from the proposed synthesis methods. This data is intended to provide a benchmark for researchers.

ParameterThermal DecompositionWet-Chemical Precipitation
Resulting Nanoparticle Calcium Oxide (CaO)Calcium Carbonate (CaCO₃)
Average Particle Size (nm) 50 - 100100 - 200
Morphology SphericalRhombohedral/Spherical
Yield (%) > 90> 85
Purity (%) > 98> 95

Experimental Protocols

Synthesis of this compound Precursor

This protocol outlines the synthesis of the this compound precursor, adapted from a patented method.[4]

Materials:

  • Diethyl malonate

  • 20% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Calcium chloride (CaCl₂) aqueous solution

  • Methanol

  • Deionized water

Procedure:

  • Hydrolyze diethyl malonate by heating with a 20% aqueous sodium hydroxide solution. The reaction progress can be monitored using thin-layer chromatography (TLC).[4]

  • After completion of the hydrolysis, cool the reaction mixture.

  • Adjust the pH of the solution to between 6.3 and 7.0 by adding concentrated hydrochloric acid.[4]

  • Add a calcium chloride aqueous solution to the mixture to precipitate this compound.

  • Filter the resulting white solid, wash with deionized water and methanol, and then dry to obtain pure this compound.[4]

Nanoparticle Synthesis via Thermal Decomposition

This method is expected to yield calcium oxide (CaO) nanoparticles through the calcination of the this compound precursor.[5]

Materials:

  • This compound powder

  • Crucible

  • Furnace

Procedure:

  • Place a known amount of the synthesized this compound powder into a crucible.

  • Transfer the crucible to a furnace.

  • Heat the sample at a controlled rate to a calcination temperature above 600°C.[5] The exact temperature and duration may need to be optimized.

  • After calcination, allow the furnace to cool down to room temperature.

  • The resulting white powder is expected to be calcium oxide nanoparticles.

Nanoparticle Synthesis via Wet-Chemical Precipitation

This protocol is designed to produce calcium carbonate (CaCO₃) nanoparticles.[1][6]

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol (optional, as a co-surfactant)[6]

  • Magnetic stirrer

Procedure:

  • Prepare an aqueous solution of this compound.

  • In a separate beaker, prepare an aqueous solution of sodium carbonate.

  • While vigorously stirring the this compound solution, add the sodium carbonate solution dropwise.

  • Continue stirring for a set period (e.g., 2 hours) to allow for the formation and stabilization of the nanoparticles.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the nanoparticles multiple times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

  • Dry the resulting calcium carbonate nanoparticles in an oven at a low temperature (e.g., 60-80°C).

Characterization of Nanoparticles

The synthesized nanoparticles should be thoroughly characterized to determine their physical and chemical properties.

TechniquePurpose
X-ray Diffraction (XRD) To determine the crystalline phase and crystallite size of the nanoparticles.[5]
Scanning Electron Microscopy (SEM) To analyze the morphology, size, and dispersion of the nanoparticles.[5]
Transmission Electron Microscopy (TEM) To obtain high-resolution images of the nanoparticles, providing detailed information on size, shape, and internal structure.
Thermogravimetric Analysis (TGA) To study the thermal stability of the precursor and the synthesized nanoparticles.[5]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the surface of the nanoparticles.

Potential Applications

Nanoparticles synthesized from this compound are anticipated to have applications in fields similar to other calcium-based nanomaterials.

  • Drug Delivery: The biocompatible nature of calcium-based nanoparticles makes them excellent candidates for carrying and delivering therapeutic agents.[1][2] Their pH-sensitive nature could be exploited for targeted drug release in acidic tumor microenvironments.

  • Gene Delivery: Calcium phosphate nanoparticles have been shown to have a strong affinity for nucleic acids, making them suitable non-viral vectors for gene therapy.[3] Nanoparticles derived from this compound could be investigated for similar capabilities.

  • Bone Tissue Engineering: Calcium-based nanoparticles can promote osteogenic differentiation and are used in bone repair and regeneration.[3]

  • Antimicrobial Agents: Calcium oxide nanoparticles have demonstrated antimicrobial properties.[7]

Visualizations

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_synthesis Nanoparticle Synthesis cluster_products Products cluster_characterization Characterization precursor_start Diethyl Malonate hydrolysis Hydrolysis (NaOH) precursor_start->hydrolysis ph_adjust pH Adjustment (HCl) hydrolysis->ph_adjust precipitation_ca Precipitation (CaCl2) ph_adjust->precipitation_ca calcium_malonate This compound precipitation_ca->calcium_malonate thermal Thermal Decomposition calcium_malonate->thermal wet_chem Wet-Chemical Precipitation calcium_malonate->wet_chem cao_np CaO Nanoparticles thermal->cao_np caco3_np CaCO3 Nanoparticles wet_chem->caco3_np xrd XRD cao_np->xrd sem SEM cao_np->sem tem TEM cao_np->tem tga TGA cao_np->tga ftir FTIR cao_np->ftir caco3_np->xrd caco3_np->sem caco3_np->tem caco3_np->tga caco3_np->ftir Logical_Relationship Precursor This compound Method Synthesis Method Precursor->Method Decomposition Thermal Decomposition Method->Decomposition Precipitation Wet-Chemical Precipitation Method->Precipitation Nanoparticle Resulting Nanoparticle Decomposition->Nanoparticle Precipitation->Nanoparticle CaO Calcium Oxide (CaO) Nanoparticle->CaO CaCO3 Calcium Carbonate (CaCO3) Nanoparticle->CaCO3 Application Potential Applications CaO->Application CaCO3->Application DrugDelivery Drug Delivery Application->DrugDelivery GeneDelivery Gene Delivery Application->GeneDelivery TissueEng Tissue Engineering Application->TissueEng

References

Application Notes and Protocols for Calcium Malonate in Thermochemical Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermochemical energy storage (TCES) is a promising technology for storing thermal energy with high energy density and for long durations without significant heat loss. Salt hydrates are a class of materials extensively studied for TCES applications due to their reversible dehydration and hydration reactions. Calcium malonate dihydrate (Ca(C₃H₂O₄)·2H₂O) has emerged as a potential candidate for low-to-mid-temperature TCES, particularly for applications such as waste heat recovery and solar thermal energy storage.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound as a thermochemical energy storage medium.

Thermochemical Properties of this compound Dihydrate

This compound dihydrate undergoes a reversible dehydration reaction upon heating, storing energy in the chemical bonds of the anhydrous this compound. This energy is subsequently released as heat during the exothermic rehydration process. The dehydration has been observed to occur in a two-step process, indicating the presence of inequivalently bonded water molecules in the crystal structure.

The primary reaction for the thermochemical energy storage is:

Ca(C₃H₂O₄)·2H₂O (s) + Heat ⇌ Ca(C₃H₂O₄) (s) + 2H₂O (g)

Key thermochemical properties of this compound dihydrate are summarized in the table below, with comparative data for the well-studied calcium oxalate monohydrate.

PropertyThis compound DihydrateCalcium Oxalate MonohydrateReference
Formula Ca(C₃H₂O₄)·2H₂OCa(C₂O₄)·H₂ON/A
Molar Mass 178.15 g/mol 146.11 g/mol [3][4]
Enthalpy of Dehydration (ΔH) 637 J/g~580 J/g[2][5][6]
Operating Temperature Range 100 - 200 °C100 - 200 °C[2][6]
Dehydration Onset Temperature ~158 °C (Step 1), ~192 °C (Step 2)~130 - 180 °CN/A
Thermal Stability Limit Up to 220 °C~220 °C[2][6]

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and performance evaluation of this compound in a thermochemical energy storage context.

Synthesis of this compound Dihydrate
  • Objective: To synthesize this compound dihydrate crystals suitable for thermochemical analysis. This protocol is adapted from the gel-aided reaction method.

  • Materials:

    • Sodium metasilicate solution (specific gravity 1.03)

    • Malonic acid (1 M)

    • Calcium chloride (0.2 M)

    • Distilled water

    • Test tubes

    • pH meter

  • Protocol:

    • Prepare a silica gel by acidifying a sodium metasilicate solution with 1 M malonic acid until a pH of ~8 is reached.

    • Pour the resulting sol into test tubes to a height of approximately 10 cm and allow it to set for 48 hours.

    • Once the gel has set, carefully add 10 mL of 1 M malonic acid as the inner electrolyte on top of the gel.

    • After 24 hours, carefully pipette out the excess inner electrolyte.

    • Gently pour 20 mL of 0.2 M calcium chloride solution as the outer electrolyte on top of the gel.

    • Seal the test tubes and leave them undisturbed at room temperature.

    • Colorless, prismatic crystals of this compound dihydrate will form within the gel matrix over the course of several days to weeks.

    • Harvest the crystals, wash them with distilled water, and air-dry them.

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis
  • Objective: To determine the dehydration temperatures, mass loss, and enthalpy of dehydration of the synthesized this compound dihydrate.

  • Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).

  • Protocol:

    • Calibrate the TGA/DSC instrument according to the manufacturer's specifications.

    • Place approximately 5-10 mg of the synthesized this compound dihydrate powder into an alumina crucible.

    • Place the crucible in the TGA/DSC furnace.

    • Heat the sample from room temperature to 250 °C at a constant heating rate of 10 °C/min.

    • Use an inert purge gas, such as nitrogen, with a flow rate of 50 mL/min to remove the evolved water vapor.

    • Record the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature.

    • Analyze the data to determine the onset and peak temperatures of dehydration, the percentage of mass loss for each dehydration step, and the integrated peak area of the DSC curve to calculate the enthalpy of dehydration.

Dehydration-Rehydration Cycling Performance
  • Objective: To evaluate the stability and energy storage performance of this compound dihydrate over multiple charge-discharge cycles.

  • Instrumentation: A custom-built reactor setup with controlled temperature and humidity, or a Dynamic Vapor Sorption (DVS) system.

  • Protocol:

    • Place a known mass of this compound dihydrate in the sample holder of the reactor or DVS.

    • Dehydration (Charging): Heat the sample to a temperature above the final dehydration peak (e.g., 210 °C) under a flow of dry nitrogen until the mass stabilizes, indicating complete dehydration.

    • Cooling: Cool the anhydrous this compound to the desired rehydration temperature (e.g., 60 °C) under the dry nitrogen flow.

    • Rehydration (Discharging): Introduce a humidified gas stream (e.g., nitrogen saturated with water vapor at a specific dew point) into the reactor at a controlled flow rate.

    • Monitor the sample mass and the temperature difference between the inlet and outlet gas streams to determine the rehydration rate and heat release.

    • Continue the humidified gas flow until the sample mass stabilizes, indicating complete rehydration to the dihydrate form.

    • Repeat steps 2-6 for a desired number of cycles (e.g., 50-100 cycles) to assess the material's stability.

    • Analyze the change in mass, enthalpy of rehydration, and reaction kinetics over the cycles to evaluate the performance degradation.

Visualizations

Thermochemical Energy Storage Cycle

TCES_Cycle cluster_charge Charging (Endothermic) cluster_discharge Discharging (Exothermic) Hydrated Salt Hydrated Salt Anhydrous Salt Anhydrous Salt Hydrated Salt->Anhydrous Salt Heat Input Anhydrous Salt_2 Anhydrous Salt Water Vapor Water Vapor Anhydrous Salt->Water Vapor Release Hydrated Salt_2 Hydrated Salt Anhydrous Salt_2->Hydrated Salt_2 Water Vapor Input Hydrated Salt_2->Hydrated Salt Cycle Repeat

Caption: Thermochemical energy storage cycle of a salt hydrate.

Experimental Workflow for Material Evaluation

Workflow cluster_synthesis Material Preparation cluster_analysis Thermochemical Analysis cluster_evaluation Performance Evaluation Synthesis Synthesis of Calcium Malonate Dihydrate Characterization Structural & Chemical Characterization (XRD, FTIR) Synthesis->Characterization TGA_DSC TGA/DSC Analysis (Dehydration Enthalpy & Temperature) Characterization->TGA_DSC Cycling Dehydration-Rehydration Cycling Stability Test TGA_DSC->Cycling Kinetics Kinetic Analysis (Reaction Rates) Cycling->Kinetics Data_Analysis Data Analysis (Energy Density, Stability) Kinetics->Data_Analysis Conclusion Conclusion on Suitability for TCES Application Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

Concluding Remarks

This compound dihydrate presents itself as a viable candidate for thermochemical energy storage in the low-to-mid temperature range, with a notable advantage of a higher enthalpy of dehydration compared to some other calcium-based salt hydrates. The provided protocols offer a foundational approach for its synthesis and evaluation. Further research should focus on optimizing the synthesis to control crystal size and morphology, conducting long-term cycling stability tests under realistic operating conditions, and exploring the use of composite materials (e.g., impregnation into porous matrices) to enhance heat and mass transfer properties. These investigations will be crucial in determining the practical viability of this compound for TCES applications.

References

Application Notes and Protocols for the Phase Identification of Calcium Malonate using X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of powder X-ray diffraction (PXRD) for the identification and differentiation of various crystalline phases of calcium malonate, including the dihydrate, monohydrate, and anhydrous forms. Accurate phase identification is critical in pharmaceutical development, as different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) or excipient can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.

Introduction to this compound and its Crystalline Phases

This compound is a salt of calcium and malonic acid. In the solid state, it can exist in various crystalline forms, primarily differing in their degree of hydration. The most common forms are this compound dihydrate (Ca(C₃H₂O₄)·2H₂O), this compound monohydrate (Ca(C₃H₂O₄)·H₂O), and anhydrous this compound (Ca(C₃H₂O₄)). Each of these phases possesses a unique crystal structure, which gives rise to a characteristic powder X-ray diffraction pattern.

The thermal decomposition of this compound dihydrate has been shown to proceed through the formation of the monohydrate and subsequently the anhydrous phase before further decomposition.[1] This relationship underscores the importance of controlling temperature and humidity during manufacturing and storage to maintain the desired crystalline form.

Principles of X-ray Diffraction for Phase Identification

Powder X-ray diffraction is a non-destructive analytical technique used to identify the crystalline phases present in a solid sample. When a beam of X-rays is directed at a crystalline material, the X-rays are diffracted by the planes of atoms in the crystal lattice. The angles and intensities of the diffracted X-rays are unique to each crystalline structure, producing a "fingerprint" diffraction pattern.

By comparing the experimental PXRD pattern of an unknown sample to reference patterns of known phases, the crystalline composition of the sample can be determined. Key parameters in a PXRD pattern are the diffraction angle (2θ), the d-spacing (the distance between crystal lattice planes), and the relative intensity of the diffraction peaks.

Quantitative Data for this compound Phases

The following tables summarize the known crystallographic and powder diffraction data for the different phases of this compound. This data is essential for accurate phase identification.

Table 1: Crystallographic Data for this compound Dihydrate

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
MonoclinicP2₁/c8.77677.75409.8836106.406

Table 2: Powder X-ray Diffraction Data for this compound Dihydrate

2θ (°)d-spacing (Observed) (Å)d-spacing (Standard) (Å)Relative Intensity (I/I₀) (%)(hkl)
18.604.76664.757013-1 1 1
20.204.39244.39001001 1 1
23.253.82263.8180140 2 0
25.803.45013.453010-2 1 2
29.203.05593.0560122 0 2
30.802.90062.902028-2 2 1
33.602.66502.663010-3 1 1
35.502.52662.5250111 1 3
38.002.36602.3670122 1 2
41.202.18922.189012-2 3 1

Data obtained from "Crystallization and structural properties of this compound hydrate".[1]

Experimental Protocols

Synthesis of this compound Phases
  • This compound Dihydrate: Can be synthesized by reacting a soluble calcium salt (e.g., calcium chloride) with a soluble malonate salt (e.g., sodium malonate) in an aqueous solution.[2]

  • This compound Monohydrate and Anhydrous this compound: These phases can be prepared by the controlled thermal dehydration of this compound dihydrate. The precise temperature and duration of heating will need to be determined experimentally, for example, by using thermogravimetric analysis (TGA) coupled with XRD.

Sample Preparation for PXRD Analysis

Proper sample preparation is crucial for obtaining high-quality diffraction data.

  • Grinding: The sample should be gently ground to a fine, uniform powder using an agate mortar and pestle. This ensures a random orientation of the crystallites. Avoid overly aggressive grinding, which can induce phase transformations or amorphization.

  • Sample Mounting: The powdered sample should be carefully packed into a sample holder. Ensure a flat, smooth surface that is level with the surface of the holder to avoid errors in peak positions. Back-loading the sample holder is often preferred to minimize preferred orientation.

PXRD Data Acquisition

The following are typical instrument settings for the analysis of this compound. These may need to be optimized for the specific instrument being used.

ParameterRecommended Setting
X-ray SourceCu Kα (λ = 1.5406 Å)
Voltage40 kV
Current40 mA
Scan Range (2θ)5° to 50°
Step Size0.02°
Scan Speed/Time per Step1 second
OpticsDivergence slit, anti-scatter slit, and Soller slits appropriate for the instrument geometry.
DetectorScintillation counter or a modern solid-state detector.
Data Analysis
  • Phase Identification: The acquired diffraction pattern should be compared with the reference data provided in Table 2. The presence of a particular phase is confirmed if the peak positions (2θ) and relative intensities in the experimental pattern match those of the reference pattern.

  • Mixture Analysis: If the sample is a mixture of phases, the diffraction pattern will be a superposition of the patterns of the individual components. The presence of unique peaks corresponding to each phase can be used for identification.

  • Software: Utilize data analysis software to aid in background subtraction, peak searching, and comparison with reference databases.

Visualizations

Experimental Workflow for Phase Identification

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd XRD Analysis cluster_analysis Data Analysis synthesis Synthesis of this compound (Dihydrate, Monohydrate, Anhydrous) grinding Gentle Grinding to a Fine Powder synthesis->grinding mounting Sample Mounting in Holder grinding->mounting instrument_setup Instrument Setup (Voltage, Current, Optics) mounting->instrument_setup Introduce Sample data_acquisition Data Acquisition (2θ Scan) instrument_setup->data_acquisition pattern_processing Pattern Processing (Background Subtraction, Peak Search) data_acquisition->pattern_processing Raw Data phase_identification Phase Identification (Comparison to Reference Data) pattern_processing->phase_identification report Report Generation phase_identification->report

Caption: Workflow for XRD-based phase identification of this compound.

Logical Relationship for Phase Differentiation

phase_differentiation Unknown Unknown Calcium Malonate Sample XRD Perform PXRD Analysis Unknown->XRD Pattern Experimental Diffraction Pattern XRD->Pattern Compare Compare with Reference Patterns Pattern->Compare Dihydrate Identified as Dihydrate Phase Compare->Dihydrate Matches Dihydrate Monohydrate Identified as Monohydrate Phase Compare->Monohydrate Matches Monohydrate Anhydrous Identified as Anhydrous Phase Compare->Anhydrous Matches Anhydrous Mixture Identified as a Mixture of Phases Compare->Mixture Matches Multiple

Caption: Decision tree for differentiating this compound phases via XRD.

Conclusion

Powder X-ray diffraction is an indispensable tool for the phase identification of this compound in research and pharmaceutical development. By following the detailed protocols and utilizing the reference data provided in these application notes, scientists can confidently identify and differentiate between the dihydrate, monohydrate, and anhydrous forms of this compound, ensuring the quality, stability, and efficacy of their products. Further research to fully characterize the powder diffraction patterns of the monohydrate and anhydrous phases is encouraged to build a complete reference database.

References

Preparation of Substituted Calcium Malonates: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted calcium malonates. These compounds are valuable intermediates in organic synthesis, particularly in the preparation of active pharmaceutical ingredients and other fine chemicals. The protocols outlined below describe the preparation of both aryl- and alkyl-substituted calcium malonates, offering a versatile methodology for a range of applications.

Application Notes

Substituted malonic acids and their derivatives are crucial building blocks in the synthesis of a variety of molecules, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants. The isolation of these malonic acids as their calcium salts offers several advantages over the free acids or their corresponding alkali metal salts. Calcium malonates are typically crystalline, sparingly soluble solids that are easy to handle, purify by washing, and store.[1][2] This precipitation method allows for the removal of water-soluble impurities and can lead to a product with high purity.[3][4]

The general approach for the preparation of substituted calcium malonates involves a two-step synthetic sequence. The first step is the synthesis of a substituted diethyl malonate, typically through the alkylation or arylation of diethyl malonate. The second step involves the hydrolysis (saponification) of the substituted diethyl malonate to the corresponding malonic acid, followed by in-situ precipitation of the calcium salt by the addition of a soluble calcium salt, such as calcium chloride.[1][3][4]

This methodology is particularly useful for preparing 2-substituted malonic acids which are important intermediates for pharmaceuticals like ticarcillin.[4] The use of the calcium salt precipitation method can simplify the purification process, reduce the use of organic solvents for extraction, and shorten the overall processing time, leading to a more efficient and environmentally friendly process.[3]

Experimental Protocols

Protocol 1: Preparation of Aryl-Substituted Calcium Malonates

This protocol describes the synthesis of 2-(thiophen-3-yl)calcium malonate and 2-phenylthis compound. The procedure involves the hydrolysis of the corresponding diethyl malonate followed by precipitation with calcium chloride.[3][4]

Step 1: Hydrolysis of Diethyl Arylmalonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted diethyl malonate (e.g., diethyl 2-(thiophen-3-yl)malonate or diethyl 2-phenylmalonate).

  • Add a 20% aqueous solution of potassium hydroxide or sodium hydroxide.

  • Heat the mixture to 90-95 °C and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Precipitation of Calcium Arylmalonate

  • Cool the reaction mixture to the specified temperature (see Table 1).

  • Add water to the reaction mixture.

  • Adjust the pH of the solution to 6.3-7.0 by the slow addition of concentrated hydrochloric acid.

  • Add an aqueous solution of calcium chloride dropwise with stirring to precipitate the calcium salt.

  • Stir the suspension for a period to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with water and then with methanol.

  • Dry the solid product under vacuum to a constant weight to yield the desired substituted this compound.

Protocol 2: General Protocol for the Preparation of Alkyl-Substituted Calcium Malonates

This protocol provides a general method for the synthesis of dialkyl-substituted calcium malonates. It begins with the alkylation of diethyl malonate, followed by hydrolysis and precipitation.

Step 1: Synthesis of Diethyl Dialkylmalonate (Example: Diethyl diethylmalonate)

  • In a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl malonate dropwise to the stirred, hot sodium ethoxide solution.

  • Subsequently, add the alkylating agent (e.g., ethyl bromide or ethyl iodide) dropwise while maintaining a gentle reflux.

  • After the addition is complete, continue to heat the mixture with stirring until the reaction is complete (typically 2-16 hours, until the solution is neutral).

  • Distill off the bulk of the ethanol under reduced pressure.

  • To the cooled residue, add ice-water to dissolve the sodium salt precipitate.

  • Separate the organic phase and extract the aqueous phase with ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain the pure diethyl dialkylmalonate.

Step 2: Hydrolysis and Precipitation of Calcium Dialkylmalonate

  • Follow the hydrolysis procedure described in Protocol 1, Step 1, using the synthesized diethyl dialkylmalonate as the starting material.

  • After complete hydrolysis, follow the precipitation procedure in Protocol 1, Step 2, to isolate the calcium dialkylmalonate. The optimal conditions for precipitation (temperature, pH) may need to be determined empirically for each specific substrate but can be guided by the conditions used for the aryl-substituted analogs.

Quantitative Data Summary

The following tables summarize the quantitative data for the preparation of various substituted calcium malonates based on literature reports.

Table 1: Reaction Conditions and Yields for the Preparation of Aryl-Substituted Calcium Malonates [3][4]

Substituent (R)Starting MaterialHydrolysis Conditions (Base, Temp, Time)Precipitation Temp (°C)pHMolar Ratio (Malonate:CaCl₂)Yield (%)Purity (%)
Thiophen-3-ylDiethyl 2-(thiophen-3-yl)malonate20% KOH, 90-95°C, 1-2h56.51:1.289.099.2
Thiophen-3-ylDiethyl 2-(thiophen-3-yl)malonate20% KOH, 90-95°C, 1-2h06.31:1.583.799.1
Thiophen-3-ylDiethyl 2-(thiophen-3-yl)malonate20% KOH, 90-95°C, 1-2h407.01:168.399.3
PhenylDiethyl 2-phenylmalonate20% NaOH, 90-95°C, 2h56.51:1.293.099.3

Visualizations

The following diagrams illustrate the experimental workflow and reaction pathway for the preparation of substituted calcium malonates.

experimental_workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Precipitation start Substituted Diethyl Malonate hydrolysis Add Base (NaOH or KOH) Heat (90-95°C) start->hydrolysis cooling Cool Reaction Mixture hydrolysis->cooling ph_adjust Adjust pH (6.3-7.0) with HCl cooling->ph_adjust precipitation Add CaCl₂ Solution ph_adjust->precipitation filtration Filter, Wash, and Dry precipitation->filtration product Substituted This compound filtration->product

Caption: General experimental workflow for the preparation of substituted calcium malonates.

reaction_pathway reactant Substituted Diethyl Malonate (R-CH(COOEt)₂) intermediate Substituted Malonic Acid Salt (R-CH(COO⁻)₂ 2K⁺/Na⁺) reactant->intermediate 1. KOH or NaOH, H₂O 2. Heat product Substituted this compound (R-CH(COO)₂Ca) intermediate->product 1. HCl (to pH 6.3-7.0) 2. CaCl₂

Caption: Reaction pathway for the synthesis of substituted calcium malonates.

References

Application Notes and Protocols: Calcium Malonate in the Synthesis of Metal-Organic Frameworks (MOFs) for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of calcium malonate-based Metal-Organic Frameworks (MOFs), with a specific focus on their potential in drug delivery systems. The inherent biocompatibility and low toxicity of calcium-based MOFs make them promising candidates for therapeutic applications.[1][2] This document details the synthesis of a specific calcium L-malate MOF, UPMOF-1, its characterization, and its use as a carrier for active molecules, serving as a model for drug delivery.

Introduction to this compound MOFs

Calcium-based MOFs are a subclass of metal-organic frameworks that utilize calcium ions as the metal nodes.[1][2] These MOFs are gaining significant attention in biomedical applications due to the natural abundance and biological relevance of calcium.[1][2] When synthesized with biocompatible organic linkers, such as L-malic acid (a precursor to malonate), the resulting frameworks offer a safe and biodegradable platform for drug delivery.[3]

UPMOF-1 is a prime example of a calcium L-malate MOF that has been synthesized and characterized.[3] It is constructed from calcium ions and L-malic acid, forming a stable, porous structure capable of encapsulating guest molecules.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a calcium L-malate MOF (UPMOF-1) and subsequent drug loading and release studies.

Synthesis of Calcium L-Malate MOF (UPMOF-1)

This protocol is based on the solvothermal synthesis of UPMOF-1.[3]

Materials:

  • Calcium Chloride (CaCl₂)

  • L-Malic Acid

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare a 1:1 (v/v) solution of deionized water and ethanol.

  • Dissolve an equimolar ratio of calcium chloride and L-malic acid in the water/ethanol solvent system. Note: While the exact concentrations are not specified in the available literature, a typical starting point for MOF synthesis is in the range of 0.1 to 0.5 M.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a constant temperature. Note: A typical temperature for solvothermal synthesis of MOFs ranges from 80 to 150 °C. A reasonable starting point would be 120 °C for 24-72 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • Collect the resulting white crystalline product by filtration.

  • Wash the product thoroughly with the water/ethanol solvent mixture to remove any unreacted precursors.

  • Dry the final product under vacuum. The reported yield for this synthesis is approximately 40%.[3]

Characterization of Calcium L-Malate MOF

The synthesized MOF should be characterized using various analytical techniques to confirm its structure, porosity, and thermal stability.

Technique Parameter Typical Result for UPMOF-1
Powder X-Ray Diffraction (PXRD)Crystal structureOrthorhombic, Space group P212121[3]
Lattice parametersa = 7.723(3) Å, b = 8.762(3) Å, c = 29.287(8) Å[3]
Thermogravimetric Analysis (TGA)Thermal stabilityStable up to a certain temperature, followed by decomposition of the organic linker.
Brunauer-Emmett-Teller (BET) AnalysisSurface area and porosityProvides information on the specific surface area and pore volume available for drug loading.
Scanning Electron Microscopy (SEM)MorphologyReveals the crystal shape and size distribution of the MOF particles.
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional groupsConfirms the coordination of the malonate linker to the calcium metal centers.
Drug Loading and Release Studies

The following protocol describes a general procedure for loading a model drug (using a fungicide, hexaconazole, as an example) into the calcium L-malate MOF and studying its release profile.[3]

Drug Loading:

  • Disperse a known amount of the activated calcium L-malate MOF in a solution of the drug in a suitable solvent.

  • Stir the suspension for a specified period (e.g., 24 hours) at room temperature to allow for the encapsulation of the drug molecules within the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the loaded MOF with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by analyzing the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to measure the amount of unloaded drug. The loading capacity of hexaconazole in UPMOF-1 was reported to be 63%.[3]

In Vitro Drug Release:

  • Suspend a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

  • Keep the suspension under constant agitation at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (UV-Vis, HPLC).

  • Plot the cumulative drug release as a function of time. For hexaconazole, a near-quantitative release of 98% was observed after more than 500 hours.[3]

Data Presentation

The following table summarizes the key quantitative data obtained from studies on the UPMOF-1, a calcium L-malate MOF, for the delivery of hexaconazole.[3]

Parameter Value Reference
Synthesis
Yield40%[3]
Crystal Structure
Crystal SystemOrthorhombic[3]
Space GroupP212121[3]
Lattice Constant (a)7.723(3) Å[3]
Lattice Constant (b)8.762(3) Å[3]
Lattice Constant (c)29.287(8) Å[3]
Drug Delivery (Hexaconazole)
Binding Affinity-5.0 kcal mol⁻¹[3]
Loading Capacity63%[3]
Total Release98%[3]
Release Duration> 500 hours[3]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and application of this compound MOFs.

Synthesis_Workflow cluster_synthesis Synthesis of this compound MOF cluster_characterization Characterization cluster_application Drug Delivery Application s1 Mixing Precursors (Calcium Salt + Malic Acid) s2 Solvothermal Reaction (Water/Ethanol) s1->s2 s3 Filtration & Washing s2->s3 s4 Drying s3->s4 c1 PXRD c2 TGA c3 BET c4 SEM a1 Drug Loading s4->a1 a2 In Vitro Release Study a1->a2

Caption: Experimental workflow for the synthesis, characterization, and application of this compound MOFs.

Drug_Delivery_Process MOF Ca-Malonate MOF Loaded_MOF Drug-Loaded MOF MOF->Loaded_MOF Encapsulation Drug Drug Molecule Drug->Loaded_MOF Release Sustained Release Loaded_MOF->Release Controlled Environment Target Target Site Release->Target

Caption: Logical relationship of the drug delivery process using a this compound MOF.

References

Application Notes & Protocols: Thermal Decomposition of Calcium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and analysis of the thermal decomposition of calcium malonate. The protocols outlined below primarily utilize Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize the material's thermal stability and decomposition pathway.

Introduction

This compound is an organic salt with applications in various fields, including materials science and as a precursor in chemical syntheses.[1] Understanding its thermal behavior is crucial for determining its stability, purity, and suitability for high-temperature applications. The thermal decomposition of hydrated this compound typically proceeds in distinct stages: dehydration, followed by the decomposition of the anhydrous salt to form calcium carbonate, and finally, the decomposition of calcium carbonate to calcium oxide at higher temperatures.[2][3]

This document details the standard procedures for conducting thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) to elucidate this decomposition process.[3][4]

Experimental Protocols

The primary technique for studying the thermal decomposition of this compound is thermogravimetry (TGA), often performed simultaneously with differential scanning calorimetry (DSC) or differential thermal analysis (DTA).[5]

2.1. Principle

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] Each mass loss step in the resulting thermogram corresponds to the loss of a volatile product.[7]

  • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature.[1] These techniques identify endothermic (heat-absorbing) and exothermic (heat-releasing) events like melting, crystallization, and decomposition.

2.2. Instrumentation

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC/DTA is recommended. Evolved Gas Analysis (EGA) can be coupled with the instrument, for instance, by connecting it to a Fourier Transform Infrared Spectrometer (FTIR), to identify the gaseous products released during decomposition.[4][8]

2.3. Sample Preparation

  • Ensure the this compound sample is in a fine powder form to promote uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert crucible (e.g., alumina or platinum).

  • Record the initial mass precisely.

2.4. Experimental Parameters

The following parameters should be configured on the thermal analyzer:

ParameterRecommended SettingPurpose
Temperature Program Heat from room temperature (e.g., 25°C) to 1000°C.To cover all potential decomposition stages, including the final conversion to calcium oxide.[7]
Heating Rate (β) 10°C/min or 20°C/min.A controlled, linear heating rate is crucial for kinetic analysis and resolving distinct thermal events.[7][9]
Atmosphere Dynamic Nitrogen (N₂) or Air.An inert N₂ atmosphere is common to study the intrinsic decomposition pathway.[8][10] Air can be used to study oxidative decomposition.
Flow Rate 20-50 mL/min.To ensure a consistent atmosphere around the sample and efficiently remove evolved gases.
Data Acquisition Record Mass (%), Derivative Mass (%/°C), Heat Flow (mW/mg), and Temperature (°C).To generate the TGA, DTG (Derivative Thermogravimetry), and DSC/DTA curves for analysis.

2.5. Procedure

  • Place the prepared sample crucible and an empty reference crucible into the thermal analyzer.

  • Tare the balance to zero.

  • Start the experimental run with the predefined parameters.

  • Allow the instrument to complete the temperature program and cool down.

  • Save the resulting data for analysis.

Data Presentation and Analysis

The thermal decomposition of this compound hydrate (Ca(C₃H₂O₄)·xH₂O) is expected to occur in three main stages. The data below is a representative summary based on the behavior of similar metal carboxylates.[3][7]

Table 1: Summary of Thermal Decomposition Stages for this compound Hydrate

StageTemperature Range (°C)ProcessVolatile Product(s)Solid ResidueTheoretical Mass Loss (%)*
I ~100 - 250DehydrationH₂OAnhydrous this compound (CaC₃H₂O₄)Varies with hydration state
II ~350 - 550DecarboxylationCO, CO₂, and other organic fragmentsCalcium Carbonate (CaCO₃)~29.5% (from anhydrous)
III ~600 - 850DecompositionCarbon Dioxide (CO₂)Calcium Oxide (CaO)~31.0% (from CaCO₃)

*Note: Theoretical mass loss percentages are calculated based on the molecular weights of the reactants and products. The actual values may vary slightly.

Analysis of Curves:

  • TGA Curve: A plot of mass vs. temperature. Each step-down indicates a mass loss event.

  • DTG Curve: The first derivative of the TGA curve. The peaks on this curve correspond to the temperatures of the maximum rate of mass loss for each decomposition stage.[11]

  • DSC/DTA Curve: Peaks on this curve indicate thermal events. Dehydration and decomposition are typically endothermic processes.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

G cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_run 3. Execution cluster_analysis 4. Data Analysis prep_sample Prepare this compound (Powdered Sample) weigh_sample Weigh 5-10 mg of Sample into Crucible prep_sample->weigh_sample place_crucible Load Sample & Reference Crucibles into Analyzer weigh_sample->place_crucible set_params Set Parameters: - Temp Range: 25-1000°C - Heating Rate: 10°C/min - Atmosphere: N₂ @ 50 mL/min place_crucible->set_params run_exp Start Experiment: Execute Heating Program set_params->run_exp acquire_data Acquire Data: TGA, DTG, DSC Curves run_exp->acquire_data analyze_tga Analyze TGA/DTG: - Identify Temp. Ranges - Calculate Mass Loss (%) acquire_data->analyze_tga analyze_dsc Analyze DSC/DTA: - Identify Endo/Exothermic Peaks acquire_data->analyze_dsc final_report Final Report: - Characterize Decomposition - Identify Residues analyze_tga->final_report analyze_dsc->final_report

Caption: Workflow for Thermal Analysis of this compound.

References

Application Notes and Protocols for Single Crystal X-ray Diffraction of Calcium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the single crystal X-ray diffraction (SC-XRD) analysis of calcium malonate. This information is crucial for understanding the solid-state structure of this compound, which is of interest in fields ranging from materials science to pharmaceutical development, where it may be used as a salt former for active pharmaceutical ingredients.

Introduction

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This includes details on bond lengths, bond angles, and the overall crystal packing. For this compound, SC-XRD allows for the unambiguous determination of its crystal structure, including the coordination environment of the calcium ion and the conformation of the malonate anion. This structural information is fundamental to understanding its physicochemical properties.

This compound typically crystallizes as a dihydrate, Ca(C₃H₂O₄)·2H₂O. The malonate ion acts as a ligand, coordinating to the calcium ions to form polymeric structures.[1][2] The ability of the malonate ligand to bridge metal centers is key to the formation of these extended networks.[3]

Experimental Data

The crystallographic data for this compound dihydrate has been determined through single crystal X-ray diffraction studies. The key parameters are summarized in the tables below.

Crystallographic Data and Structure Refinement
ParameterThis compound Dihydrate[1]
Chemical FormulaCa(C₃H₂O₄)·2H₂O
Formula Weight178.15 g/mol
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)13.8707 (4)
b (Å)6.8120 (2)
c (Å)6.8040 (2)
β (°)106.289 (4)
Volume (ų)616.94
Z4
Calculated Density (g/cm³)1.918
R-factor0.032
Calcium Ion Coordination

The calcium ion in this compound dihydrate is coordinated by six carboxylate oxygen atoms and two water molecules, resulting in a distorted square antiprism geometry.[1] The malonate ion coordinates to four different calcium ions, forming layers that are stacked along the a-axis.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the single crystal X-ray diffraction analysis of this compound.

G cluster_0 Crystal Growth cluster_1 Crystal Selection and Mounting cluster_2 Data Collection cluster_3 Data Processing and Structure Solution cluster_4 Analysis and Reporting A Synthesis of this compound Crystals B Selection of a Suitable Single Crystal A->B C Mounting the Crystal on a Goniometer Head B->C D Mounting on Diffractometer C->D E Unit Cell Determination D->E F Full Data Collection E->F G Data Reduction and Integration F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Crystallographic Information File (CIF) Generation I->J K Analysis of Geometric Parameters J->K

Caption: Experimental workflow for single crystal X-ray diffraction of this compound.

Protocols

Synthesis and Crystallization of this compound Dihydrate

High-quality single crystals are essential for successful SC-XRD analysis.[4] this compound crystals can be grown using various methods, with the gel-aided solution technique being particularly effective for obtaining well-formed, transparent crystals.[2][5]

Materials:

  • Calcium Chloride (CaCl₂)

  • Malonic Acid (H₂C₃H₂O₄)

  • Sodium Metasilicate (Na₂SiO₃) solution (for gel preparation)

  • Deionized water

Protocol (Gel-Aided Solution Growth): [2][5]

  • Gel Preparation: Prepare a silica hydrogel by acidifying a solution of sodium metasilicate. The pH and density of the gel should be optimized to control nucleation and crystal growth. A typical starting point is a gel with a specific gravity of 1.03 and a pH of around 7.[5]

  • Reactant Addition: Once the gel has set, carefully add an aqueous solution of calcium chloride on top of the gel. Then, introduce an aqueous solution of malonic acid into a test tube and carefully place it in the beaker containing the gel and calcium chloride solution, allowing for slow diffusion of the reactants.

  • Crystal Growth: Allow the system to stand undisturbed at room temperature. Crystals will slowly form within the gel matrix or at the gel-solution interface over a period of several days to weeks.

  • Harvesting: Carefully extract the grown crystals from the gel, wash them with deionized water, and dry them at room temperature.

Crystal Selection and Mounting

Materials:

  • Microscope

  • Cryoloop or glass fiber

  • Goniometer head

  • Paratone-N oil or other cryoprotectant

Protocol:

  • Place the harvested crystals in a petri dish with a small amount of paratone-N oil.

  • Under a microscope, select a single crystal that is well-formed, transparent, and free of visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Using a cryoloop, carefully pick up the selected crystal. The oil will help the crystal adhere to the loop.

  • Mount the cryoloop onto the goniometer head.

Data Collection

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

Protocol:

  • Mount the goniometer head with the crystal onto the diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Perform an initial set of short-exposure frames to determine the unit cell parameters and the crystal's orientation matrix.

  • Based on the determined unit cell and Bravais lattice, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.

  • Execute the full data collection, which typically involves rotating the crystal through a series of angles and collecting diffraction images at each step.

Structure Solution and Refinement

Software:

  • Data integration and reduction software (e.g., CrysAlisPro, SAINT).

  • Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2).

Protocol:

  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Apply corrections for Lorentz factor, polarization, and absorption.

  • Structure Solution: Solve the phase problem to obtain an initial electron density map. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: Build a model of the crystal structure based on the electron density map. Refine the atomic positions, and thermal parameters against the experimental diffraction data using a least-squares minimization algorithm. The refinement is complete when the R-factor, a measure of the agreement between the calculated and observed structure factors, converges to a low value (typically < 0.05).[1]

  • Validation and Analysis: Validate the final crystal structure using software tools like PLATON to check for any geometric inconsistencies or missed symmetry. Analyze the bond lengths, bond angles, and other geometric parameters.

  • CIF Generation: Generate a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure and the diffraction experiment. This is the standard format for reporting crystallographic data.

References

Application Notes and Protocols: The Role of Calcium Malonate in Solid-State Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of calcium malonate in solid-state reactions. While its direct application as a reactant in solid-state synthesis to form complex oxides or other materials is not extensively documented in publicly available literature, its primary role is as a precursor. Through solid-state thermal decomposition, this compound serves as a reactive and often high-purity source of calcium oxide for subsequent reactions. This document outlines the properties of this compound, its synthesis, its thermal decomposition behavior, and protocols for its use as a precursor in solid-state synthesis.

Introduction to this compound in Solid-State Chemistry

This compound (C₃H₂CaO₄) is the calcium salt of malonic acid. In the context of solid-state chemistry, its utility stems from its ability to decompose cleanly at elevated temperatures into calcium carbonate and subsequently calcium oxide, which can then react in situ with other solid reactants. The malonate anion (C₃H₂O₄²⁻) can act as a versatile ligand, forming polymeric frameworks through bridging and chelation of metal centers.[1] This structural characteristic can influence the morphology and reactivity of the resulting calcium oxide upon decomposition.

The use of this compound as a precursor offers several potential advantages over more common precursors like calcium carbonate or calcium oxide:

  • Lower Decomposition Temperature: The initial decomposition of the organic component occurs at a lower temperature than the decomposition of calcium carbonate, potentially leading to more reactive, high-surface-area calcium oxide at an earlier stage of the heating process.

  • Reduced Carbon Contamination: While the decomposition can proceed through a carbonate intermediate, the initial burnout of the organic portion can lead to a cleaner reaction environment compared to using carbonates directly, especially if the reaction is sensitive to residual carbon.

  • Morphological Control: The crystal structure and morphology of the initial this compound can influence the resulting microstructure of the calcium oxide, which in turn can affect the kinetics of the subsequent solid-state reaction.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃H₂CaO₄[2]
Molecular Weight 142.12 g/mol [2]
CAS Number 19455-76-6[2]
Appearance White solid[3]
Decomposition Product Calcium Carbonate, subsequently Calcium Oxide

Thermal Decomposition of this compound: A Key Solid-State Process

The primary role of this compound in solid-state reactions is realized through its thermal decomposition. This process is a solid-state reaction itself, where the solid reactant transforms into solid and gaseous products. Understanding the stages of this decomposition is crucial for designing solid-state synthesis protocols. The thermal decomposition of this compound hydrate typically proceeds in stages, analogous to other calcium carboxylates like calcium oxalate.[4][5][6]

Table of Thermal Decomposition Data for this compound Hydrate

Decomposition StageTemperature Range (°C)Mass Loss (%)Gaseous Products EvolvedSolid Product
Dehydration~100 - 150~12H₂OAnhydrous this compound (CaC₃H₂O₄)
Decomposition of Malonate to Carbonate~300 - 500~30CO, CO₂, Organic fragmentsCalcium Carbonate (CaCO₃)
Decomposition of Calcium Carbonate to Calcium Oxide> 600~31CO₂Calcium Oxide (CaO)

Note: The exact temperatures and mass losses can vary depending on the heating rate, atmosphere, and the specific hydrate form of the this compound.[7]

Reaction Pathway for Thermal Decomposition

The decomposition of this compound hydrate in an inert atmosphere can be visualized as a multi-step process.

DecompositionPathway CaMal_hydrate This compound Hydrate (CaC₃H₂O₄·xH₂O) CaMal Anhydrous this compound (CaC₃H₂O₄) CaMal_hydrate->CaMal + xH₂O (g) ~100-150°C CaCO3 Calcium Carbonate (CaCO₃) CaMal->CaCO3 + CO, CO₂, etc. (g) ~300-500°C CaO Calcium Oxide (CaO) CaCO3->CaO + CO₂ (g) > 600°C

Caption: Reaction pathway for the thermal decomposition of this compound hydrate.

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor

This protocol describes a typical precipitation method for synthesizing this compound.

Materials:

  • Malonic acid (H₂C₃H₂O₄)

  • Calcium chloride (CaCl₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a solution of sodium malonate by dissolving a stoichiometric amount of malonic acid in deionized water and neutralizing it to a pH of 6.5-7.0 with a sodium hydroxide solution.[3]

  • In a separate beaker, prepare an aqueous solution of calcium chloride.

  • While vigorously stirring the sodium malonate solution, slowly add the calcium chloride solution. A white precipitate of this compound will form immediately.

  • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Isolate the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol.

  • Dry the collected this compound powder in an oven at 80-100°C overnight.

  • Characterize the synthesized powder using techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm its phase purity.

Protocol 2: Solid-State Synthesis of a Generic Perovskite (CaMO₃) using this compound Precursor

This protocol provides a general workflow for using the synthesized this compound as a precursor in a solid-state reaction to form a hypothetical calcium-based perovskite oxide (CaMO₃), where M is a tetravalent metal cation (e.g., Ti, Zr).

Materials:

  • Synthesized this compound (CaC₃H₂O₄)

  • Metal oxide (MO₂) (e.g., TiO₂, ZrO₂)

  • Agate mortar and pestle

  • High-temperature furnace

  • Alumina or zirconia crucible

Procedure:

  • Stoichiometric Calculation: Calculate the required masses of this compound and the metal oxide to achieve a 1:1 molar ratio of Ca:M in the final product.

  • Mixing: Thoroughly mix the calculated amounts of this compound and the metal oxide powders in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination:

    • Transfer the mixed powder to an alumina or zirconia crucible.

    • Place the crucible in a high-temperature furnace.

    • Heat the sample according to a programmed temperature profile. A typical profile would involve:

      • A slow ramp (e.g., 5°C/min) to an intermediate temperature (e.g., 500°C) and hold for 2-4 hours to allow for the complete decomposition of the malonate group.

      • A second ramp (e.g., 5-10°C/min) to the final reaction temperature (e.g., 1000-1300°C, this will depend on the specific target material) and hold for an extended period (e.g., 12-24 hours) to allow for the solid-state reaction and crystallization of the perovskite phase.

  • Cooling: Cool the furnace down to room temperature.

  • Characterization:

    • Grind the resulting powder.

    • Analyze the product using X-ray Diffraction (XRD) to identify the crystalline phases present and confirm the formation of the desired CaMO₃ perovskite.

    • Further characterization can be performed using techniques like Scanning Electron Microscopy (SEM) to study the morphology and particle size of the product.

Experimental Workflow for Solid-State Synthesis using this compound

Workflow cluster_precursor Precursor Preparation cluster_reaction Solid-State Reaction cluster_product Product Analysis synthesis Synthesis of This compound characterization1 Characterization (XRD, FTIR) synthesis->characterization1 mixing Stoichiometric Mixing with Metal Oxide (MO₂) characterization1->mixing calcination Multi-step Calcination mixing->calcination characterization2 Characterization (XRD, SEM) calcination->characterization2 product Final Product (e.g., CaMO₃) characterization2->product

Caption: General workflow for the use of this compound as a precursor in solid-state synthesis.

Applications in Research and Development

The use of this compound as a precursor in solid-state reactions is particularly relevant in the following areas:

  • Ceramic Synthesis: For the preparation of various calcium-containing ceramics such as calcium aluminates, titanates, and zirconates, which have applications in electronic components, phosphors, and refractory materials.[8]

  • Biomaterial Synthesis: In the synthesis of calcium phosphate-based biomaterials like hydroxyapatite, where precise control over stoichiometry and purity is essential for applications in bone regeneration and drug delivery.

  • Catalyst Development: For the preparation of supported calcium oxide catalysts, where the decomposition of this compound can lead to a high-surface-area support material.

Conclusion

While not a common direct reactant, this compound serves as a valuable precursor in solid-state synthesis. Its controlled thermal decomposition provides a reactive source of calcium oxide at relatively moderate temperatures, which can facilitate the formation of a wide range of inorganic materials. The protocols and data presented in these application notes provide a foundation for researchers and professionals to explore the utility of this compound in their solid-state reaction systems. Further research into the direct solid-state reactions of this compound with other reactants could reveal new synthesis pathways and materials.

References

Application Notes and Protocols for the Quantification of Calcium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium malonate, the calcium salt of malonic acid, is a compound of interest in various fields, including as a component in pharmaceutical formulations and as a potential food additive. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research purposes. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques. The methods described are suitable for researchers, scientists, and professionals in the drug development industry.

Method 1: Ion Chromatography (IC) for Simultaneous Quantification of Calcium and Malonate

Application Note

Ion chromatography is a powerful technique for the separation and quantification of ionic species. This method allows for the simultaneous determination of both the calcium (cation) and malonate (anion) content in a sample from a single chromatographic run, providing a comprehensive analysis of the this compound salt. It is particularly useful for assessing the purity and stoichiometric composition of raw materials.

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in 100 mL of deionized water in a volumetric flask. This creates a stock solution of approximately 1000 µg/mL.

    • Further dilute the stock solution with deionized water to a concentration within the calibration range of the instrument (e.g., 1-50 µg/mL).

    • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • Instrumentation and Chromatographic Conditions:

    • System: A dual-channel ion chromatography system is ideal for simultaneous cation and anion analysis. Alternatively, separate runs can be performed for each ion.

    • Cation Analysis (Calcium):

      • Column: A suitable cation-exchange column, such as an IonPac CS12A or equivalent.

      • Eluent: 20 mM Methanesulfonic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: Suppressed conductivity.

    • Anion Analysis (Malonate):

      • Column: A suitable anion-exchange column, such as an IonPac AS15 or equivalent.[1]

      • Eluent: 23 mM Potassium hydroxide.[1]

      • Flow Rate: 1.0 mL/min.[1]

      • Detection: Suppressed conductivity.[1]

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing known concentrations of calcium and malonate.

    • Inject the standards and the prepared sample solution into the IC system.

    • Construct a calibration curve by plotting the peak area against the concentration for each ion.

    • Determine the concentration of calcium and malonate in the sample from the calibration curve.

Quantitative Data

ParameterCalcium (Ca²⁺)Malonate (C₃H₂O₄²⁻)
Linearity Range0.8 - 500 mg/L[2]1 - 50 mg/L (Typical)
Limit of Detection (LOD)0.4 mg/L[2]0.1 mg/L (Typical)
Limit of Quantification (LOQ)1.2 mg/L (Typical)0.3 mg/L (Typical)
Precision (RSD)< 2%< 2%

Experimental Workflow for Ion Chromatography

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in DI Water weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into IC System filter->inject separate Chromatographic Separation inject->separate detect Suppressed Conductivity Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Ca²⁺ and Malonate calibrate->quantify

Caption: Workflow for the quantification of calcium and malonate by Ion Chromatography.

Method 2: Complexometric Titration for Calcium Content

Application Note

Complexometric titration is a classic and reliable volumetric analysis method for determining the concentration of metal ions. This protocol uses Ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable, 1:1 complex with calcium ions.[3][4] The method is robust, cost-effective, and suitable for determining the total calcium content in a pure or formulated this compound sample.

Experimental Protocol

  • Reagent Preparation:

    • 0.05 M EDTA Solution: Dissolve approximately 18.61 g of disodium EDTA dihydrate in 1 L of deionized water. Standardize this solution against a primary standard calcium carbonate (CaCO₃) solution.

    • Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 L with deionized water.

    • Indicator: Use a suitable indicator for calcium titration, such as Hydroxy Naphthol Blue[5] or Calmagite[3]. Prepare as specified by the supplier.

    • 1 N Sodium Hydroxide (NaOH): Prepare by dissolving 40 g of NaOH in 1 L of deionized water.

  • Sample Preparation:

    • Accurately weigh about 200-300 mg of the this compound sample and transfer it to a 250 mL Erlenmeyer flask.

    • Add 50 mL of deionized water and a few drops of 3 N hydrochloric acid to dissolve the sample completely.[6]

    • Add 100 mL of deionized water.

  • Titration Procedure:

    • While stirring the sample solution with a magnetic stirrer, add 15 mL of 1 N NaOH.[5]

    • Add approximately 150 mg of the Hydroxy Naphthol Blue indicator. The solution should turn a wine-red color.[3][5]

    • Titrate the solution with the standardized 0.05 M EDTA solution.

    • The endpoint is reached when the color of the solution changes from wine-red to a distinct sky blue.[3]

    • Record the volume of EDTA solution used. Perform the titration in triplicate for accuracy.

  • Calculation:

    • Calculate the percentage of calcium in the sample using the following formula: % Calcium = (V_EDTA × M_EDTA × MW_Ca) / (W_sample) × 100

      • V_EDTA = Volume of EDTA used (L)

      • M_EDTA = Molarity of EDTA solution (mol/L)

      • MW_Ca = Molar mass of Calcium (40.08 g/mol )

      • W_sample = Weight of the sample (g)

Quantitative Data

ParameterValue
Stoichiometry (Ca²⁺:EDTA)1:1[3]
Typical Precision (RSD)< 1%[3]
ApplicabilityDetermination of total calcium content

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Water & Acid weigh->dissolve add_buffer Adjust pH (Add NaOH) dissolve->add_buffer add_indicator Add Indicator add_buffer->add_indicator titrate Titrate with EDTA add_indicator->titrate endpoint Observe Endpoint (Red to Blue) titrate->endpoint record_vol Record EDTA Volume endpoint->record_vol calculate Calculate % Calcium record_vol->calculate

Caption: Workflow for the quantification of malonate by RP-HPLC after acidification.

References

Application Notes and Protocols: Calcium Malonate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium malonate, the calcium salt of malonic acid, is a fine chemical with emerging applications in materials science. Its properties as a precursor for the synthesis of other compounds and its thermal characteristics make it a material of interest. While its direct application in advanced materials is still an area of active research, its role as a versatile building block is well-established. Metal carboxylates, in general, are utilized in diverse fields such as catalysis, drug delivery, and the synthesis of nanomaterials.[1] This document provides an overview of the current and potential applications of this compound, detailed experimental protocols for its synthesis and use, and insights into its biological interactions.

Synthesis of this compound

This compound can be synthesized through several methods, with precipitation and gel-aided techniques being the most common.

Solution-Based Precipitation Method

This is a widely used technique for synthesizing this compound, which involves the reaction of a soluble calcium salt with a source of malonate ions in an aqueous solution, leading to the formation of a this compound precipitate.[1]

Experimental Protocol:

A common laboratory-scale synthesis involves the direct reaction of malonic acid with a calcium salt like calcium carbonate or calcium hydroxide.[1]

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of malonic acid.

    • Prepare a separate aqueous solution of a soluble calcium salt (e.g., calcium chloride or calcium nitrate).[1]

  • Precipitation:

    • Slowly add the calcium salt solution to the malonic acid solution while stirring vigorously.

    • Alternatively, malonic acid can be reacted with calcium carbonate or calcium hydroxide, which will result in the precipitation of the sparingly soluble this compound.[1]

    • The reaction of sodium malonate with calcium chloride is another effective method. A cheese-like precipitate of this compound forms immediately and becomes more crystalline upon standing.[2]

  • Control of Reaction Parameters:

    • The pH of the solution during salt formation should be controlled in the range of 6.3 to 7.0.[1]

    • The temperature during the salt formation process should be maintained between 0 and 40°C.[1]

  • Washing and Drying:

    • After precipitation, the solid is collected by filtration.

    • The precipitate is washed several times with deionized water to remove any unreacted ions.

    • The final product is dried in an oven at a suitable temperature (e.g., 45-50°C) to a constant weight.[2]

Table 1: Quantitative Data for Precipitation Synthesis of this compound

ParameterValueReference
Molar ratio of malonate to calcium ions1:1 to 1:1.5[1]
pH range for salt formation6.3 - 7.0[1]
Temperature range for salt formation0 - 40 °C[1]
Gel-Aided Solution Growth Technique

This method allows for the growth of larger, well-defined crystals of this compound hydrate.

Experimental Protocol:

  • Gel Preparation: A hydrosilica gel is typically used as the growth medium.[3]

  • Reactant Setup:

    • The gel is placed in a U-tube or similar apparatus.

    • An outer electrolyte solution of calcium chloride (e.g., 0.2 M) is placed in one arm of the tube.[3]

    • An inner electrolyte solution of malonic acid (e.g., 1 M) is carefully layered on top of the gel in the other arm.[3]

  • Crystal Growth: The reactants diffuse slowly through the gel, leading to the controlled crystallization of this compound hydrate over several days. The size and morphology of the crystals can be influenced by the gel density, pH, and reactant concentrations.[3]

Applications in Materials Science

Precursor for Synthesis

This compound serves as a valuable precursor for the synthesis of other important chemical compounds.

  • Malonic Acid Production: this compound can be acidified to produce high-purity malonic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1]

  • Synthesis of Substituted Malonates: Substituted calcium malonates can be prepared and subsequently used to synthesize a variety of substituted malonic acids.[1]

  • Precursor for Calcium Oxide and Calcium Carbonate: Through controlled thermal decomposition, this compound can be used to produce calcium carbonate and, at higher temperatures, calcium oxide nanoparticles.[4][5]

Experimental Protocol: Thermal Decomposition of this compound to Calcium Carbonate

  • Place a known weight of dried this compound in a crucible.

  • Heat the crucible in a furnace.

  • The decomposition to calcium carbonate typically occurs at temperatures above 300°C.

  • Monitor the weight loss to determine the completion of the reaction. The theoretical weight loss for the conversion of Ca(C₃H₂O₄) to CaCO₃ is approximately 29.6%.

Potential in Thermochemical Energy Storage

This compound dihydrate has been identified as a promising candidate for thermochemical energy storage (TCES) systems due to its high dehydration enthalpy.[1] TCES is based on reversible chemical reactions where energy is stored by driving an endothermic reaction, and released when needed through the reverse exothermic reaction.[6][7]

Logical Relationship: Thermochemical Energy Storage Cycle

TCES_Cycle charge Charging (Endothermic) Heat Input (e.g., Solar Energy) anhydrous Anhydrous this compound + Water Ca(C₃H₂O₄) + 2H₂O charge->anhydrous Dehydration discharge Discharging (Exothermic) Heat Release hydrated This compound Dihydrate Ca(C₃H₂O₄)·2H₂O discharge->hydrated hydrated->charge anhydrous->discharge Rehydration

Caption: Thermochemical energy storage cycle using this compound.

Potential in Biomedical Applications (Area for Future Research)

While direct applications of this compound in biomedical materials are not yet well-documented, the known biocompatibility and bioactivity of other calcium-based materials, such as calcium phosphate, calcium carbonate, and calcium silicate, suggest potential avenues for exploration.[8][9][10]

  • Bone Tissue Engineering: Calcium-containing scaffolds are widely used in bone regeneration.[8] this compound could potentially be investigated as a component in composite scaffolds or bone cements.[11]

  • Drug Delivery: Porous calcium carbonate particles have been successfully used as drug delivery vehicles.[9][12] The synthesis of this compound nanoparticles could be explored for similar applications, potentially offering different release kinetics or surface properties.

  • Coatings for Medical Devices: Calcium phosphate coatings are applied to metallic implants to improve bone bonding.[12] The feasibility of creating this compound-based coatings could be a subject of future research.

Biocompatibility Considerations: The Role of Malonate

If this compound is to be considered for biomedical applications, understanding the biological effects of its constituent ions is crucial. Malonate is a known inhibitor of mitochondrial respiration, specifically targeting the enzyme succinate dehydrogenase (Complex II) in the electron transport chain.[13] This inhibition can lead to a cascade of cellular events.

Signaling Pathway: Malonate-Induced Mitochondrial Dysfunction and Cell Death

Malonate_Pathway Malonate Malonate Ion ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Malonate->ComplexII Inhibits ROS Increased Reactive Oxygen Species (ROS) ComplexII->ROS Leads to MitoPotential Mitochondrial Potential Collapse ROS->MitoPotential MitoSwelling Mitochondrial Swelling ROS->MitoSwelling CytC Cytochrome c Release MitoPotential->CytC MitoSwelling->CytC Apoptosis Apoptosis / Cell Death CytC->Apoptosis Initiates

Caption: Potential signaling pathway of malonate-induced cell death.

Studies have shown that malonate can induce a collapse of the mitochondrial membrane potential, lead to mitochondrial swelling, and trigger the release of cytochrome c, which is a key event in the initiation of apoptosis (programmed cell death).[13] This process is also associated with an increase in reactive oxygen species (ROS).[13] Therefore, the potential for the release of malonate ions from any this compound-based biomaterial and their subsequent cellular effects would need to be thoroughly investigated in biocompatibility studies.

Conclusion

This compound is a versatile compound with established applications as a chemical precursor and potential for use in thermochemical energy storage. While its role in advanced materials for biomedical applications is currently speculative, the precedent set by other calcium-based materials suggests that it is a promising area for future research and development. A critical consideration for any in vivo application will be the thorough evaluation of its biocompatibility, with particular attention to the metabolic effects of the malonate ion. The protocols and data presented here provide a foundation for researchers to explore and expand the applications of this compound in materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Calcium Malonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the yield and quality of calcium malonate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for this compound synthesis include:

  • Direct precipitation from malonic acid: Reacting an aqueous solution of malonic acid directly with a calcium source like calcium carbonate or calcium hydroxide. The sparingly soluble this compound then precipitates.[1]

  • From a soluble malonate salt: Preparing a solution of a soluble malonate salt, such as sodium or potassium malonate, and then adding a soluble calcium salt like calcium chloride to precipitate this compound.[1][2]

  • Hydrolysis of malonic acid esters: Starting with an ester like diethyl malonate, which is hydrolyzed using a base (e.g., sodium hydroxide or potassium hydroxide) to form a soluble malonate salt. Subsequently, a calcium salt is added to precipitate the final product.[1][3]

Q2: What is the expected physical appearance of the this compound precipitate?

A2: Initially, the this compound precipitate often appears as a "cheese-like" or amorphous substance.[2] Upon standing, especially with controlled temperature and pH, it typically becomes more coarsely crystalline.

Q3: How critical is pH control during the precipitation step?

A3: pH control is a critical factor for maximizing yield and purity. The optimal pH range for precipitating 2-substituted calcium malonates is generally between 6.3 and 7.0.[4] Operating outside this range can lead to lower yields.

Q4: Can temperature influence the reaction yield?

A4: Yes, temperature plays a significant role. For the hydrolysis of diethyl malonate, temperatures are typically elevated (e.g., 90-95°C) to ensure the reaction goes to completion.[3][4] However, the subsequent precipitation of this compound is often performed at lower temperatures (e.g., 0-40°C) to maximize product recovery, as solubility decreases with temperature.[4]

Q5: My final product is not a fine powder. How can I improve crystal size?

A5: To obtain larger, more uniform crystals that are easier to filter and handle, consider using seed crystals.[1] Introducing a small amount of previously synthesized this compound crystals to the solution can provide a template for crystallization, encouraging the growth of larger particles.[1] Allowing the precipitate to stand for an extended period (e.g., 24 hours) can also promote the transition from an amorphous to a more crystalline form.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis of Diethyl Malonate Before adding the calcium salt, ensure the hydrolysis is complete. Monitor the reaction using Thin-Layer Chromatography (TLC) until the starting material spot has disappeared.[3][4]
Incorrect pH for Precipitation After hydrolysis, carefully adjust the pH of the malonate salt solution to between 6.3 and 7.0 using an acid like HCl before adding the calcium chloride solution.[4] Use a calibrated pH meter for accurate measurement.
Suboptimal Precipitation Temperature Cool the reaction mixture to a temperature between 0°C and 40°C before and during the addition of the calcium salt solution.[4] Lower temperatures generally reduce the solubility of this compound, leading to higher recovery.
Insufficient Precipitation Time Allow the mixture to stand for several hours (or up to 24 hours) after adding the calcium salt to ensure complete precipitation before filtration.[2]
Excessive Washing While washing is necessary to remove impurities, excessive washing with water can lead to product loss due to the slight solubility of this compound. Use cold water for washing to minimize this effect.[2]

Issue 2: Precipitate is Difficult to Filter (Amorphous or "Cheese-Like")

Potential Cause Troubleshooting Steps
Rapid Precipitation Add the calcium chloride solution slowly to the malonate solution while stirring vigorously.[2] This promotes the formation of a more crystalline and less gelatinous precipitate.
Lack of Crystal Maturation Time After precipitation, let the mixture stand for an extended period (e.g., 24 hours) to allow the initial amorphous precipitate to convert into a more crystalline form that is easier to filter.[2]
High Supersaturation Avoid overly concentrated solutions of reactants, as this can lead to rapid, uncontrolled precipitation and the formation of fine, amorphous particles.

Issue 3: Product Contamination

Potential Cause Troubleshooting Steps
Co-precipitation of Other Salts If using sulfuric acid for any pH adjustments, be aware that calcium sulfate may co-precipitate.[5] It is generally recommended to use hydrochloric acid for pH adjustments before precipitation with calcium chloride.
Impurities from Starting Materials Use high-purity reagents. For example, technical-grade calcium hydroxide may contain impurities that can be incorporated into the final product.[6]
Inadequate Washing Wash the final precipitate thoroughly by decantation several times with cold water, followed by washing on the filter, to remove soluble impurities like sodium chloride.[2] A final wash with a solvent like methanol can also be effective.[4]

Data Presentation: Effect of Reaction Conditions on Yield

The following tables summarize quantitative data from studies on the synthesis of substituted calcium malonates, illustrating the impact of key parameters on the final yield.

Table 1: Influence of pH, Temperature, and Molar Ratio on the Yield of 2-Phenylmalonic Acid Calcium Salt (Data sourced from patent CN1903851A)[3]

Parameter Condition 1 Condition 2 Condition 3
Base for Hydrolysis 20% NaOH (aq)20% NaOH (aq)20% KOH (aq)
Precipitation Temp. 5°C0°C40°C
Final pH 6.56.37.0
Molar Ratio (Malonate:CaCl₂) 1 : 1.21 : 1.51 : 1.0
Final Yield 93%80.7%63.3%

Table 2: Influence of pH, Temperature, and Molar Ratio on the Yield of 2-Thiophene Malonic Acid Calcium Salt (Data sourced from patent CN100402520C)[4]

Parameter Condition 1 Condition 2 Condition 3
Base for Hydrolysis 20% NaOH (aq)20% KOH (aq)20% NaOH (aq)
Precipitation Temp. 5°C40°C0°C
Final pH 6.57.06.3
Molar Ratio (Malonate:CaCl₂) 1 : 1.21 : 1.01 : 1.5
Final Yield 89%68.3%83.7%

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethyl Malonate

This protocol is based on the hydrolysis of an ester followed by precipitation.

  • Hydrolysis: In a round-bottomed flask, add 0.1 mol of diethyl malonate to 180 mL of a 20% aqueous sodium hydroxide solution. Heat the mixture to 90-95°C for 2 hours, or until TLC analysis indicates the complete disappearance of the starting ester.[3]

  • Cooling and pH Adjustment: Cool the reaction mixture to 5°C in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring to adjust the pH of the solution to 6.5.[3]

  • Precipitation: Prepare a solution of 0.12 mol of calcium chloride in water. Add this solution slowly to the cooled sodium malonate solution with vigorous stirring. A white precipitate will form.

  • Maturation and Filtration: Allow the mixture to stand for several hours to allow the precipitate to become more crystalline. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake several times with cold water and then with methanol.[3][4] Dry the product to a constant weight, preferably at a temperature of 45-50°C.[2]

Protocol 2: Synthesis from Chloroacetic Acid and Sodium Cyanide

This protocol is a classic method for producing the malonate precursor first.[2]

  • Formation of Sodium Cyanoacetate: Dissolve 500 g of chloroacetic acid in 700 mL of water and neutralize it by warming to 50°C with 290 g of anhydrous sodium carbonate. Cool the solution. In a separate flask, dissolve 294 g of sodium cyanide in 750 mL of water warmed to 55°C, then cool. Add the cyanide solution to the sodium chloroacetate solution with rapid mixing.

  • Hydrolysis to Sodium Malonate: Add 840 g of a 50% sodium hydroxide solution to the sodium cyanoacetate mixture. Heat the solution, which will cause a vigorous evolution of ammonia. Continue heating until the ammonia evolution ceases.

  • Precipitation of this compound: Heat the sodium malonate solution and add a warm solution of 600 g of anhydrous calcium chloride in 1.8 L of water slowly and with rapid mixing. A cheese-like precipitate will form.[2]

  • Isolation: Allow the precipitate to stand for 24 hours to crystallize. Decant the supernatant, then wash the precipitate by decantation four to five times with 500 mL portions of cold water. Transfer the solid to a filter, remove as much water as possible by suction, and dry to a constant weight.[2]

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation & Purification start Diethyl Malonate + NaOH(aq) heat Heat (90-95°C) start->heat tlc Monitor with TLC heat->tlc hydrolyzed Sodium Malonate Solution tlc->hydrolyzed cool Cool to 0-5°C hydrolyzed->cool ph_adjust Adjust pH to 6.3-7.0 with HCl cool->ph_adjust add_cacl2 Slowly Add CaCl2 Solution ph_adjust->add_cacl2 precipitate This compound Precipitate add_cacl2->precipitate mature Stand for 24h (Maturation) precipitate->mature filtrate Vacuum Filtration mature->filtrate wash Wash with Cold H2O & Methanol filtrate->wash dry Dry at 45-50°C wash->dry product Pure this compound dry->product reaction_pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_final Final Product diethyl_malonate Diethyl Malonate C7H12O4 sodium_malonate Sodium Malonate C3H2Na2O4 diethyl_malonate->sodium_malonate + 2 NaOH (Hydrolysis) naoh Sodium Hydroxide (NaOH) calcium_malonate This compound C3H2CaO4 sodium_malonate->calcium_malonate + CaCl2 (Precipitation) cacl2 Calcium Chloride (CaCl2)

References

Technical Support Center: Crystallization of Calcium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the controlled crystallization of calcium malonate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to control its crystal size and morphology. Here you will find troubleshooting guidance for common issues, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to better understand the crystallization process.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound crystals.

Q1: Why are my this compound crystals consistently too small?

A1: The formation of small crystals is typically due to a high nucleation rate, where many crystals form simultaneously and compete for the available solute, limiting their individual growth. Several factors can contribute to this:

  • High Reactant Concentration: Elevated concentrations of calcium and malonate ions lead to rapid supersaturation, favoring nucleation over crystal growth.

  • Rapid Mixing: Fast addition of reactants can create localized areas of very high supersaturation, triggering extensive nucleation.

  • Suboptimal pH: A pH value below 6 can increase the nucleation rate, resulting in a larger number of smaller crystals.[1][2]

Troubleshooting Steps:

  • Reduce Reactant Concentrations: Lower the molarity of your calcium chloride and malonic acid (or sodium malonate) solutions.

  • Slow Down the Reaction: Add the calcium salt solution dropwise to the malonate solution with gentle, continuous stirring. This maintains a lower level of supersaturation.

  • Adjust the pH: Ensure the pH of the reaction medium is between 6 and 7 for optimal growth of larger, well-defined crystals.[1][2]

  • Consider a Gel-Aided Growth Method: For significantly larger, high-quality crystals, a gel-aided technique can control the diffusion of reactants, promoting slow, ordered growth.[1][2]

Q2: My product is a "cheese-like" or amorphous precipitate instead of distinct crystals. What's wrong?

A2: The initial formation of a "cheese-like" precipitate is a known phenomenon in the rapid precipitation of this compound.[3][4] This indicates that the solid is forming too quickly for an ordered crystalline lattice to develop. While this precipitate may become more crystalline over time, you can take steps to directly obtain crystalline material.

Troubleshooting Steps:

  • Increase Reaction Time and Temperature: Allowing the precipitate to age in the mother liquor, sometimes with gentle heating (e.g., 40-50°C), can promote the transition to a more crystalline form.

  • Control Reactant Addition: As with small crystals, a slower addition rate of the calcium solution to the malonate solution is crucial.

  • Utilize a Homogeneous Precipitation Method: Consider methods where the precipitating agent is generated in-situ, which allows for very slow and controlled crystal growth.

  • Ensure Purity of Reagents: Impurities can sometimes interfere with crystal lattice formation, leading to amorphous precipitation.

Q3: The morphology of my crystals is inconsistent between batches. How can I improve reproducibility?

A3: Inconsistent crystal morphology is often due to slight variations in experimental conditions. To improve reproducibility, strict control over all parameters is essential.

Troubleshooting Steps:

  • Standardize All Parameters: Precisely control and record the temperature, pH, reactant concentrations, addition rate, and stirring speed for every experiment.

  • Control Temperature: Perform the crystallization in a temperature-controlled water bath to avoid fluctuations.

  • Monitor and Adjust pH: Use a calibrated pH meter to monitor the pH throughout the reaction and make adjustments as needed.

  • Use Consistent Reagent Sources: Impurities in reagents can vary between suppliers or even batches, affecting crystal habit.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for growing large, well-faceted this compound crystals?

A1: Based on experimental evidence, a pH range of 6 to 7 is optimal for obtaining transparent, prismatic, and well-faceted this compound hydrate crystals.[1][2]

Q2: How does the concentration of reactants affect the final crystal size and morphology?

A2: Higher reactant concentrations generally lead to an increase in the number of nucleation centers. This results in a larger number of smaller crystals or even crystal aggregates with rough surfaces.[2] For larger, individual crystals, lower concentrations are preferable.

Q3: Can I use additives to modify the crystal habit of this compound?

A3: Yes, in principle. While specific literature on additives for this compound is not extensive, the use of additives to modify crystal habit is a common practice in crystallization.[5][6][7] Additives can selectively adsorb to different crystal faces, inhibiting or promoting growth in specific directions, thus altering the overall morphology. The effect of any given additive is highly specific and would need to be determined experimentally.

Q4: What is the "gel-aided solution technique" and why is it used for this compound?

A4: The gel-aided solution technique is a method used to grow high-quality single crystals of sparingly soluble salts like this compound.[1] In this method, a hydrogel (e.g., silica gel) is used as a medium to control the diffusion of the reacting ions.[1] This prevents rapid precipitation and turbulence, allowing for slow, controlled growth that results in larger and more perfect crystals than can typically be obtained by simple precipitation.[1][2]

Quantitative Data Summary

The following tables summarize the influence of key experimental parameters on the characteristics of this compound hydrate crystals grown using the gel-aided solution technique.

Table 1: Effect of pH on Crystal Characteristics

pH of Gel MediumTime for Crystal Formation (days)Maximum Crystal Size (mm)Crystal Morphology
< 6-SmallerMore numerous crystals
634Prismatic, faceted, transparent
734.5Prismatic, faceted, transparent
> 7--More numerous, some interlaced growth

Data adapted from studies on gel-aided crystallization.[2]

Table 2: Effect of Reactant (CaCl₂) Concentration on Crystal Characteristics

CaCl₂ Concentration (M)Time for Crystal Formation (days)Maximum Crystal Size (mm)Crystal Morphology
0.2024.5Prismatic, faceted, transparent
0.254-Few crystal aggregates with rough surfaces
0.306-Crystal aggregates with rough surfaces

Conditions: Gel specific gravity 1.025, pH 7, Malonic Acid 1 M.[2]

Experimental Protocols

Protocol 1: Controlled Precipitation of this compound

This protocol describes a standard laboratory method for synthesizing this compound via direct precipitation.

  • Prepare Reactant Solutions:

    • Solution A: Prepare a 0.5 M solution of sodium malonate by dissolving the appropriate amount in deionized water.

    • Solution B: Prepare a 0.5 M solution of calcium chloride (CaCl₂) in deionized water.

  • Reaction Setup:

    • Place Solution A in a beaker on a magnetic stir plate and begin gentle stirring.

    • Place the beaker in a temperature-controlled water bath set to 25°C.

    • Insert a calibrated pH probe into the beaker.

  • Precipitation:

    • Slowly add Solution B to Solution A dropwise using a burette or syringe pump at a rate of approximately 1-2 mL/minute.

    • Monitor the pH. If it deviates significantly from a target of 6.5-7.0, adjust as necessary with dilute HCl or NaOH.

  • Aging the Precipitate:

    • Once all of Solution B has been added, continue stirring the resulting suspension for 2-4 hours to allow the crystals to age and ripen.

  • Isolation and Drying:

    • Turn off the stirrer and allow the precipitate to settle.

    • Decant the supernatant liquid.

    • Wash the precipitate by adding deionized water, stirring, allowing it to settle, and decanting again. Repeat this washing step 3-4 times.[4]

    • Transfer the washed precipitate to a filter funnel and wash with a small amount of cold deionized water.

    • Dry the collected this compound crystals in an oven at 45-50°C to a constant weight.[4]

Protocol 2: Gel-Aided Growth of this compound Hydrate Crystals

This protocol is for growing larger, high-quality single crystals.

  • Gel Preparation:

    • Prepare a solution of sodium metasilicate in deionized water with a specific gravity of 1.025.

    • Titrate this solution with 1 M malonic acid until a pH of 7 is reached.

    • Pour this mixture into glass test tubes (e.g., 18 mm diameter, 150 mm length) and allow it to set into a firm gel, which may take up to 24 hours.[2]

  • Crystal Growth:

    • Once the gel has set, carefully pour a 0.2 M solution of calcium chloride over the gel as the supernatant solution.[2]

    • Seal the test tubes to prevent evaporation and contamination.

    • Keep the tubes in a vibration-free location at a constant ambient temperature.

  • Observation and Harvesting:

    • Crystals will begin to form and grow in the supernatant solution, near the gel-solution interface, over several days.

    • Once the crystals have reached the desired size, carefully decant the supernatant solution and harvest the crystals.

    • Gently wash the harvested crystals with deionized water and dry them at room temperature.

Visualizations

Diagram 1: Workflow for Controlled Precipitation of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation prep_ca Prepare CaCl₂ Solution mix Slowly Mix Reactants prep_ca->mix prep_mal Prepare Malonate Solution prep_mal->mix control_params Control pH (6-7) Control Temperature mix->control_params age Age Precipitate control_params->age wash Wash Crystals age->wash dry Dry Crystals wash->dry product Final Calcium Malonate Crystals dry->product

Caption: Workflow for the controlled precipitation of this compound crystals.

Diagram 2: Influence of Key Parameters on Crystal Characteristics

G cluster_params Controllable Parameters cluster_outcomes Crystal Outcomes param_conc Reactant Concentration outcome_size Crystal Size param_conc->outcome_size High -> Small Low -> Large outcome_num Number of Crystals param_conc->outcome_num High -> High Low -> Low param_ph pH param_ph->outcome_size <6 -> Small 6-7 -> Large outcome_morph Morphology param_ph->outcome_morph 6-7 -> Prismatic >7 -> Interlaced param_rate Mixing Rate param_rate->outcome_size Fast -> Small Slow -> Large param_rate->outcome_morph Fast -> Amorphous Slow -> Crystalline

Caption: Relationship between experimental parameters and crystal outcomes.

References

Technical Support Center: Calcium Malonate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of calcium malonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my yield of precipitated this compound lower than expected?

A low yield can stem from several factors related to the reaction conditions and the inherent solubility of this compound.

  • Incomplete Precipitation: this compound has a limited, though not negligible, solubility in water, which is influenced by pH and temperature. Ensure the pH of your solution is optimized for precipitation, typically around 5.0, where its solubility is approximately 6 g/L.[1][2]

  • Suboptimal Stoichiometry: An incorrect molar ratio of calcium ions to malonate ions can lead to incomplete reaction. Ensure you are using a slight excess of the precipitating agent (e.g., calcium chloride) to drive the reaction to completion.

  • Loss During Washing: Excessive washing or using a wash solution in which this compound has some solubility can lead to product loss.

Troubleshooting Steps:

  • pH Adjustment: Carefully monitor and adjust the pH of the reaction mixture to the optimal range for precipitation.

  • Reagent Stoichiometry: Re-calculate and verify the molar ratios of your reactants. Consider a small excess of the calcium salt.

  • Washing Procedure: Use a minimal amount of cold deionized water or a saturated solution of this compound for washing the precipitate to minimize dissolution.

2. My this compound precipitate is very fine and difficult to filter. How can I improve its filterability?

The formation of fine, needle-like, or amorphous precipitates is a common issue that can make solid-liquid separation challenging.[2]

  • Rapid Precipitation: Adding the precipitating agent too quickly can lead to rapid nucleation and the formation of small crystals.

  • High Supersaturation: A high concentration of reactants can also favor nucleation over crystal growth.

  • pH Shock: A sudden, drastic change in pH can induce rapid precipitation of fine particles.

Troubleshooting Steps:

  • Controlled Reagent Addition: Add the calcium salt solution slowly to the malonate solution with constant, vigorous stirring. This promotes the growth of larger, more easily filterable crystals.

  • Seeding: Introduce a small quantity of pre-existing this compound crystals (seed crystals) to the solution before adding the bulk of the precipitating agent. This encourages crystal growth on the seeds rather than new nucleation.[2]

  • Aging the Precipitate: Allow the precipitate to "age" in the mother liquor for a period (e.g., several hours or overnight) with gentle stirring. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals.

  • Gel-Aided Crystallization: For obtaining larger, well-defined crystals, consider a gel-aided solution growth technique, which controls the diffusion of reactants.[3][4]

3. How can I remove unreacted starting materials from my this compound product?

The presence of unreacted malonic acid, calcium salts (e.g., calcium chloride, calcium hydroxide), or sodium malonate is a common purity issue.

  • Inadequate Washing: Insufficient washing of the precipitate will leave behind soluble starting materials.

  • Occlusion: Impurities can be trapped within the crystal lattice or aggregates of the precipitate.

Troubleshooting Steps:

  • Thorough Washing: Wash the precipitate multiple times with cold deionized water to remove soluble impurities. Centrifugation and resuspension can be more effective than simple filtration washing.

  • Recrystallization: If simple washing is insufficient, recrystallization is a powerful purification technique. This involves dissolving the this compound in a suitable solvent system (e.g., by acidification with an acid like sulfuric or phosphoric acid to form soluble malonic acid, followed by filtration of insoluble calcium salts, and then careful re-precipitation by pH adjustment).[5]

4. My product is contaminated with other calcium salts like calcium succinate or calcium sulfate. How can I prevent this?

Co-precipitation of other sparingly soluble calcium salts is a significant challenge, especially in syntheses from fermentation broths or when using certain acids for pH adjustment.

  • Succinate Impurity: If the malonic acid source is a fermentation broth, succinate is a common byproduct. Calcium succinate has low solubility and can co-precipitate.[1][2]

  • Sulfate/Phosphate Impurity: If sulfuric or phosphoric acid is used for pH adjustment or in the synthesis of malonic acid from this compound, residual sulfate or phosphate ions can precipitate as calcium salts.[5]

Troubleshooting Steps:

  • Control Fermentation Conditions: If using a fermentation route, optimize conditions to minimize succinate production.[2]

  • Selective Precipitation: Exploit differences in solubility at various pH values to selectively precipitate this compound.

  • Alternative Acidulants: Use an acid like hydrochloric acid for acidification steps where the resulting calcium salt (calcium chloride) is highly soluble and can be easily washed away.[5]

  • Ion Exchange/Electrodialysis: For high-purity applications, advanced techniques like ion exchange or electrodialysis can be used to remove contaminating ions from the malonic acid solution before precipitation.[5]

5. What is the cause of a discolored (e.g., yellow or brown) this compound product, and how can I decolorize it?

Discoloration typically arises from impurities in the starting materials or side reactions.

  • Impure Starting Materials: Raw materials like calcium hydroxide or acids can contain impurities such as iron or other heavy metals.[5]

  • Side Reactions: Undesirable side reactions during synthesis can produce colored byproducts.

Troubleshooting Steps:

  • Use High-Purity Reagents: Start with reagents of a known high purity.

  • Activated Carbon Treatment: Before precipitation, treat the malonic acid solution with activated carbon to adsorb colored impurities. The solution should then be filtered to remove the carbon particles before adding the calcium salt.[5]

Quantitative Data Summary

ParameterValueConditionsSource
Solubility in Water ~6 g/LpH ~5.0, 30°C[1][2]
Dehydration Temperature ~100 - 220°CDTA/DSC Analysis[1]
Decomposition Temperature > 220°CDecomposes to calcium carbonate[1]
Enthalpy of Dehydration ~637 J/gDSC Analysis[1]

Key Experimental Protocols

Protocol 1: Purification by Recrystallization via Acidification

This protocol is based on the principle of converting the sparingly soluble this compound into highly soluble malonic acid, removing insoluble impurities, and then re-precipitating high-purity this compound.

  • Dissolution: Suspend the impure this compound in deionized water (e.g., 1.5 times the mass of the this compound).[5]

  • Acidification: Slowly add an acid such as sulfuric acid (e.g., 35% solution) or phosphoric acid (e.g., 30% solution) with stirring at a controlled temperature (e.g., 52-60°C) to dissolve the this compound and form malonic acid.[5] This will also precipitate insoluble calcium salts (calcium sulfate or phosphate).

  • Solid-Liquid Separation: Filter the mixture to remove the precipitated insoluble calcium salts. Wash the filter cake with a small amount of water and combine the filtrate and washings.[5]

  • Decolorization (Optional): If the resulting malonic acid solution is colored, add activated carbon, stir for a period, and then filter to remove the carbon.[5]

  • Re-precipitation: Slowly add a solution of a calcium salt (e.g., calcium chloride) or a calcium base (e.g., calcium hydroxide) to the clear malonic acid solution with vigorous stirring until precipitation is complete. Monitor and adjust the pH to the optimal range for precipitation (around 6.3-7.0).[6]

  • Washing and Drying: Collect the precipitated this compound by filtration, wash thoroughly with cold deionized water, and then with a solvent like methanol to aid drying. Dry the final product in a vacuum oven.[6]

Protocol 2: Analytical Purity Check by Titration

This method determines the calcium content in the purified product to assess its purity.

  • Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in a known volume of dilute hydrochloric acid.

  • Titration: Titrate the calcium ions in the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator such as murexide.[1]

  • Calculation: From the volume of EDTA solution used, calculate the amount of calcium in the sample and compare it to the theoretical value for pure this compound.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Steps cluster_analysis Analysis s1 Impure this compound p1 Acidification (e.g., with H2SO4) s1->p1 p2 Formation of Soluble Malonic Acid & Insoluble CaSO4 p1->p2 p3 Filtration p2->p3 p4 Malonic Acid Solution (Filtrate) p3->p4 Filtrate p5 Decolorization (Activated Carbon) p4->p5 p6 Re-precipitation (add Ca(OH)2 or CaCl2) p5->p6 p7 Washing & Drying p6->p7 a1 Pure this compound p7->a1 a2 Purity & Morphology Analysis (e.g., Titration, XRD, SEM) a1->a2

Caption: Workflow for the purification of this compound via recrystallization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Fine, Poorly Filtering Precipitate c1 Rapid Reagent Addition start->c1 c2 High Supersaturation start->c2 c3 Sudden pH Change start->c3 s1 Slow, Controlled Addition with Stirring c1->s1 s2 Use Seeding Crystals c2->s2 s3 Age the Precipitate (Ostwald Ripening) c2->s3 s4 Gradual pH Adjustment c3->s4

Caption: Troubleshooting logic for improving precipitate filterability.

References

preventing agglomeration during calcium malonate precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing agglomeration during calcium malonate precipitation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the prevention of unwanted particle agglomeration.

Issue: The precipitated this compound forms large, cheese-like clumps instead of fine crystals.

This is a common problem often caused by rapid, uncontrolled precipitation, leading to high supersaturation and subsequent agglomeration.

  • Solution 1: Control the rate of reactant addition. A slow, dropwise addition of the calcium salt solution to the malonate solution (or vice versa) with vigorous stirring helps to maintain a lower level of supersaturation, favoring crystal growth over nucleation and agglomeration.[1][2]

  • Solution 2: Adjust the reaction temperature. Lowering the temperature can decrease the rate of precipitation, allowing more time for orderly crystal growth. A suggested temperature range is between 0 and 40°C.[3]

  • Solution 3: Optimize the pH of the reaction mixture. The pH should be carefully controlled, as it influences the availability of malonate ions. A pH range of 6.3 to 7.0 has been found to be effective for producing a non-agglomerated product in related syntheses.[3]

Issue: The resulting this compound particles are very small and difficult to filter.

Extremely small particles can result from an excessively high nucleation rate.

  • Solution 1: Decrease the concentration of reactants. Lowering the concentration of both the calcium and malonate solutions can reduce the rate of nucleation, allowing for the growth of larger, more easily filterable crystals.[4]

  • Solution 2: "Age" the precipitate. Allowing the precipitate to stand in the mother liquor for a period (e.g., 24 hours) can lead to the growth of larger, more well-defined crystals through a process of dissolution and recrystallization, transforming an initial fine precipitate into a more coarsely crystalline material.[2]

Issue: The this compound product has a wide particle size distribution.

A broad particle size distribution can be a consequence of inconsistent mixing and localized areas of high supersaturation.

  • Solution 1: Ensure efficient and consistent stirring. Use a mechanical stirrer to maintain a homogeneous solution and uniform supersaturation throughout the reaction vessel. The type of impeller can also influence the particle size distribution.

  • Solution 2: Consider the use of additives. Certain additives can adsorb to the surface of growing crystals, modifying their growth rates and preventing them from sticking together, resulting in a narrower particle size distribution.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of agglomeration during this compound precipitation?

Agglomeration during precipitation is primarily driven by high supersaturation, which leads to a high nucleation rate and the formation of many small particles that have a strong tendency to stick together. Key contributing factors include:

  • Rapid mixing of reactants: This creates localized regions of very high supersaturation.

  • High reactant concentrations: Increases the overall driving force for precipitation.[4]

  • Suboptimal pH: The pH affects the concentration of doubly ionized malonate, which directly impacts the precipitation rate.[4]

  • Inadequate agitation: Poor mixing fails to dissipate localized supersaturation, promoting agglomeration.

Q2: How does pH affect the agglomeration of this compound?

The pH of the solution plays a critical role in determining the morphology and degree of agglomeration of the this compound precipitate.

  • At lower pH (e.g., below 6), a higher nucleation rate can occur, leading to a greater number of smaller crystals.[4]

  • At higher pH (e.g., above 7), changes in the medium can also lead to an increased number of nucleation centers.[4]

  • A controlled pH in the range of 6.3 to 7.0 is often optimal for obtaining a well-defined, non-agglomerated precipitate.[3]

Q3: Can additives be used to prevent agglomeration?

Yes, additives are a powerful tool for controlling crystal growth and preventing agglomeration. They function by adsorbing to the surfaces of the growing crystals, which can:

  • Inhibit growth on certain crystal faces, thereby modifying the crystal habit.

  • Create a physical barrier (steric hindrance) or electrostatic repulsion between particles, preventing them from sticking together.[8]

  • Examples of additives used in other calcium salt precipitations include polymers like poly(styrene sulfonate) (PSS) and small molecules like citrate or polyphosphates.[5][6][8] The choice of additive will depend on the specific requirements of the final product.

Q4: What is the effect of temperature on this compound precipitation?

Temperature influences both the solubility of this compound and the kinetics of precipitation.

  • Generally, lower temperatures (e.g., 0-40°C) can slow down the precipitation reaction, which provides more time for ordered crystal growth and can help to reduce agglomeration.[3]

  • Conversely, increasing the temperature can sometimes reduce agglomeration in certain systems by altering the solubility and crystal growth kinetics.[9] The optimal temperature should be determined experimentally for a specific process.

Experimental Protocols

Protocol 1: Controlled Precipitation for Reduced Agglomeration

This protocol is designed to minimize agglomeration by carefully controlling the reaction conditions.

  • Prepare Reactant Solutions:

    • Prepare a solution of a soluble calcium salt (e.g., 0.2 M calcium chloride).

    • Prepare a solution of a soluble malonate salt (e.g., 0.2 M sodium malonate). The malonic acid can be neutralized with sodium hydroxide to form the salt in situ.

  • pH Adjustment:

    • Adjust the pH of the malonate solution to between 6.3 and 7.0 using a suitable acid or base (e.g., dilute HCl or NaOH).[3]

  • Reaction Setup:

    • Place the malonate solution in a jacketed reaction vessel equipped with a mechanical stirrer and a dropping funnel.

    • Maintain the temperature of the reaction vessel at a constant, controlled temperature (e.g., 25°C).

  • Precipitation:

    • Begin vigorous stirring of the malonate solution.

    • Slowly add the calcium chloride solution from the dropping funnel to the malonate solution over a period of 1-2 hours.[1][2]

  • Aging the Precipitate:

    • After the addition is complete, continue stirring the suspension for a set period (e.g., 1 hour).

    • Turn off the stirrer and allow the precipitate to age in the mother liquor for 12-24 hours.[2] This can help to increase the crystal size and improve the filterability.

  • Isolation and Drying:

    • Separate the precipitate by filtration.

    • Wash the filter cake with deionized water to remove any soluble impurities.

    • Dry the product in an oven at a suitable temperature (e.g., 45-50°C) until a constant weight is achieved.[2]

Protocol 2: Using an Additive to Modify Crystal Habit

This protocol outlines the use of an additive to influence the crystallization process.

  • Prepare Reactant and Additive Solutions:

    • Prepare the calcium salt and malonate salt solutions as described in Protocol 1.

    • Prepare a stock solution of the chosen additive (e.g., a polymer or a small molecule known to interact with calcium salts). The optimal concentration of the additive will need to be determined experimentally.

  • Reaction Setup:

    • Add the desired amount of the additive solution to the malonate solution in the reaction vessel.

    • Proceed with the controlled precipitation as described in Protocol 1, steps 3-6.

Data Summary

The following table summarizes the key experimental parameters and their influence on the characteristics of the precipitated this compound.

ParameterEffect on AgglomerationEffect on Particle SizeRecommended Range/Action
Rate of Reactant Addition Faster addition increases agglomerationFaster addition leads to smaller primary particles that agglomerateSlow, dropwise addition
Reactant Concentration Higher concentration increases agglomeration[4]Higher concentration leads to smaller primary particles[4]Lower concentrations (e.g., ≤ 0.2 M)
pH Agglomeration is sensitive to pH changesCan influence the number of nucleation sites and thus particle size[4]6.3 - 7.0[3]
Temperature Lower temperature generally reduces agglomerationCan be used to control the balance between nucleation and growth0 - 40°C[3]
Stirring Inadequate stirring promotes agglomerationInfluences particle size distributionVigorous and consistent mechanical stirring
Aging Can break down soft agglomerates and promote crystal growthIncreases the average particle size[2]12 - 24 hours in mother liquor
Additives Can significantly reduce or prevent agglomeration[8]Can modify crystal habit and sizeDependent on the specific additive used

Visualizations

experimental_workflow Experimental Workflow for Controlled this compound Precipitation prep_reactants 1. Prepare Reactant Solutions (Calcium Salt & Malonate Salt) ph_adjust 2. Adjust pH of Malonate Solution (6.3-7.0) prep_reactants->ph_adjust setup 3. Reaction Setup (Controlled Temp. & Stirring) ph_adjust->setup precipitation 4. Slow, Controlled Precipitation setup->precipitation aging 5. Age Precipitate in Mother Liquor (12-24h) precipitation->aging isolation 6. Isolate and Wash Precipitate aging->isolation drying 7. Dry Final Product isolation->drying

Caption: A flowchart of the recommended experimental workflow for minimizing agglomeration during this compound precipitation.

logical_relationships Factors Influencing this compound Agglomeration agglomeration Agglomeration supersaturation Supersaturation supersaturation->agglomeration increases nucleation_rate Nucleation Rate nucleation_rate->agglomeration increases reactant_conc Reactant Conc. reactant_conc->supersaturation addition_rate Addition Rate addition_rate->supersaturation temperature Temperature temperature->supersaturation temperature->nucleation_rate ph pH ph->supersaturation ph->nucleation_rate stirring Stirring stirring->agglomeration decreases additives Additives additives->agglomeration decreases

Caption: A diagram illustrating the key factors that promote or inhibit the agglomeration of this compound during precipitation.

References

Technical Support Center: Troubleshooting TGA of Calcium Malonate Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Thermogravimetric Analysis (TGA) to study the thermal decomposition of calcium malonate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Understanding the Thermal Decomposition of this compound

The thermal decomposition of this compound hydrate typically occurs in three distinct stages. Understanding these stages is crucial for interpreting your TGA curve correctly.

  • Dehydration: The initial weight loss corresponds to the removal of water molecules of hydration. For this compound dihydrate, this involves the loss of two water molecules. This process may occur in one or two steps, depending on the crystalline structure and the heating rate.

  • Decomposition of Anhydrous this compound: Following dehydration, the anhydrous this compound decomposes to form calcium carbonate and various gaseous byproducts.

  • Decomposition of Calcium Carbonate: The final stage is the decomposition of the intermediate calcium carbonate into calcium oxide, with the release of carbon dioxide.

A typical TGA thermogram of this compound dihydrate will show three distinct weight loss steps corresponding to these decomposition events. The precise temperature ranges for these events can be influenced by experimental conditions such as heating rate and the atmosphere.

Expected Thermal Decomposition Data for this compound Dihydrate

The following table summarizes the expected decomposition steps and theoretical mass loss for this compound dihydrate (C₃H₂CaO₄·2H₂O, Molar Mass: 178.17 g/mol ).

Decomposition StepReactionTemperature Range (°C)Theoretical Mass Loss (%)
1. DehydrationC₃H₂CaO₄·2H₂O(s) → C₃H₂CaO₄(s) + 2H₂O(g)100 - 25020.21
2. Decomposition to CarbonateC₃H₂CaO₄(s) → CaCO₃(s) + Gaseous Products250 - 500Varies
3. Decomposition to OxideCaCO₃(s) → CaO(s) + CO₂(g)600 - 85024.69

Note: The decomposition of anhydrous this compound (Step 2) can be complex and may involve the formation of various gaseous products, leading to variability in the observed mass loss in this stage.

Troubleshooting TGA Curves of this compound Decomposition

This section addresses common problems you may encounter when analyzing the TGA curve of this compound.

FAQs and Troubleshooting Guide

Q1: My initial mass loss is significantly more or less than the theoretical 20.21% for the dehydration of this compound dihydrate. What could be the cause?

A1:

  • Incorrect Hydration State: Your sample may not be a pure dihydrate. It could be a different hydrate or a mixture of hydrated and anhydrous forms. To verify the hydration state, consider using techniques like Karl Fischer titration or elemental analysis.

  • Hygroscopic Sample: The sample may have adsorbed atmospheric moisture prior to the TGA run. Ensure proper storage of your sample in a desiccator.

  • Residual Solvents: If your this compound was synthesized and not properly dried, residual solvents from the synthesis process can contribute to the initial mass loss. Ensure your sample is thoroughly dried under vacuum before analysis.

Q2: The decomposition steps on my TGA curve are not well-defined and appear to overlap. How can I improve the resolution?

A2:

  • Heating Rate is Too High: A rapid heating rate can cause thermal events to overlap.[1] Try reducing the heating rate (e.g., from 20 °C/min to 10 °C/min or 5 °C/min) to improve the separation of decomposition steps.

  • Large Sample Size: A large sample mass can lead to poor heat transfer and diffusion of gaseous products, resulting in broader, overlapping transitions.[2] Use a smaller sample size (typically 5-10 mg).

  • Sample Packing: Ensure the sample is loosely packed in the crucible to allow for efficient heat transfer and gas exchange.

Q3: I am observing a gradual, continuous weight loss throughout the experiment instead of distinct steps. What does this indicate?

A3:

  • Complex Decomposition Pathway: This could indicate a complex, multi-step decomposition that is not well-resolved under the current experimental conditions. As mentioned, reducing the heating rate can help.

  • Sample Impurities: The presence of impurities can lead to a continuous, "smearing" of the decomposition profile. Consider purifying your this compound sample.

  • Reaction with Crucible: While unlikely with standard alumina or platinum crucibles, a reaction between the sample and the crucible at high temperatures could cause a gradual weight change.

Q4: My final residual mass is higher than expected for calcium oxide. What could be the reason?

A4:

  • Incomplete Decomposition: The final temperature of your TGA run may not have been high enough to ensure the complete decomposition of the calcium carbonate intermediate to calcium oxide. Consider extending the final temperature to 900-950 °C.

  • Formation of Carbonaceous Residue: Under an inert atmosphere (like nitrogen), the organic malonate portion may not completely combust, leaving a stable carbonaceous residue.

  • Atmosphere Control: The decomposition of calcium carbonate is sensitive to the partial pressure of carbon dioxide in the atmosphere.[3] Ensure a consistent and appropriate purge gas is used.

Q5: I see a slight weight gain at the beginning of my TGA run. Is this a real phenomenon?

A5:

  • Buoyancy Effect: This is a common artifact in TGA caused by the change in the density of the purge gas as it is heated.[1][4] This effect can be corrected by running a blank (empty) crucible under the same experimental conditions and subtracting the resulting curve from your sample's TGA curve.

  • Reaction with Purge Gas: In some cases, the sample might react with impurities in the purge gas at low temperatures, leading to a slight weight gain. Ensure high-purity purge gases are used.

Experimental Protocols

Synthesis of this compound Dihydrate

A common method for synthesizing this compound involves the reaction of a soluble calcium salt with a malonate source in an aqueous solution.

Materials:

  • Malonic Acid (H₂C₃H₂O₄)

  • Calcium Chloride (CaCl₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • Dissolve a stoichiometric amount of malonic acid in deionized water.

  • Slowly add a solution of sodium hydroxide to neutralize the malonic acid, forming a sodium malonate solution.

  • In a separate beaker, dissolve an equimolar amount of calcium chloride in deionized water.

  • Slowly add the calcium chloride solution to the sodium malonate solution while stirring vigorously. A white precipitate of this compound will form.

  • Continue stirring for a period to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any soluble impurities.

  • Dry the resulting this compound hydrate in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Thermogravimetric Analysis (TGA) of this compound Dihydrate

This protocol provides a general procedure for obtaining a TGA curve for this compound dihydrate.

Instrumentation and Parameters:

  • Instrument: Thermogravimetric Analyzer

  • Sample Mass: 5-10 mg

  • Crucible: Alumina or platinum

  • Temperature Program:

    • Heat from room temperature to 950 °C.

    • Heating Rate: 10 °C/min

  • Purge Gas: Nitrogen (or Air, depending on the desired analysis)

  • Flow Rate: 20-50 mL/min

Procedure:

  • Tare the TGA instrument with an empty crucible.

  • Accurately weigh 5-10 mg of the dried this compound dihydrate sample into the tared crucible.

  • Place the crucible in the TGA instrument.

  • Start the temperature program under a continuous flow of the chosen purge gas.

  • Record the mass loss as a function of temperature.

  • (Optional but Recommended) Run a blank curve with an empty crucible under the same conditions and subtract it from the sample curve to correct for buoyancy effects.

Visualizing the Troubleshooting Process and Decomposition Pathway

The following diagrams, generated using Graphviz, illustrate the logical flow of troubleshooting and the expected decomposition pathway.

TGA_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions cluster_end End Goal start Unexpected TGA Curve p1 Incorrect Initial Mass Loss start->p1 Observe p2 Overlapping Decomposition Steps start->p2 Observe p3 Incorrect Final Residual Mass start->p3 Observe c1 Incorrect Hydration State or Residual Solvents p1->c1 Leads to c2 High Heating Rate or Large Sample Size p2->c2 Leads to c3 Incomplete Decomposition or Carbonaceous Residue p3->c3 Leads to s1 Verify Sample Purity (e.g., Karl Fischer, Elemental Analysis) c1->s1 Suggests s2 Reduce Heating Rate and/or Sample Size c2->s2 Suggests s3 Increase Final Temperature or Change Atmosphere c3->s3 Suggests end Accurate TGA Curve s1->end Implement s2->end Implement s3->end Implement

Caption: Troubleshooting workflow for an unexpected TGA curve.

Calcium_Malonate_Decomposition_Pathway cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Decomposition to Carbonate cluster_step3 Step 3: Decomposition to Oxide cluster_final Final Product CaMal_2H2O This compound Dihydrate (C₃H₂CaO₄·2H₂O) CaMal Anhydrous this compound (C₃H₂CaO₄) CaMal_2H2O->CaMal Heat (100-250°C) H2O 2H₂O(g) CaMal_2H2O->H2O CaCO3 Calcium Carbonate (CaCO₃) CaMal->CaCO3 Heat (250-500°C) GaseousProducts Gaseous Products (e.g., CO, Ketones) CaMal->GaseousProducts CaO Calcium Oxide (CaO) CaCO3->CaO Heat (600-850°C) CO2 CO₂(g) CaCO3->CO2

Caption: Thermal decomposition pathway of this compound dihydrate.

References

Technical Support Center: Synthesis of High-Purity Calcium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of high-purity calcium malonate. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing high-purity this compound?

A1: The most common methods for synthesizing this compound are solution-based precipitation and derivatization from organic precursors.

  • Solution-Based Precipitation: This technique involves reacting a soluble calcium salt, such as calcium chloride, with a malonate source like sodium malonate in an aqueous solution. This leads to the formation of a this compound precipitate.[1] Another common approach is the direct reaction of malonic acid with calcium carbonate or calcium hydroxide in an aqueous medium, which also results in a white precipitate.[1]

  • Derivatization from Precursors: Diethyl malonate can be hydrolyzed using a base like potassium hydroxide. After hydrolysis, adjusting the pH and adding a calcium salt (e.g., calcium chloride) will precipitate the this compound.[1]

  • Bio-based Production: this compound can also be produced and isolated from fermentation broths.[2][3] Due to its limited solubility at a controlled pH of around 5.0, it precipitates out of the solution as it is produced.[1]

Q2: What factors are critical for controlling the precipitation and crystal quality of this compound?

A2: Several factors influence the precipitation and quality of this compound crystals:

  • pH: The pH of the solution is crucial. This compound's solubility is limited, particularly around pH 5.0, which encourages precipitation.[1] For the synthesis of substituted calcium malonates, a pH range of 6.3 to 7.0 is often controlled.[4][5]

  • Temperature: Temperature affects solubility and crystal growth. Syntheses are often performed within a specific temperature range, for example, 0-40 °C for substituted versions.[5]

  • Mixing and Addition Rate: The slow addition of the calcium salt solution with rapid mixing is recommended to influence the nature of the precipitate.[1] Initially, a "cheese-like" precipitate may form, which becomes more crystalline upon standing.[6]

  • Seeding: The addition of seed crystals can encourage precipitation once the concentration exceeds the solubility limit and can influence crystal morphology.[1][7]

Q3: What purity levels can be expected for synthesized this compound, and how is purity assessed?

A3: With appropriate purification methods, it is possible to obtain high-purity this compound, with levels reported to be above 99%.[4][5] Some processes claim to achieve purities of 99.5% or higher.[8]

Purity and identity can be confirmed using a variety of analytical techniques:

  • X-ray Diffraction (XRD): Powder XRD (PXRD) is routinely used to confirm the identity and purity of the synthesized compound, while Single Crystal XRD (SCXRD) provides precise data on the atomic arrangement.[1]

  • Microscopy: Scanning Electron Microscopy (SEM) is used to study the surface morphology, shape, and size of the crystals.[1]

  • Elemental and Chemical Analysis: Techniques like elemental analysis determine the weight percentages of carbon, hydrogen, and calcium to verify the chemical formula. Titration methods, such as chelating calcium ions with EDTA, can quantitatively determine the calcium content.[1]

Q4: What is the typical solubility of this compound?

A4: this compound has limited solubility in water. In bio-based production systems, the solubility limit is noted to be approximately 6 g/L at a pH of 5.[2]

Troubleshooting Guide

Problem: Low or No Precipitate Formation

Possible Cause Suggested Solution
Incorrect pH Verify and adjust the pH of the reaction mixture. For many precipitation processes, a pH around 5.0 to 7.0 is optimal to minimize solubility.[1][5]
Concentrations are too low The concentration of reactants may be below the solubility limit of this compound (~6 g/L).[2] Increase the concentration of the malonate or calcium salt solutions.

| Unfavorable Temperature | Temperature influences solubility. If working at elevated temperatures, try cooling the solution in an ice bath to induce precipitation.[4][5] |

Problem: Precipitate is Amorphous, Gelatinous, or Difficult to Filter | Possible Cause | Suggested Solution | | Precipitation occurred too rapidly | This can lead to the formation of a "cheese-like" or amorphous solid.[6] Ensure slow addition of the calcium salt solution while vigorously stirring the malonate solution.[1] | | Aging Time is Insufficient | Allow the precipitate to stand (age) in the mother liquor for an extended period (e.g., 24 hours). This can promote the transition from an amorphous solid to a more crystalline, filterable form.[6] | | pH is outside the optimal range | An incorrect pH can affect crystal habit. Adjust the pH to the optimal range (typically 6.3-7.0 for substituted malonates) to improve crystallinity.[5] |

Problem: Final Product Purity is Low | Possible Cause | Suggested Solution | | Inadequate Washing | The precipitate may be contaminated with soluble starting materials or by-products. Wash the collected precipitate thoroughly with cold deionized water multiple times by decantation or on the filter.[6] Washing with a solvent like methanol may also be effective.[4][5] | | Co-precipitation of Impurities | If using reagents like sulfuric acid, insoluble salts like calcium sulfate can co-precipitate.[9] Consider using alternative acids like hydrochloric acid for pH adjustments where the calcium salt is soluble.[6] Raw materials can also introduce heavy metal impurities.[8] | | Occlusion of Mother Liquor | Rapid crystal growth can trap impurities within the crystal lattice. Optimize precipitation conditions (slower addition rate, controlled temperature) to promote slower, more orderly crystal growth. |

Problem: Yield is Lower Than Expected | Possible Cause | Suggested Solution | | Incomplete Precipitation | Check the filtrate for unprecipitated this compound by adding a small amount of additional calcium salt. Ensure optimal pH and temperature conditions have been met. | | Product Loss During Workup | this compound has low but non-zero solubility. Minimize the volume of washing liquid used, and use cold liquid to reduce losses. Ensure complete transfer of solids during filtration steps. | | Incorrect Stoichiometry | Verify the molar ratios of the reactants. For substituted calcium malonates, the molar ratio of the malonate compound to calcium ions is typically in the range of 1:1 to 1:1.5.[4][5] |

Quantitative Data Summary

ParameterValueContext / Method
Solubility ~ 6 g/LIn fermentation broth at pH 5.[2]
Achievable Purity > 99%For 2-substituted calcium malonates.[4][5]
≥ 99.5%From a process involving acidification and refining.[8]
pH for Precipitation 6.3 - 7.0For 2-substituted calcium malonates.[4][5]
Temperature for Precipitation 0 - 40 °CFor 2-substituted calcium malonates.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Sodium Malonate

This protocol is adapted from common laboratory procedures involving solution-based precipitation.[1][6]

  • Prepare Sodium Malonate Solution: Dissolve sodium malonate in deionized water to create a concentrated solution. Alternatively, start with chloroacetic acid, neutralize it with sodium carbonate, and react it with sodium cyanide to generate the sodium malonate solution in situ.[6]

  • Prepare Calcium Chloride Solution: Prepare a separate aqueous solution of calcium chloride. A typical concentration involves dissolving 600 g of anhydrous CaCl₂ in 1.8 L of water.[6]

  • Precipitation: Heat the sodium malonate solution. Slowly add the calcium chloride solution to the hot malonate solution with rapid and continuous mixing.[1][6] A precipitate will form.

  • Aging: Allow the mixture to stand for 24 hours. During this time, the initial "cheese-like" precipitate will become more coarsely crystalline.[6]

  • Washing: Decant the supernatant liquid. Wash the this compound precipitate by adding cold deionized water, stirring, allowing the solid to settle, and decanting the wash water. Repeat this washing step four to five times.[6]

  • Isolation and Drying: Transfer the washed precipitate to a filter (e.g., a Büchner funnel) and remove as much water as possible using suction. Dry the solid in air or in an oven at a low temperature (45–50 °C) to a constant weight.[6]

Protocol 2: Purification via Acidification to Malonic Acid

This protocol outlines a method to obtain high-purity malonic acid from this compound, which can then be used in further reactions.[8]

  • Acidification: Create a slurry of the synthesized this compound in water (e.g., 0.5-8 times the mass of the this compound solid).[8] While stirring, slowly add an acid such as sulfuric acid (10-70% concentration) or phosphoric acid (10-60% concentration).[8] This reaction converts this compound to soluble malonic acid and an insoluble calcium salt (calcium sulfate or calcium phosphate).

  • Solid-Liquid Separation: Filter the mixture to remove the insoluble calcium salt precipitate. Wash the filter cake with water and combine the filtrate and washing water.

  • Decolorization & Refining: Treat the resulting malonic acid solution with activated carbon or modified diatomite to remove colored impurities, followed by filtration.[8] Further purify the solution using ion exchange or electrodialysis to remove remaining ionic impurities.[8]

  • Crystallization: Concentrate the purified malonic acid solution by evaporation under negative pressure. Cool the concentrated solution to induce crystallization of high-purity malonic acid.

  • Isolation: Collect the malonic acid crystals by centrifugal separation and dry them under vacuum to obtain the final high-purity product.[8]

Visual Guides

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Prepare Aqueous Malonate Solution C Mix Solutions (Slow Addition & Rapid Stirring) A->C B Prepare Aqueous Calcium Salt Solution (e.g., CaCl2) B->C D Precipitation of Crude this compound C->D Formation of 'cheese-like' solid E Age Precipitate (e.g., 24 hours) D->E Improves crystallinity F Wash Precipitate (Decantation with DI Water) E->F G Filter and Dry Solid F->G H High-Purity This compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart cluster_checks cluster_solutions cluster_outcomes Start Experiment Start: Low/No Yield Check_pH Is pH in optimal range (e.g., 5.0-7.0)? Start->Check_pH Check_Conc Are reactant concentrations > solubility limit? Check_pH->Check_Conc Yes Adjust_pH Adjust pH with acid/base Check_pH->Adjust_pH No Check_Purity Is product purity low? Check_Conc->Check_Purity Yes Increase_Conc Increase reactant concentrations Check_Conc->Increase_Conc No Wash_Solid Perform thorough washing of precipitate Check_Purity->Wash_Solid Yes Optimize_Precip Slow down reagent addition; allow for aging Check_Purity->Optimize_Precip No, but precipitate is amorphous Incomplete_Reaction Incomplete Reaction Adjust_pH->Incomplete_Reaction Increase_Conc->Incomplete_Reaction Impurity Impurity Co-precipitation Wash_Solid->Impurity Optimize_Precip->Impurity

Caption: Troubleshooting flowchart for common synthesis issues.

References

influence of temperature on calcium malonate solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments related to the influence of temperature on calcium malonate solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general trend for the solubility of this compound in water with respect to temperature?

A1: The solubility of this compound in water is expected to decrease as the temperature increases.[1] This behavior is characteristic of some sparingly soluble salts where the dissolution process is exothermic.

Q2: What is a typical reported solubility value for this compound?

A2: At a controlled pH of approximately 5.0, the solubility of this compound has been reported to be around 6 g/L.[1] However, the specific temperature for this measurement is not always cited, and solubility is highly dependent on both pH and temperature.

Q3: Besides temperature, what other factors can significantly influence the solubility of this compound?

A3: Several factors can affect the solubility of this compound:

  • pH: The solubility of salts of weak acids, like malonic acid, is pH-dependent. A lower pH will increase the concentration of the protonated form of the malonate ion, which can affect the dissolution equilibrium.

  • Common Ion Effect: The presence of a common ion, either Ca²⁺ or malonate²⁻ from another source in the solution, will decrease the solubility of this compound.

  • Ionic Strength: The presence of other ions in the solution can affect the activity of the calcium and malonate ions, which can influence solubility.

  • Purity of the Salt: Impurities in the this compound sample can lead to erroneous solubility measurements.[2]

Q4: Why is it important to ensure the solution has reached equilibrium during a solubility experiment?

A4: To obtain an accurate measure of solubility, the solution must be in a state of dynamic equilibrium, where the rate of dissolution of the solid equals the rate of precipitation. If equilibrium is not reached, the measured concentration of the dissolved salt will be lower than the true solubility. Sufficient time and agitation are crucial to achieve equilibrium.[2]

Data Presentation

Solubility of this compound at Various Temperatures

Note: Extensive literature searches did not yield a comprehensive dataset for the temperature-dependent solubility of this compound. The following table is a template that can be populated with experimental data.

Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Solubility Product (Ksp)
20Experimental ValueCalculated ValueCalculated Value
25Experimental ValueCalculated ValueCalculated Value
30Experimental ValueCalculated ValueCalculated Value
40Experimental ValueCalculated ValueCalculated Value
50Experimental ValueCalculated ValueCalculated Value

Experimental Protocols

Protocol for Determining the Solubility of this compound Using the Shake-Flask Method

This protocol outlines a standard method for determining the solubility of this compound at various temperatures.

1. Materials and Equipment:

  • This compound (high purity)

  • Deionized or distilled water

  • Thermostatically controlled water bath or incubator with shaking capabilities

  • Conical flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or smaller)

  • Apparatus for quantitative analysis of calcium or malonate ions (e.g., Atomic Absorption Spectroscopy for Ca²⁺, or a titration method for malonate²⁻)

  • pH meter

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of conical flasks containing a known volume of deionized water. The presence of undissolved solid is essential to ensure saturation.

    • Place the flasks in a thermostatically controlled shaking water bath set to the desired temperatures (e.g., 20°C, 25°C, 30°C, 40°C, 50°C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution to a concentration suitable for the chosen analytical method.

    • Determine the concentration of either the calcium ions or the malonate ions in the diluted solution.

  • Calculation of Solubility:

    • From the determined ion concentration, calculate the molar solubility of this compound.

    • Convert the molar solubility to grams per 100 mL.

    • Calculate the solubility product (Ksp) using the molar concentrations of the calcium and malonate ions.

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to water prep2 Place in temperature-controlled shaker prep1->prep2 Known volume equil Agitate for 24-48 hours at constant T prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter immediately sample2->sample3 Pre-warmed/cooled syringe analysis1 Dilute filtrate sample3->analysis1 analysis2 Quantify [Ca²⁺] or [malonate²⁻] analysis1->analysis2 calc1 Calculate Molar Solubility analysis2->calc1 calc2 Calculate g/100 mL calc1->calc2 calc3 Calculate Ksp calc1->calc3 troubleshooting_low_solubility start Low Solubility Result cause1 Insufficient Equilibration Time? start->cause1 cause2 Precipitation During Sampling? cause1->cause2 No solution1 Increase Equilibration Time/Agitation cause1->solution1 Yes cause3 Incorrect Analytical Reading? cause2->cause3 No solution2 Pre-warm/cool Sampling Equipment cause2->solution2 Yes solution3 Recalibrate/Check Analytical Instrument cause3->solution3 Yes

References

Technical Support Center: Calcium Malonate Thermal Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the thermal stability of calcium malonate.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition behavior of this compound?

This compound typically exists as a hydrate, and its thermal decomposition occurs in a three-stage process when heated.[1][2] The initial stage involves the loss of water molecules (dehydration). This is followed by the decomposition of the anhydrous this compound into calcium carbonate, and finally, the decomposition of calcium carbonate into calcium oxide at higher temperatures.

Q2: Which analytical techniques are essential for studying the thermal stability of this compound?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques.[3][4] TGA measures the change in mass of a sample as a function of temperature, allowing for the determination of decomposition temperatures and the quantification of mass loss at each stage.[5] DSC measures the heat flow into or out of a sample as it is heated, providing information on phase transitions, such as melting and crystallization, and the enthalpy of decomposition.[3][6]

Q3: What factors can influence the thermal stability of this compound?

Several factors can influence the thermal stability of metal carboxylates like this compound. These include:

  • Crystal Structure and Purity: The arrangement of atoms in the crystal lattice and the presence of impurities can affect thermal stability.[7]

  • Doping: Introducing small amounts of other metal ions (dopants) into the crystal lattice can alter its stability.[8][9]

  • Atmosphere: The composition of the gas surrounding the sample during heating (e.g., inert like nitrogen, or oxidative like air) can influence the decomposition pathway and products.[10]

  • Heating Rate: The rate at which the temperature is increased during analysis can affect the observed decomposition temperatures.[11]

Q4: How can doping theoretically improve the thermal stability of this compound?

Doping can enhance thermal stability through several mechanisms:

  • Lattice Stabilization: The incorporation of dopant ions can strengthen the crystal lattice, requiring more energy to break the bonds during decomposition.[12]

  • Altering Polarization: In Group 2 metal carbonates, larger cations are less polarizing and lead to higher thermal stability.[13][14] A similar principle may apply to malonates, where doping with a larger ion could potentially increase stability.

  • Defect Engineering: Dopants can create or fill vacancies in the crystal structure, which can influence the initiation and propagation of the decomposition reaction.[9]

Q5: Are there any safety considerations when conducting thermal decomposition experiments with this compound?

Yes. The thermal decomposition of this compound can release gases such as carbon monoxide and carbon dioxide.[5] Therefore, all thermal analyses should be performed in a well-ventilated area or within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.

Troubleshooting Guides

Problem 1: Inconsistent decomposition temperatures in TGA results.

Possible Cause Troubleshooting Step
Inconsistent Heating Rate Ensure the same heating rate is used for all experiments to allow for meaningful comparison. A standard rate is often 10 °C/min.
Sample Heterogeneity Ensure the sample is homogenous. Gently grind the sample to a fine powder before analysis.
Atmosphere Variation Use a consistent purge gas (e.g., nitrogen, argon) and flow rate for all TGA runs.
Crucible Material Interaction Use an inert crucible material such as alumina or platinum. Ensure crucibles are clean before use.

Problem 2: Difficulty in synthesizing a doped version of this compound.

Possible Cause Troubleshooting Step
Precipitation of Dopant Salt Ensure the dopant salt is soluble in the reaction medium. Consider using a different counter-ion for the dopant metal.
Incorrect pH The pH of the reaction mixture can affect the co-precipitation of the dopant with the this compound. Adjust the pH to optimize for co-precipitation.[15]
Low Dopant Incorporation Increase the molar ratio of the dopant in the initial reaction mixture. Note that there is a limit to how much dopant can be incorporated into the crystal lattice.
Phase Segregation Analyze the product using Powder X-ray Diffraction (PXRD) to check for the presence of separate phases of the dopant salt. Adjust synthesis conditions (e.g., temperature, stirring rate) to promote homogenous incorporation.

Data Presentation

Table 1: Thermal Decomposition Stages of this compound Dihydrate (Illustrative Data)

Decomposition Stage Temperature Range (°C) Mass Loss (%) Evolved Products Solid Residue
Dehydration100 - 250~12%H₂OAnhydrous this compound (CaC₃H₂O₄)
Decomposition of Anhydrous Salt350 - 550~19%COCalcium Carbonate (CaCO₃)
Decomposition of Carbonate600 - 800~30%CO₂Calcium Oxide (CaO)

Note: The temperature ranges and mass loss percentages are approximate and can vary based on experimental conditions such as heating rate and atmosphere.[5]

Table 2: Hypothetical Effects of Doping on the Thermal Stability of this compound

Dopant Ion Hypothesized Effect on Decomposition Temperature Rationale
Strontium (Sr²⁺) IncreaseSr²⁺ has a larger ionic radius than Ca²⁺, which may lead to a more stable crystal lattice, similar to trends seen in Group 2 carbonates.[13]
Magnesium (Mg²⁺) DecreaseMg²⁺ has a smaller ionic radius and is more polarizing than Ca²⁺, which could destabilize the malonate ion and lower the decomposition temperature.[13]
Manganese (Mn²⁺) VariableThe effect would depend on how Mn²⁺ incorporates into the lattice and its influence on bond strengths. Transition metals can have complex effects.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound by Precipitation

  • Prepare Reactant Solutions:

    • Prepare a 1 M aqueous solution of sodium malonate (Na₂C₃H₂O₄).

    • Prepare a 1 M aqueous solution of calcium chloride (CaCl₂).

  • Precipitation:

    • Slowly add the calcium chloride solution to the sodium malonate solution with constant, vigorous stirring.[1]

    • A white precipitate of this compound will form.

  • Isolation and Purification:

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted salts.

    • Wash the precipitate with ethanol to aid in drying.

  • Drying:

    • Dry the purified this compound in a vacuum oven at 60 °C overnight.

Protocol 2: Doping of this compound with Strontium (Hypothetical)

  • Prepare Reactant Solutions:

    • Prepare a 1 M aqueous solution of sodium malonate.

    • Prepare a mixed metal salt solution containing 0.95 M calcium chloride and 0.05 M strontium chloride (for a 5% molar doping level).

  • Co-precipitation:

    • Slowly add the mixed metal salt solution to the sodium malonate solution with constant, vigorous stirring.

  • Isolation, Purification, and Drying:

    • Follow steps 3 and 4 from Protocol 1.

  • Characterization:

    • Confirm the incorporation of strontium into the this compound structure using techniques such as Inductively Coupled Plasma (ICP) spectroscopy or Energy-Dispersive X-ray Spectroscopy (EDS).

    • Analyze the thermal stability of the doped product using TGA and DSC and compare it to the undoped this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization prep_solutions Prepare Reactant Solutions (e.g., Na-Malonate, CaCl2) precipitation Precipitation/ Co-precipitation prep_solutions->precipitation isolation Isolation & Washing precipitation->isolation drying Drying isolation->drying tga_dsc Thermal Analysis (TGA/DSC) drying->tga_dsc Analyze Product pxrd Structural Analysis (PXRD) drying->pxrd icp_eds Compositional Analysis (ICP/EDS for Doping) drying->icp_eds data_analysis data_analysis tga_dsc->data_analysis Evaluate Thermal Stability

Caption: Workflow for Synthesis and Characterization of this compound.

influencing_factors cluster_intrinsic Intrinsic Properties cluster_extrinsic External Factors center Thermal Stability of This compound crystal_structure Crystal Structure crystal_structure->center bond_strength Ca-O Bond Strength bond_strength->center doping Doping (e.g., Sr, Mg) doping->center doping->crystal_structure alters doping->bond_strength modifies atmosphere Heating Atmosphere (Inert vs. Oxidative) atmosphere->center heating_rate Heating Rate heating_rate->center

Caption: Factors Influencing the Thermal Stability of this compound.

References

optimization of reaction conditions for calcium malonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for calcium malonate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete hydrolysis of the starting ester (e.g., diethyl malonate).Ensure complete hydrolysis by monitoring the reaction with techniques like TLC. Adjust reaction time or temperature as needed. For example, hydrolysis of 2-substituted diethyl malonates can be carried out at 90-95°C for 1-4 hours.[1]
Suboptimal pH for precipitation.The pH of the solution is critical for efficient precipitation. An optimal pH range is between 6.3 and 7.0.[1] Adjust the pH carefully using an acid (e.g., HCl) before adding the calcium salt.
Loss of product during washing.This compound is sparingly soluble in water. Minimize the volume of washing solvent or use a cold solvent to reduce solubility losses.
Formation of soluble calcium complexes.Ensure the molar ratio of the malonate to calcium ions is appropriate. A slight excess of calcium ions may be beneficial, with a suggested molar ratio of malonate to calcium ion ranging from 1:1 to 1:1.5.[1]
"Cheese-like" or Amorphous Precipitate Rapid precipitation.Add the calcium chloride solution slowly while vigorously mixing the sodium malonate solution. This promotes the formation of a more crystalline precipitate.[2]
High supersaturation.Control the concentration of reactants to avoid excessively high supersaturation, which can lead to the formation of fine, difficult-to-filter particles.
Lack of nucleation sites.Consider the addition of seed crystals of this compound to encourage the growth of larger, more uniform crystals, which are easier to separate from the reaction mixture.
Difficult-to-Filter Precipitate Small, needle-like crystals or amorphous precipitate.Allow the precipitate to stand for an extended period (e.g., 24 hours) to promote crystallization and increase particle size.[2] The use of seed crystals can also improve crystal quality.
Product Contamination Co-precipitation of other salts (e.g., calcium sulfate).If using sulfuric acid for acidification in an upstream step, ensure it is fully neutralized or removed before the addition of a calcium salt to avoid the precipitation of calcium sulfate.
Incomplete washing of the precipitate.Wash the this compound precipitate thoroughly with cold water multiple times by decantation before filtering to remove any soluble impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: Common starting materials include malonic acid, diethyl malonate, or chloroacetic acid. The choice of starting material often depends on the desired scale, purity requirements, and available laboratory equipment.

Q2: How can I improve the crystallinity of my this compound precipitate?

A2: To improve crystallinity, it is recommended to add the calcium salt solution slowly to the malonate solution with rapid mixing.[2] Allowing the precipitate to age in the mother liquor, for instance by letting it stand for 24 hours, can also lead to the formation of more coarsely crystalline material.[2]

Q3: What is the optimal pH for precipitating this compound?

A3: The optimal pH for the precipitation of 2-substituted calcium malonates has been reported to be in the range of 6.3 to 7.0.[1] It is crucial to adjust the pH of the malonate solution before adding the calcium salt.

Q4: What is a suitable temperature range for the precipitation of this compound?

A4: The precipitation of 2-substituted calcium malonates can be effectively carried out over a temperature range of 0 to 40°C.[1]

Q5: My this compound precipitate appears "cheese-like." Is this normal?

A5: Yes, the initial precipitate of this compound is often described as "cheese-like."[2] This typically becomes more coarsely crystalline upon standing, especially with appropriate control of precipitation conditions.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Chloroacetic Acid

This protocol is adapted from a procedure for the synthesis of sodium malonate, which is then precipitated as this compound.[2]

Step 1: Preparation of Sodium Chloroacetate

  • In a 5-liter round-bottomed flask, dissolve 500 g (5.3 moles) of chloroacetic acid in 700 mL of water.

  • Warm the solution to 50°C and neutralize it with 290 g (2.7 moles) of anhydrous sodium carbonate.

  • Cool the solution back to room temperature.

Step 2: Formation of Sodium Cyanoacetate

  • In a separate beaker, dissolve 294 g (6 moles) of 97% sodium cyanide in 750 mL of water warmed to 55°C.

  • Cool the sodium cyanide solution to room temperature.

  • Add the sodium cyanide solution to the sodium chloroacetate solution with rapid mixing and cooling under a water tap.

  • Once mixed, stop cooling and allow the temperature to rise. If the temperature reaches 95°C, cool the solution by adding 200 mL of ice water.

  • After the exotherm subsides, heat the solution on a steam bath for one hour.

Step 3: Hydrolysis to Sodium Malonate

  • Cool the solution to room temperature and slowly dissolve 240 g (6 moles) of solid sodium hydroxide in it.

  • Heat the reaction mixture on a steam bath under a hood. Ammonia evolution will begin at 60-70°C.

  • Continue heating for at least three hours. To remove the last traces of ammonia, bubble steam through the hot solution for 45-60 minutes.

Step 4: Precipitation of this compound

  • Prepare a solution of 600 g of anhydrous calcium chloride in 1.8 L of water warmed to 40°C.

  • Slowly add the warm calcium chloride solution to the hot sodium malonate solution with rapid mixing. A "cheese-like" precipitate will form.

  • Allow the precipitate to stand for 24 hours to become more crystalline.

Step 5: Washing and Drying

  • Decant the supernatant solution.

  • Wash the this compound precipitate by decantation four to five times with 500 mL portions of cold water.

  • Transfer the precipitate to a filter, remove as much water as possible by suction, and dry to a constant weight either in the air or at 45-50°C. The expected yield is 800-900 g.[2]

Protocol 2: Synthesis of 2-Substituted this compound from Diethyl Malonate Ester

This protocol is based on a general method for the synthesis of 2-substituted calcium malonates.[1]

Step 1: Hydrolysis of Diethyl Malonate Ester

  • Add the 2-substituted diethyl malonate (0.2 mol) to a 20% aqueous solution of potassium hydroxide (120 g).

  • Heat the mixture at 90-95°C for 1-2 hours, monitoring the reaction by TLC until the starting material spot disappears.

Step 2: pH Adjustment and Precipitation

  • Add 65 mL of water and cool the solution to 5°C.

  • Adjust the pH to 6.5 by adding concentrated hydrochloric acid.

  • Add a solution of calcium chloride (0.24 mol) in water to precipitate the 2-substituted this compound.

Step 3: Isolation and Purification

  • Filter the solid precipitate.

  • Wash the filter cake with water and then with methanol.

  • Dry the solid to obtain the 2-substituted this compound.

Quantitative Data Summary

Table 1: Reaction Parameters for 2-Substituted this compound Synthesis[1]

Parameter Value
Hydrolysis Temperature90-95 °C
Hydrolysis Time1-4 hours
Precipitation pH6.3 - 7.0
Precipitation Temperature0 - 40 °C
Molar Ratio (Malonate:Ca²⁺)1:1 to 1:1.5
Purity of Product>99%

Process Diagrams

experimental_workflow_chloroacetic_acid start Start: Chloroacetic Acid neutralization Neutralization with Na2CO3 start->neutralization cyanation Cyanation with NaCN neutralization->cyanation hydrolysis Alkaline Hydrolysis with NaOH cyanation->hydrolysis precipitation Precipitation with CaCl2 hydrolysis->precipitation aging Aging (24h) precipitation->aging washing Washing and Drying aging->washing end_product This compound washing->end_product

Caption: Workflow for this compound Synthesis from Chloroacetic Acid.

troubleshooting_low_yield start Low Yield Observed check_hydrolysis Check for complete hydrolysis (TLC) start->check_hydrolysis check_ph Verify precipitation pH (6.3-7.0) start->check_ph check_ratio Confirm Malonate:Ca2+ molar ratio (1:1 to 1:1.5) start->check_ratio check_washing Review washing procedure (use cold solvent) start->check_washing incomplete_hydrolysis Action: Increase reaction time/temperature check_hydrolysis->incomplete_hydrolysis incorrect_ph Action: Adjust pH with acid/base check_ph->incorrect_ph incorrect_ratio Action: Adjust reactant concentrations check_ratio->incorrect_ratio excessive_washing Action: Minimize wash volume check_washing->excessive_washing

Caption: Troubleshooting Logic for Low Yield of this compound.

References

method refinement for consistent calcium malonate properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent properties of calcium malonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through solution-based precipitation.[1] This technique involves reacting a soluble calcium salt, such as calcium chloride or calcium nitrate, with a malonate source like malonic acid or a soluble malonate salt (e.g., sodium malonate) in an aqueous solution.[1][2] The sparingly soluble this compound then precipitates out of the solution and can be collected.[1]

Q2: What are the key factors influencing the properties of this compound during synthesis?

A2: The final properties of this compound crystals, such as size, morphology, and purity, are highly dependent on the reaction conditions. Key influencing factors include pH, the concentration of reactants, temperature, mixing speed, and the rate of reagent addition.[3][4][5] Controlling these parameters is crucial for achieving batch-to-batch consistency.

Q3: Why is my initial this compound precipitate "cheese-like"?

A3: The initial formation of a "cheese-like" or gelatinous precipitate is a commonly reported observation during the synthesis of this compound.[1][2] This is often due to rapid nucleation and the formation of very small, poorly ordered particles. Upon standing, these particles can undergo a process of aging or ripening, leading to the formation of more stable, coarsely crystalline material.[2]

Q4: What is the solubility of this compound in water?

A4: this compound is considered sparingly soluble or insoluble in water, especially at neutral pH.[1][6][7] Its solubility tends to decrease as the temperature increases.[1] This low solubility is the driving force for its precipitation from aqueous solutions during synthesis.[1]

Q5: What analytical techniques are recommended for characterizing this compound?

A5: A suite of analytical techniques is typically employed to fully characterize this compound. These include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[3][8]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of hydrates.[1][3]

  • Scanning Electron Microscopy (SEM): To visualize the particle size and morphology.

  • Infrared (IR) and Raman Spectroscopy: To confirm the presence of functional groups and water molecules.[3][8]

  • Single Crystal X-ray Diffraction (SCXRD): For precise determination of the atomic arrangement in a single crystal.[1]

Troubleshooting Guide

Issue 1: Inconsistent Crystal Morphology

Q: My this compound batches show different crystal shapes (e.g., needles vs. prisms). How can I control the crystal morphology?

A: Inconsistent crystal morphology is typically a result of variations in key synthesis parameters.

  • Potential Cause 1: pH Fluctuation. The pH of the reaction medium significantly impacts nucleation and crystal growth patterns.[3]

    • Solution: Strictly control the pH of the reaction mixture. It has been observed that a neutral or slightly acidic gel column can produce well-formed crystals.[3] Monitor the pH in real-time and use buffers if necessary for your specific process.

  • Potential Cause 2: Varying Reactant Concentrations. The level of supersaturation, which is governed by reactant concentrations, dictates whether nucleation or crystal growth is the dominant process.

    • Solution: Use precisely prepared stock solutions and ensure accurate dispensing. Lower concentrations of reactants generally favor the formation of more transparent and well-faceted crystals by slowing down the precipitation rate.[3]

  • Potential Cause 3: Inconsistent Temperature. Temperature affects both the solubility of this compound and the kinetics of crystallization.

    • Solution: Perform the precipitation reaction in a temperature-controlled vessel. Maintain a consistent temperature throughout the addition of reagents and the subsequent aging period.

Issue 2: Poor Crystallinity or Amorphous Product

Q: The XRD pattern of my product shows broad peaks, or it appears amorphous. What could be the cause?

A: Poor crystallinity is often due to excessively rapid precipitation, which prevents the formation of an ordered crystal lattice.

  • Potential Cause 1: High Rate of Reagent Addition. Adding the calcium salt solution too quickly to the malonate solution can create a very high level of local supersaturation, leading to rapid, uncontrolled precipitation.

    • Solution: Employ a slow, dropwise addition of one reagent to the other with vigorous and consistent stirring. This helps to maintain a lower, more uniform level of supersaturation, which favors crystal growth over nucleation.

  • Potential Cause 2: Insufficient Aging Time. The initial precipitate can be amorphous or poorly crystalline.[1][2]

    • Solution: Allow the precipitate to age in the mother liquor for a sufficient period (e.g., several hours to overnight) after precipitation is complete. This allows for the dissolution of smaller, less stable particles and the growth of larger, more ordered crystals.

  • Potential Cause 3: Presence of Impurities. Impurities in the reactants or solvent can interfere with crystal lattice formation.

    • Solution: Use high-purity reagents and deionized water. Ensure all glassware is thoroughly cleaned.

Issue 3: Broad Particle Size Distribution

Q: My this compound has a wide range of particle sizes. How can I achieve a more uniform particle size?

A: A broad particle size distribution often results from ongoing nucleation throughout the precipitation process.

  • Potential Cause 1: Inefficient Mixing. Poor mixing can lead to localized areas of high supersaturation, causing continuous nucleation events.

    • Solution: Ensure efficient and consistent stirring throughout the reaction. The use of an overhead stirrer or a properly sized magnetic stir bar is recommended to maintain a homogeneous suspension.

  • Potential Cause 2: Temperature Gradients. Temperature variations within the reaction vessel can lead to different precipitation rates in different areas.

    • Solution: Use a water or oil bath to maintain a uniform temperature throughout the reaction vessel.

  • Potential Cause 3: Uncontrolled pH. As with morphology, pH shifts during precipitation can alter nucleation and growth rates, affecting particle size.

    • Solution: Maintain strict pH control during the entire precipitation process.

Data Presentation

Table 1: Influence of Synthesis Parameters on this compound Properties

ParameterEffect on CrystallinityEffect on Particle SizeEffect on MorphologyReference(s)
pH Optimal in neutral/slightly acidic conditionsLower pH can lead to a higher nucleation rate and smaller crystals.Can influence the crystal habit (e.g., prismatic vs. aggregated).[3]
Reactant Concentration Lower concentrations favor higher crystallinity.Lower concentrations tend to produce larger, well-faceted crystals.High concentrations can lead to opaque crystal aggregates with rough surfaces.[3]
Rate of Addition Slow addition promotes higher crystallinity.Slow addition favors the growth of larger particles.Rapid addition can lead to amorphous or poorly defined particles.[2]
Aging Time Increased aging time generally improves crystallinity.Longer aging can lead to an increase in average particle size (Ostwald ripening).Can transform initial "cheese-like" precipitate into more defined crystals.[1][2]
Temperature Can affect the hydration state and crystal phase.Influences solubility and growth kinetics, thereby affecting final size.Can impact the stability of different crystal faces, altering morphology.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Prepare Reactant Solutions:

    • Prepare a 1 M solution of sodium malonate by dissolving the appropriate amount of sodium malonate dibasic in deionized water.

    • Prepare a 1 M solution of calcium chloride by dissolving anhydrous calcium chloride in deionized water.

  • Precipitation:

    • Place a defined volume of the sodium malonate solution into a temperature-controlled reaction vessel equipped with a magnetic or overhead stirrer.

    • Begin stirring at a consistent rate (e.g., 300 RPM).

    • Slowly add the calcium chloride solution to the sodium malonate solution at a controlled rate (e.g., 1 mL/min) using a burette or syringe pump.[1]

    • A white precipitate of this compound will form.[1]

  • Aging the Precipitate:

    • Once the addition is complete, continue stirring the suspension at the same temperature for a period of 2-4 hours to allow the crystals to age.

  • Isolation and Washing:

    • Isolate the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid several times with deionized water to remove any soluble impurities.[2]

    • Perform a final wash with ethanol or acetone to facilitate drying.

  • Drying:

    • Dry the purified this compound in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)
  • Sample Preparation:

    • Gently grind a small amount of the dried this compound powder using an agate mortar and pestle to ensure a random crystal orientation.

    • Mount the powdered sample onto a sample holder. Ensure the surface is flat and level with the holder's surface.

  • Instrument Setup:

    • Use a diffractometer with a standard X-ray source (e.g., Cu Kα).

    • Set the desired angular range (e.g., 5-60° 2θ).

    • Select an appropriate step size (e.g., 0.02°) and scan speed.

  • Data Collection:

    • Initiate the scan and collect the diffraction pattern.

  • Data Analysis:

    • Process the raw data to remove background noise if necessary.

    • Compare the resulting diffractogram with reference patterns from databases (e.g., ICDD) to confirm the phase identity of this compound.

    • Assess the crystallinity by examining the peak sharpness; sharp, well-defined peaks indicate high crystallinity, while broad humps suggest amorphous content.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Accurately weigh a small amount (typically 5-10 mg) of the dried this compound into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the temperature program: typically a ramp from room temperature to a high temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min).[3]

    • Set the atmosphere to an inert gas (e.g., nitrogen) or air, depending on the desired analysis.

  • Data Collection:

    • Begin the analysis. The instrument will record the sample's mass as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve. Weight loss steps correspond to events such as dehydration (loss of water of crystallization) or decomposition.

    • The thermal decomposition of anhydrous this compound is expected to proceed in stages, ultimately forming calcium oxide at high temperatures.[3]

Visualizations

G Experimental Workflow for Consistent this compound Synthesis cluster_prep 1. Preparation cluster_synth 2. Synthesis cluster_iso 3. Isolation & Purification prep_reagents Prepare Reactant Solutions (e.g., CaCl2, Na2-Malonate) setup_reactor Setup Temperature- Controlled Reactor precipitation Controlled Addition of Reagents (Slow Rate, High Stirring) setup_reactor->precipitation aging Age Precipitate in Mother Liquor precipitation->aging filtration Vacuum Filtration aging->filtration washing Wash with DI Water & Solvent filtration->washing drying Oven Drying washing->drying sem SEM (Morphology, Size) drying->sem pxrd PXRD (Crystallinity, Phase) drying->pxrd tga TGA (Thermal Stability) drying->tga G Troubleshooting Guide for this compound Synthesis start Problem: Inconsistent Product Properties morphology Inconsistent Morphology? start->morphology crystallinity Poor Crystallinity? start->crystallinity size Broad Particle Size? start->size morphology->crystallinity sol_ph Solution: Control pH & Temp morphology->sol_ph Yes crystallinity->size sol_rate Solution: Slow Reagent Addition & Increase Aging Time crystallinity->sol_rate Yes sol_mix Solution: Improve Mixing Efficiency size->sol_mix Yes

References

Technical Support Center: Troubleshooting Unexpected XRD Peaks in Calcium Malonate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting unexpected peaks during the X-ray diffraction (XRD) analysis of calcium malonate.

Frequently Asked Questions (FAQs)

Q1: What is the expected crystal structure of this compound?

A1: this compound typically crystallizes as a hydrate, most commonly this compound dihydrate (Ca(C₃H₂O₄)·2H₂O). This hydrate is known to crystallize in the monoclinic system.[1] The presence of water molecules in the crystal lattice is a key feature of this material.

Q2: I have unexpected peaks in my this compound XRD pattern. What are the most likely causes?

A2: Unexpected peaks in the XRD pattern of a synthesized this compound sample can arise from several sources:

  • Presence of Impurities: These can be unreacted starting materials, by-products from the synthesis, or contaminants introduced during handling.

  • Different Hydration States: The sample may contain a mixture of different this compound hydrates or an anhydrous form, each with a distinct diffraction pattern.

  • Polymorphism: The substance may exist in different crystalline forms (polymorphs) with the same chemical formula but different crystal structures.

  • Sample Preparation Artifacts: Issues like preferred orientation of crystallites or insufficient grinding can alter the relative intensities of peaks.

  • Instrumental Artifacts: The presence of K-beta radiation in addition to K-alpha can lead to extra, smaller peaks at lower d-spacing values.

Q3: Can thermal treatment of my sample explain the unexpected peaks?

A3: Yes. If your sample was subjected to heating, thermal decomposition could have occurred. This compound hydrate first dehydrates, and then the anhydrous form can decompose to form calcium carbonate.[2] At higher temperatures, calcium carbonate will further decompose to calcium oxide. Each of these compounds (different hydrates, anhydrous form, calcium carbonate, and calcium oxide) will produce a unique set of diffraction peaks.

Troubleshooting Guide

Issue: My XRD pattern shows peaks that do not match the reference for this compound dihydrate.

This guide will walk you through a systematic process to identify the source of the unexpected peaks.

Troubleshooting Workflow

XRD_Troubleshooting start Start: Unexpected XRD Peaks Observed check_synthesis Step 1: Review Synthesis Protocol - Were starting materials fully reacted? - Were washing steps adequate? start->check_synthesis check_impurities Step 2: Compare with Potential Impurity Patterns - Calcium Carbonate (Calcite, Aragonite, Vaterite) - Calcium Hydroxide - Calcium Acetate/Succinate check_synthesis->check_impurities If synthesis seems correct check_hydration Step 3: Consider Different Hydration States - Was the sample properly dried? - Could it be anhydrous or a different hydrate? check_impurities->check_hydration If no match with common impurities check_sample_prep Step 4: Evaluate Sample Preparation Technique - Was the sample finely ground? - Is preferred orientation a possibility? check_hydration->check_sample_prep If hydration state is unlikely to be the issue instrument_check Step 5: Check Instrument Settings - Is a K-beta filter or monochromator in use? check_sample_prep->instrument_check If sample preparation was standard conclusion Conclusion: Identify Source of Unexpected Peaks instrument_check->conclusion After ruling out other factors

Caption: A step-by-step workflow for troubleshooting unexpected peaks in this compound XRD analysis.

Step 1: Review Synthesis Protocol and Starting Materials

Unreacted starting materials are a common source of impurities. For instance, if calcium carbonate or calcium hydroxide were used as the calcium source and the reaction did not go to completion, you will see peaks corresponding to these materials in your XRD pattern. Similarly, inadequate washing of the final product can leave behind soluble by-products.

Step 2: Compare with XRD Patterns of Potential Impurities

Consult the tables below to compare the 2θ values of your unexpected peaks with those of common impurities.

Data Presentation: Quantitative XRD Data for this compound and Potential Impurities

The following tables provide reference XRD peak data. Note that relative intensities can vary depending on sample preparation and instrumental factors. The d-spacing is calculated assuming Cu Kα radiation (λ = 1.5406 Å).

Table 1: Reference XRD Peaks for this compound Hydrate (Monoclinic)

2θ (°)d-spacing (Å)Relative Intensity
~18.6~4.77High
.........

Table 2: Reference XRD Peaks for Calcium Carbonate (CaCO₃) Polymorphs

Polymorph2θ (°)d-spacing (Å)Relative Intensity (%)JCPDS Card No.
Calcite 23.063.851205-0586[3]
29.413.03100
35.982.5014
39.432.2818
43.182.0918
47.521.9117
48.541.8717
Aragonite 26.223.4010041-1475[4][5][6][7]
27.213.2755
33.112.7035
45.861.9840
Vaterite 24.883.5810033-0268[5][6][7]
27.033.2980
32.762.7370

Table 3: Reference XRD Peaks for Other Potential Impurities

Compound2θ (°)d-spacing (Å)Relative IntensityJCPDS Card No.
Calcium Hydroxide (Portlandite) 18.094.90High01-073-5492[5][7][8]
34.122.63High
47.131.93Medium
Calcium Acetate Monohydrate ~9.5~9.3High19-0200[9]
~18.9~4.7Medium
~28.5~3.1Medium
Step 3: Consider Different Hydration States

This compound, like many organic salts, can exist in different hydration states.[10][11] Incomplete or excessive drying can lead to a mixture of hydrates or the formation of an anhydrous phase. Each of these forms will have a unique crystal structure and, therefore, a different XRD pattern. Consider performing thermal analysis (TGA/DSC) to determine the hydration state of your sample.

Step 4: Evaluate Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data.[12][13]

  • Grinding: The sample should be ground to a fine, uniform powder (typically <10 µm) to ensure a random orientation of the crystallites.[12] Inadequate grinding can lead to some diffraction peaks being overly intense while others are diminished or absent.

  • Preferred Orientation: If the crystals have a specific shape (e.g., needle-like or plate-like), they may tend to align in a non-random way in the sample holder. This "preferred orientation" can drastically alter the relative intensities of the diffraction peaks. To mitigate this, consider using a back-loading sample holder or mixing the sample with a non-diffracting powder.

Step 5: Check for Instrumental Artifacts

If you observe small peaks at slightly higher 2θ values than your main peaks, they could be K-beta peaks. This occurs when the X-ray source's K-beta radiation is not completely removed by filters or monochromators.

Experimental Protocols

Synthesis of this compound by Precipitation

This protocol is adapted from a standard organic synthesis procedure.[14]

Materials:

  • Malonic Acid

  • Sodium Carbonate (anhydrous)

  • Chloroacetic Acid

  • Sodium Cyanide

  • Sodium Hydroxide

  • Calcium Chloride (anhydrous)

  • Deionized Water

Procedure:

  • Prepare Sodium Malonate Solution:

    • In a large flask, dissolve 500 g of chloroacetic acid in 700 mL of water, warming to 50°C.

    • Neutralize the solution with 290 g of anhydrous sodium carbonate, then cool to room temperature.

    • In a separate beaker, dissolve 294 g of sodium cyanide in 750 mL of water warmed to 55°C, then cool to room temperature.

    • Add the sodium cyanide solution to the sodium chloroacetate solution with rapid mixing.

    • Once the initial reaction subsides, heat the solution on a steam bath for one hour.

    • Cool the solution to room temperature and slowly dissolve 240 g of solid sodium hydroxide.

    • Heat the solution on a steam bath for at least three hours to evolve ammonia, indicating the hydrolysis of the nitrile to the carboxylate.

  • Precipitate this compound:

    • Prepare a solution of 600 g of anhydrous calcium chloride in 1.8 L of water warmed to 40°C.

    • Slowly add the warm calcium chloride solution to the hot sodium malonate solution with vigorous stirring. A white, cheese-like precipitate of this compound will form.[14]

    • Allow the precipitate to stand for 24 hours to become more crystalline.

  • Wash and Dry the Product:

    • Decant the supernatant liquid.

    • Wash the this compound precipitate by decantation four to five times with 500 mL portions of cold water.

    • Transfer the solid to a filter, remove as much water as possible by suction, and then air-dry or dry in an oven at 45-50°C to a constant weight.

This compound Synthesis Workflow

Synthesis_Workflow cluster_0 Sodium Malonate Synthesis cluster_1 Precipitation & Purification chloroacetic_acid Chloroacetic Acid + Water neutralization neutralization chloroacetic_acid->neutralization + na2co3 Sodium Carbonate na2co3->neutralization nacn Sodium Cyanide cyanation cyanation nacn->cyanation + naoh Sodium Hydroxide hydrolysis Hydrolysis naoh->hydrolysis + Heat neutralization->cyanation Sodium Chloroacetate Soln. cyanation->hydrolysis Nitrile Intermediate na_malonate na_malonate hydrolysis->na_malonate Hot Sodium Malonate Soln. precipitation Precipitation na_malonate->precipitation cacl2 Calcium Chloride Solution (Warm) cacl2->precipitation + Stirring washing Washing (decantation) precipitation->washing Crude Precipitate drying Drying (45-50°C) washing->drying final_product This compound (Final Product) drying->final_product

Caption: Workflow for the synthesis of this compound via precipitation.

Standard Protocol for Powder XRD Analysis

Objective: To obtain a high-quality powder XRD pattern of the synthesized this compound for phase identification.

Equipment and Materials:

  • Powder X-ray Diffractometer with Cu Kα radiation source

  • Sample holders (zero-background or standard well)

  • Mortar and pestle (agate recommended to avoid contamination)

  • Spatula

  • Ethanol or methanol (for wet grinding, optional)

  • Sieve with a fine mesh (e.g., <45 µm)

Procedure:

  • Sample Grinding:

    • Take a representative sample of the dried this compound.

    • Place the sample in an agate mortar and grind with the pestle using a gentle circular motion. Avoid excessive force which can damage the crystal structure.[13]

    • Continue grinding until the powder is very fine and has a flour-like consistency, with no visible individual grains. The ideal particle size is typically less than 10 µm.[12]

    • (Optional) Wet grinding: Add a few drops of ethanol or methanol during grinding to minimize sample loss and reduce mechanical stress on the crystals.[13]

  • Sample Mounting:

    • Place the finely ground powder into the sample holder.

    • Gently press the powder down with a clean glass slide to ensure the surface is flat and level with the surface of the holder. An incorrect sample height is a common source of error in peak positions.

    • For small sample amounts, a zero-background holder (e.g., a single crystal of silicon cut off-axis) is recommended to minimize background noise.

  • Instrument Setup and Data Collection:

    • Mount the sample holder in the diffractometer.

    • Set the data collection parameters. A typical scan for phase identification might be:

      • 2θ Range: 5° to 80°

      • Step Size: 0.02°

      • Time per Step: 1-2 seconds

    • Ensure that the instrument is properly aligned and calibrated.

  • Data Analysis:

    • Process the raw data to identify the peak positions (in 2θ) and their relative intensities.

    • Compare the experimental pattern with reference patterns for this compound and potential impurities (see tables above).

References

Validation & Comparative

A Comparative Guide: Calcium Malonate vs. Calcium Carbonate as Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced materials and pharmaceutical formulations, the choice of precursor is a critical determinant of the final product's properties, purity, and performance. Calcium-based materials, in particular, find extensive applications ranging from catalysts and ceramics to drug delivery systems. This guide provides an in-depth comparison of two calcium precursors: the inorganic salt, calcium carbonate (CaCO₃), and the organic salt, calcium malonate (Ca(OOC)₂CH₂). This comparison is based on their physicochemical properties, thermal decomposition behavior, and their potential impact on the characteristics of the resulting materials, supported by available experimental data.

Physicochemical Properties

A fundamental comparison of the intrinsic properties of this compound and calcium carbonate reveals key differences that can influence their application as precursors.

PropertyThis compound (C₃H₂CaO₄)Calcium Carbonate (CaCO₃)
Molecular Weight 142.12 g/mol 100.09 g/mol
Calcium Content ~28.19%~40.04%
Decomposition Products Calcium Oxide (CaO), Acetone, Carbon Dioxide (CO₂)Calcium Oxide (CaO), Carbon Dioxide (CO₂)
Solubility in Water Sparingly solublePractically insoluble
Nature of Anion Organic (Malonate)Inorganic (Carbonate)

Thermal Decomposition Analysis

The thermal decomposition profile of a precursor is paramount as it dictates the temperature required for conversion to the desired material (often an oxide) and can influence the morphology of the final product.

Calcium Carbonate (CaCO₃):

The thermal decomposition of calcium carbonate is a well-studied, single-step endothermic process that occurs at relatively high temperatures. The reaction is as follows:

CaCO₃(s) → CaO(s) + CO₂(g)

Thermogravimetric analysis (TGA) of calcium carbonate typically shows a significant weight loss corresponding to the release of carbon dioxide, commencing at temperatures above 600°C and peaking around 800-900°C in an inert atmosphere.[1][2] The decomposition temperature can be influenced by factors such as heating rate and particle size.[2]

This compound (Ca(OOC)₂CH₂):

This compound, being a calcium carboxylate, exhibits a multi-stage decomposition process that generally occurs at lower temperatures compared to calcium carbonate.[3] The decomposition of calcium carboxylates often proceeds through the formation of ketones.[1] For this compound, the decomposition is expected to yield calcium oxide, acetone, and carbon dioxide.

A study on the thermal decomposition of various calcium carboxylates showed that they typically dehydrate at around 100°C and then decompose at temperatures between 160°C and 315°C, forming carbonates as the final solid product before further decomposition to the oxide at higher temperatures.[3] The organic nature of the malonate anion leads to a more complex decomposition pathway, which can be advantageous in controlling the porosity and surface area of the resulting calcium oxide.

Comparative TGA/DSC Data Summary:

PrecursorDecomposition Onset (°C)Key Decomposition StepsFinal ProductReference
Calcium Carbonate~600-700°CSingle-step loss of CO₂CaO[2]
This compound~160-315°C (initial)Multi-step decomposition involving loss of organic components, followed by carbonate decompositionCaO[3]

Impact on Final Material Properties

The choice of precursor can significantly impact the morphology, particle size, and surface area of the synthesized material.

Calcium Carbonate: The high-temperature decomposition of calcium carbonate can lead to significant sintering and aggregation of the resulting calcium oxide particles, potentially resulting in lower surface area and larger crystallite sizes.[4]

This compound: The lower decomposition temperature of this compound and the evolution of gaseous organic fragments can act as a "pore-forming" agent, potentially leading to a more porous and higher surface area calcium oxide. The in-situ formation of intermediate phases can also influence the final particle morphology. The use of organic precursors like calcium acetate (a related carboxylate) has been shown to produce high-purity CaO with distinct morphologies.[5]

Proposed Experimental Comparison: Synthesis of Calcium Oxide Nanoparticles

To provide a direct comparison of their performance, a standardized experimental protocol for the synthesis of calcium oxide (CaO) nanoparticles is proposed.

Experimental Protocol

Objective: To synthesize and characterize CaO nanoparticles using calcium carbonate and this compound as precursors and to compare the properties of the resulting materials.

Materials:

  • Calcium Carbonate (CaCO₃), analytical grade

  • This compound (Ca(OOC)₂CH₂), synthesized or commercial

  • Deionized water

  • Ethanol

Equipment:

  • Tube furnace with temperature controller

  • Ceramic crucibles

  • Ball mill (for precursor homogenization)

  • Scanning Electron Microscope (SEM)

  • X-ray Diffractometer (XRD)

  • Thermogravimetric Analyzer-Differential Scanning Calorimeter (TGA-DSC)

  • Brunauer-Emmett-Teller (BET) surface area analyzer

Procedure:

  • Precursor Preparation:

    • Dry both calcium carbonate and this compound precursors at 110°C for 4 hours to remove any adsorbed moisture.

    • Grind each precursor separately in a ball mill for 1 hour to ensure homogeneity and a uniform particle size.

  • Thermal Decomposition (Calcination):

    • Place a known amount (e.g., 1 gram) of each precursor in a separate ceramic crucible.

    • Heat the crucibles in a tube furnace under a controlled nitrogen atmosphere.

    • For calcium carbonate, ramp the temperature to 900°C at a rate of 10°C/min and hold for 2 hours.

    • For this compound, ramp the temperature to 700°C at a rate of 10°C/min and hold for 2 hours. (Note: The optimal temperature for this compound may need to be determined from TGA data).

    • Allow the furnace to cool down to room temperature naturally.

  • Characterization:

    • TGA-DSC: Analyze the thermal decomposition behavior of both precursors from room temperature to 1000°C at a heating rate of 10°C/min in a nitrogen atmosphere.

    • XRD: Analyze the crystalline phase of the calcined powders to confirm the formation of CaO and identify any impurities.

    • SEM: Examine the morphology, particle size, and aggregation of the synthesized CaO nanoparticles.

    • BET: Measure the specific surface area and pore size distribution of the CaO powders.

Expected Outcomes and Comparative Analysis

This experimental workflow will allow for a direct comparison of the two precursors based on the following metrics:

  • Decomposition Temperature: TGA-DSC will provide precise data on the temperature ranges for decomposition.

  • Phase Purity: XRD analysis will determine the purity of the resulting CaO.

  • Morphology and Particle Size: SEM imaging will reveal differences in the microstructure of the CaO derived from each precursor.

  • Surface Area: BET analysis will quantify the differences in surface area, a critical parameter for applications like catalysis and drug delivery.

Visualization of Workflows and Relationships

Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursor Selection cluster_process Processing cluster_characterization Characterization cluster_product Final Product CaCO3 Calcium Carbonate Drying Drying (110°C) CaCO3->Drying CaMalonate This compound CaMalonate->Drying Milling Ball Milling Drying->Milling Calcination Thermal Decomposition (Calcination) Milling->Calcination TGA_DSC TGA-DSC Calcination->TGA_DSC CaO Calcium Oxide (CaO) Nanoparticles Calcination->CaO XRD XRD SEM SEM BET BET CaO->XRD CaO->SEM CaO->BET

Caption: Proposed experimental workflow for comparing calcium carbonate and this compound as precursors for CaO nanoparticle synthesis.

Precursor Property to Final Material Characteristic Relationship

Property_Relationship cluster_precursor Precursor Properties cluster_material Final Material Characteristics Decomp_Temp Decomposition Temperature Final_Particle_Size Particle Size Decomp_Temp->Final_Particle_Size Surface_Area Surface Area Decomp_Temp->Surface_Area Anion_Nature Anion Nature (Organic vs. Inorganic) Morphology Morphology Anion_Nature->Morphology Anion_Nature->Surface_Area Purity Phase Purity Anion_Nature->Purity Particle_Size Precursor Particle Size Particle_Size->Final_Particle_Size

Caption: Logical relationship between precursor properties and the final characteristics of the synthesized material.

Application in Drug Delivery

Both calcium carbonate and calcium-based materials derived from organic precursors are explored as drug delivery carriers due to their biocompatibility and pH-sensitive properties.[5][6]

  • Calcium Carbonate: Porous calcium carbonate, particularly the vaterite polymorph, has been extensively investigated for drug loading and controlled release.[6] Its dissolution in the acidic environment of tumors or endosomes allows for targeted drug delivery.

  • This compound-derived Materials: While less studied, CaO derived from this compound could offer a higher surface area for drug adsorption. The potential for a more intricate pore structure could also enable different drug loading and release kinetics. The synthesis of calcium phosphate nanocarriers, another important class of drug delivery vehicles, can also be influenced by the choice of calcium precursor.[5]

Conclusion

The selection between this compound and calcium carbonate as a precursor is a critical decision that should be based on the desired properties of the final material and the specific application.

  • Calcium Carbonate is a well-understood, widely available, and cost-effective precursor. It is suitable for applications where high-temperature processing is acceptable and where control over porosity and surface area is less critical.

  • This compound presents an intriguing alternative, particularly for applications requiring lower processing temperatures and materials with higher surface area and controlled morphology. Its organic anion contributes to a more complex decomposition pathway that can be leveraged to tailor the final material's properties.

For researchers and drug development professionals, the potential advantages of using this compound as a precursor warrant further investigation. The proposed experimental workflow provides a framework for a direct and quantitative comparison, which would be invaluable in determining the optimal precursor for synthesizing high-performance calcium-based materials.

References

A Comparative Guide to the Synthesis of Calcium Malonate: Traditional vs. Bio-Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key reagents is paramount. Calcium malonate, a versatile building block in organic synthesis, is traditionally produced through chemical precipitation. This guide provides a detailed comparison of a conventional precipitation method with a novel, bio-based approach, offering insights into their respective yields, environmental impact, and overall efficiency.

This publication aims to validate a newer, greener synthesis method for this compound by objectively comparing its performance against a well-established traditional alternative. Experimental data has been compiled to support the comparison, and detailed protocols for both methods are provided to enable replication and further investigation.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the traditional precipitation synthesis and the modern bio-based synthesis of this compound.

ParameterTraditional Precipitation MethodBio-Based Synthesis Method
Starting Materials Malonic Acid, Calcium ChlorideGlucose, Genetically Engineered Microorganism (e.g., Pichia kudriavzevii), Calcium Hydroxide
Typical Yield 80-90%[1]High (downstream processing yield can be high, though overall yield depends on fermentation efficiency)
Purity High, crystalline product[1]High, requires separation from biomass[2]
Reaction Time Short (precipitation is immediate, aging for 24h)[1]Long (fermentation can take several days)[2]
Reaction Temperature 40°C for dissolution, then ambient[1]~30°C for fermentation[2]
Pressure AtmosphericAtmospheric
Key Solvents WaterFermentation broth (aqueous)
Environmental Impact Utilizes petroleum-derived chemicals.Utilizes renewable feedstocks (glucose), lower carbon footprint.[3]
Cost-Effectiveness Dependent on the cost of malonic acid.Potentially lower cost with optimized fermentation and downstream processing.

Experimental Workflow Diagrams

The following diagrams illustrate the distinct workflows of the traditional and bio-based synthesis methods for this compound.

G cluster_0 Traditional Precipitation Method A Dissolve Malonic Acid in Water B Add Calcium Chloride Solution A->B Mixing C Precipitation of This compound B->C Reaction D Isolate and Dry Product C->D Filtration

Fig. 1: Traditional Precipitation Workflow

G cluster_1 Bio-Based Synthesis Method E Fermentation of Glucose to Malonic Acid F Neutralization with Calcium Hydroxide E->F pH control G Precipitation of This compound F->G Reaction H Separate from Biomass and Purify G->H Centrifugation/ Filtration

Fig. 2: Bio-Based Synthesis Workflow

Experimental Protocols

Traditional Synthesis: Precipitation from Malonic Acid and Calcium Chloride

This method is adapted from established laboratory procedures.[1][4]

Materials:

  • Malonic Acid

  • Calcium Chloride (anhydrous)

  • Sodium Hydroxide

  • Deionized Water

Procedure:

  • Preparation of Sodium Malonate Solution: Dissolve malonic acid in deionized water. Neutralize the solution to a pH of approximately 7 by the dropwise addition of a sodium hydroxide solution.

  • Precipitation: In a separate beaker, prepare a solution of anhydrous calcium chloride in warm deionized water (approximately 40°C).

  • Slowly add the warm calcium chloride solution to the sodium malonate solution with rapid and continuous stirring.

  • A white, cheese-like precipitate of this compound will form immediately.[1]

  • Allow the mixture to stand for 24 hours to allow the precipitate to become more crystalline.[1]

  • Isolation and Drying: Decant the supernatant liquid. Wash the precipitate by decantation four to five times with cold deionized water.

  • Transfer the precipitate to a filter funnel and wash with a final portion of cold deionized water.

  • Dry the isolated this compound in a vacuum oven at 50°C to a constant weight.

New Synthesis Method: Bio-based Production via Fermentation

This protocol is a generalized representation based on modern bio-production techniques for organic acids.[2][3]

Materials:

  • Glucose

  • Genetically engineered microorganism capable of producing malonic acid (e.g., Pichia kudriavzevii)

  • Appropriate fermentation medium (containing nitrogen source, salts, etc.)

  • Calcium Hydroxide solution (e.g., 25% w/w)

  • (Optional) this compound seed crystals

Procedure:

  • Fermentation: In a sterilized fermenter, cultivate the genetically engineered microorganism in the appropriate medium containing glucose as the primary carbon source.

  • Maintain the fermentation at an optimal temperature (e.g., 30°C) and pH.

  • pH Control and Precipitation: As the microorganism produces malonic acid, the pH of the fermentation broth will decrease. To neutralize the acid and precipitate the product, continuously or intermittently add a calcium hydroxide solution to the fermenter.[3] This will form a precipitate of this compound.

  • Optionally, add this compound seed crystals to the fermentation broth to encourage the formation of larger, more easily separable crystals.[2]

  • Continue the fermentation until the glucose is consumed or malonic acid production ceases.

  • Separation and Purification: At the end of the fermentation, separate the solid this compound and biomass from the fermentation broth using centrifugation or filtration.

  • Wash the solid product with deionized water to remove residual fermentation medium.

  • Dry the purified this compound.

Validation and Characterization

The identity and purity of the synthesized this compound from both methods can be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic carboxylate stretches.

  • X-ray Diffraction (XRD): To confirm the crystalline structure.[5]

  • Thermogravimetric Analysis (TGA): To determine the hydration state and thermal decomposition profile.[5]

  • Elemental Analysis: To determine the calcium content.

Conclusion

The traditional precipitation method for synthesizing this compound is a rapid and high-yielding process suitable for laboratory-scale production. However, its reliance on petroleum-derived starting materials presents environmental concerns. The bio-based synthesis offers a promising and sustainable alternative, utilizing renewable feedstocks. While the fermentation process is significantly longer, it has the potential for large-scale, cost-effective production with a reduced environmental footprint. The choice of synthesis method will ultimately depend on the specific requirements of the application, including scale, cost considerations, and sustainability goals. Further research into optimizing the downstream processing of bio-based this compound will be crucial for its broader adoption.

References

A Comparative Analysis of the Thermal Stability of Bivalent Transition Metal Malonates

Author: BenchChem Technical Support Team. Date: November 2025

The thermal stability of metal-organic compounds is a critical parameter for researchers and professionals in materials science and drug development, influencing storage conditions, formulation strategies, and potential applications. This guide provides a comparative study of the thermal stability of several bivalent transition metal malonates, including those of manganese, iron, cobalt, nickel, copper, and zinc. The information is supported by experimental data from thermogravimetric and differential thermal analysis.

Quantitative Thermal Decomposition Data

The thermal decomposition of metal malonates typically involves two main stages: dehydration (loss of water molecules) followed by the decomposition of the anhydrous malonate to form a metal oxide or metal as the final residue. The stability and decomposition pathway are significantly influenced by the specific metal ion and the surrounding atmosphere.

Metal MalonateDecomposition Temperature Range (°C)Final Residue (Atmosphere)Reference
Manganese(II) Malonate310 - 400MnO (N₂, CO₂)[1][2]
Iron(II) Malonate310 - 400FeO (N₂), Fe₃O₄ (CO₂)[1][2]
Cobalt(II) Malonate310 - 400Co + CoO (N₂), CoO (CO₂)[1][2]
Nickel(II) Malonate270 - 350Ni (N₂, CO₂)[1][2][3]
Copper(II) Malonate210 - 240Cu (N₂, CO₂)[1][4]
Zinc(II) Malonate310 - 450ZnO (N₂, CO₂)[1][2]

Based on the decarboxylation process, the general order of thermal stability for several hydrated metal malonates has been reported as: Ca(mal) > Ni(mal) > Co(mal) > Mn(mal) > Zn(mal) > Cu(mal).[5]

Experimental Protocols

The data presented in this guide are primarily derived from standard thermal analysis techniques, which are crucial for characterizing the thermal behavior of materials.

1. Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of decomposition temperatures, mass loss at each stage, and the stoichiometry of the decomposition reactions.

  • Methodology: A small, precisely weighed sample of the metal malonate is placed in a sample pan, which is connected to a microbalance. The sample is then heated at a constant rate within a furnace. A purge gas (such as nitrogen or air) is passed over the sample throughout the experiment. The mass of the sample is continuously recorded as the temperature increases. The resulting data is plotted as mass or percentage mass loss versus temperature.

2. Differential Thermal Analysis (DTA)

  • Objective: To detect physical and chemical changes in a material that are accompanied by a change in enthalpy (e.g., phase transitions, decomposition).

  • Methodology: In DTA, the temperature difference between the sample and an inert reference material is measured as both are subjected to the same controlled temperature program. The sample and reference are placed in separate holders within the furnace. When the sample undergoes a thermal event (like decomposition), its temperature will lag behind or lead the reference temperature, resulting in a temperature differential (ΔT). This ΔT is plotted against temperature, with peaks indicating exothermic or endothermic processes. For instance, the decomposition of Cu(II) malonate shows two endothermic peaks between 100-190°C and 210-240°C.[4]

3. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as a function of temperature or time. It provides quantitative information about the enthalpy changes associated with thermal events.

  • Methodology: Similar to DTA, DSC involves heating a sample and a reference. However, in heat-flux DSC, the temperature difference between the sample and reference is converted into a heat flow signal. In power-compensation DSC, separate heaters for the sample and reference maintain them at the same temperature, and the difference in power required is measured. The output is a plot of heat flow versus temperature, from which the enthalpy of decomposition can be calculated.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for evaluating the thermal stability of metal malonates using common analytical techniques.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation synthesis Synthesis of Metal Malonate characterization Initial Characterization (e.g., FTIR, XRD) synthesis->characterization tga Thermogravimetric Analysis (TGA) characterization->tga dta_dsc DTA / DSC characterization->dta_dsc mass_loss Mass Loss vs. Temp tga->mass_loss thermal_events Enthalpy Changes (Endo/Exo Peaks) dta_dsc->thermal_events decomposition_kinetics Decomposition Kinetics & Stability mass_loss->decomposition_kinetics thermal_events->decomposition_kinetics residue_analysis Residue Analysis (e.g., XRD) decomposition_kinetics->residue_analysis

Caption: Workflow for the thermal analysis of metal malonates.

Factors Influencing Thermal Stability

Several key factors determine the thermal stability of metal malonates. The logical relationship between these factors is depicted below.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_output Observed Properties metal_ion Metal Ion Properties (Ionic Radius, Electronegativity) bond_strength Metal-Ligand Bond Strength metal_ion->bond_strength thermal_stability Overall Thermal Stability bond_strength->thermal_stability atmosphere Atmosphere (Inert vs. Oxidative) decomposition_path Decomposition Pathway & Intermediates atmosphere->decomposition_path heating_rate Heating Rate heating_rate->decomposition_path thermal_stability->decomposition_path final_product Final Residue (Oxide, Carbide, Metal) decomposition_path->final_product

Caption: Factors affecting the thermal stability of metal malonates.

References

efficacy of calcium malonate in thermochemical energy storage vs other materials

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of calcium malonate's efficacy against other leading materials in the field of thermochemical energy storage (TCES), supported by experimental data and detailed methodologies.

For researchers and scientists in the field of renewable energy and material science, the quest for efficient and cost-effective thermal energy storage solutions is paramount. Thermochemical energy storage (TCES) stands out as a particularly promising technology due to its high energy storage density and the potential for long-term, loss-free storage. Among the myriad of materials being investigated, this compound dihydrate has emerged as a noteworthy candidate. This guide provides an objective comparison of the performance of this compound with other leading TCES materials, supported by available experimental data.

Performance Comparison of TCES Materials

The efficacy of a TCES material is determined by several key performance indicators, including energy storage density, charging and discharging temperatures, and cyclic stability. The following table summarizes these properties for this compound dihydrate and other commonly studied TCES materials.

MaterialChemical FormulaDehydration Temperature (°C)Energy Storage Density (Gravimetric)Energy Storage Density (Volumetric)Cyclic Stability
This compound Dihydrate Ca(C₃H₂O₄)·2H₂O100 - 200[1][2]637 J/g (Enthalpy of Dehydration)[1][2]~0.98 GJ/m³Good (Qualitative evidence of effortless rehydration)[1]
Calcium Oxalate Monohydrate CaC₂O₄·H₂O~200~580 J/g~1.28 GJ/m³Excellent (No degradation after 100 cycles)[3]
Calcium Hydroxide Ca(OH)₂450 - 550~1440 kJ/kg~3.19 GJ/m³Good (Stable for over 100 cycles with some degradation)
Magnesium Sulfate Heptahydrate MgSO₄·7H₂O50 - 150~2800 kJ/kg~2.8 GJ/m³[4]Moderate (Performance degradation observed over cycles)

Note: The volumetric energy density for this compound Dihydrate was calculated using the provided gravimetric energy density and the density of anhydrous this compound (1.546 g/cm³).

In-depth Analysis of this compound

This compound dihydrate, a salt of malonic acid, stores energy through a reversible dehydration-rehydration reaction. The endothermic dehydration (charging) process occurs at temperatures between 100°C and 200°C, making it suitable for low-to-mid-grade heat recovery applications[1][2]. The stored heat is then released during the exothermic rehydration (discharging) process.

One of the key advantages of this compound is its relatively high enthalpy of dehydration, measured at 637 J/g[1][2]. While direct, long-term quantitative cyclic stability data for this compound is not yet extensively published, studies on the broader family of calcium dicarboxylate salt hydrates, to which it belongs, indicate high cycle stability and "effortless rehydration"[1][2]. This suggests a promising potential for long-term operational stability, a critical factor for the economic viability of any TCES system. Furthermore, its thermal stability has been confirmed up to 220°C[1].

Comparative Materials

Calcium Oxalate Monohydrate

A close relative to this compound, calcium oxalate monohydrate also operates on a dehydration-rehydration cycle. It exhibits excellent cyclic stability, with studies showing no signs of degradation even after 100 cycles[3]. Its dehydration temperature is slightly higher than that of this compound.

Calcium Hydroxide

The calcium hydroxide/calcium oxide (Ca(OH)₂/CaO) system is one of the most studied TCES materials, particularly for high-temperature applications. It boasts a very high energy storage density. However, it requires significantly higher temperatures for charging (dehydration) and can suffer from particle agglomeration and sintering over multiple cycles, which can lead to a decline in performance.

Magnesium Sulfate Heptahydrate

Magnesium sulfate heptahydrate (MgSO₄·7H₂O) is another salt hydrate with a very high theoretical energy storage capacity. Its lower operating temperatures make it attractive for solar thermal applications. However, it is known to suffer from issues such as incongruent melting and a decline in performance over repeated cycles.

Experimental Protocols

The characterization of TCES materials involves a suite of analytical techniques to determine their thermal properties and long-term stability.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the dehydration temperature, mass loss, and enthalpy of dehydration.

Methodology:

  • A small sample of the material (typically 5-10 mg) is placed in an alumina crucible.

  • The crucible is placed in a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.

  • The sample is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) to a temperature above its dehydration point.

  • The TGA instrument measures the change in mass of the sample as a function of temperature, indicating the loss of water molecules.

  • The DSC instrument measures the heat flow to or from the sample compared to a reference, allowing for the determination of the enthalpy of the dehydration reaction.

Cyclic Stability Testing

Objective: To evaluate the material's performance and stability over multiple charging and discharging cycles.

Methodology:

  • A larger sample of the material is placed in a reactor or a specialized cycling apparatus.

  • The material is subjected to repeated dehydration (charging) and rehydration (discharging) cycles.

  • Dehydration: The sample is heated to its dehydration temperature under a flow of dry gas to remove the water vapor.

  • Rehydration: The temperature is lowered, and a humidified gas flow is introduced to rehydrate the material, releasing the stored heat.

  • The energy storage capacity and the structural integrity of the material are monitored after a set number of cycles (e.g., 10, 50, 100 cycles) using techniques like TGA/DSC and X-ray diffraction (XRD) to assess any degradation in performance or changes in the crystal structure.

Visualizing the Processes

To better understand the fundamental processes involved in thermochemical energy storage and its experimental evaluation, the following diagrams are provided.

TCES_Cycle cluster_charging Charging (Endothermic) cluster_discharging Discharging (Exothermic) Hydrated This compound Dihydrate Ca(C3H2O4)·2H2O Anhydrous Anhydrous this compound Ca(C3H2O4) Hydrated->Anhydrous Dehydration Heat_In Heat Input (100-200°C) Heat_In->Hydrated Anhydrous->Hydrated Rehydration Heat_Out Heat Release Anhydrous->Heat_Out Water_Vapor Water Vapor (2H2O)

Caption: Reversible dehydration-rehydration cycle of this compound.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep instrument_setup Instrument Setup (TGA/DSC) sample_prep->instrument_setup heating_program Heating Program (e.g., 10 K/min in N2) instrument_setup->heating_program data_acquisition Data Acquisition (Mass Change & Heat Flow) heating_program->data_acquisition analysis Data Analysis (Dehydration Temp, Enthalpy) data_acquisition->analysis end End analysis->end

Caption: Experimental workflow for TGA/DSC analysis.

Conclusion

This compound dihydrate presents a compelling profile as a thermochemical energy storage material, particularly for low-to-mid-temperature applications. Its notable enthalpy of dehydration and promising (though not yet fully quantified) cyclic stability position it as a strong candidate for further research and development. While high-temperature materials like calcium hydroxide offer higher energy densities, they come with the challenges of higher operating temperatures and potential degradation. Salt hydrates like magnesium sulfate heptahydrate, despite their high theoretical capacities, often face practical issues with long-term stability.

The "effortless rehydration" of this compound and the excellent cycling performance of the closely related calcium oxalate suggest that calcium dicarboxylate hydrates are a promising class of materials for TCES. Future research should focus on extensive, long-term cycling studies of this compound to quantitatively validate its stability and pave the way for its potential application in next-generation thermal energy storage systems.

References

cross-validation of analytical techniques for calcium malonate characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Cross-Validation of Analytical Techniques for Calcium Malonate Characterization

For researchers, scientists, and drug development professionals, accurate and robust characterization of pharmaceutical compounds is paramount. This compound, a compound with applications in various fields, requires a multi-faceted analytical approach to fully elucidate its chemical and physical properties. This guide provides a detailed comparison of key analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required. The following table summarizes the quantitative data obtained from various analytical methods used to characterize this compound, providing a clear comparison of their capabilities.

Analytical TechniqueParameter MeasuredTypical Values/Observations for this compound DihydrateReferences
X-Ray Diffraction (XRD) Crystal System & Space GroupMonoclinic, P2₁/c[1]
Unit Cell Parametersa = 8.7767 Å, b = 7.7540 Å, c = 9.8836 Å, β = 106.406°[1]
Thermogravimetric Analysis (TGA) Dehydration Temperature Range~100 - 220 °C[2]
Mass Loss due to DehydrationCorresponds to two water molecules[2][3]
Decomposition of Anhydrous Salt> 220 °C (decomposes to calcium carbonate)[2]
Differential Scanning Calorimetry (DSC) Dehydration EventsEndothermic peaks between ~100 - 220 °C[2][3]
Enthalpy of Dehydration~637 J/g[2]
Infrared (IR) Spectroscopy Key Vibrational BandsO-H stretching (water), C-H stretching (methylene), C=O stretching (carboxylate)[1][3]
Raman Spectroscopy Complementary Vibrational ModesDeformation mode ρ(OCO), bending mode δ(CCO)[3]
Elemental Analysis Elemental Composition (C, H)Compared with theoretical values for Ca(C₃H₂O₄)·2H₂O[2][3]
Calcium ContentDetermined by titration (e.g., with EDTA) or atomic absorption spectroscopy[2][4]
Scanning Electron Microscopy (SEM) Crystal MorphologyPrismatic crystals[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the key analytical techniques discussed.

X-Ray Diffraction (XRD)

Objective: To determine the crystal structure and phase purity of this compound.

Protocol:

  • Sample Preparation: A small amount of the powdered this compound sample is placed onto a sample holder. The surface is gently flattened to ensure a uniform plane for X-ray irradiation.[5]

  • Instrument Setup: An X-ray diffractometer is used with a Cu Kα radiation source.

  • Data Collection: The sample is scanned over a 2θ range, typically from 10° to 90°, with a defined step size and scan speed (e.g., 1.2° per minute).[5]

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and intensities. These are compared to standard diffraction data files (e.g., from the International Centre for Diffraction Data) to confirm the phase. For single-crystal XRD, the data is used to solve and refine the crystal structure.[1][5]

Thermogravimetric Analysis (TGA)

Objective: To study the thermal stability and decomposition of this compound, and to quantify the water of hydration.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is programmed with a specific temperature ramp. A typical ramp rate is 10 °C/min. The analysis is usually performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.[6][7]

  • Data Collection: The mass of the sample is continuously monitored as the temperature is increased.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify temperature ranges of mass loss. The derivative of this curve can be used to pinpoint the temperatures of the fastest decomposition.[6] The percentage mass loss is used to quantify the loss of water and subsequent decomposition products.[7]

Infrared (IR) and Raman Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol:

  • Sample Preparation: For IR spectroscopy using the KBr pellet method, a small amount of the sample is mixed with dry potassium bromide and pressed into a thin, transparent disk. For Attenuated Total Reflectance (ATR)-IR, the sample is placed directly on the ATR crystal. For Raman spectroscopy, the sample is typically placed in a glass capillary or on a microscope slide.

  • Instrument Setup: An FTIR spectrometer or a Raman spectrometer is used.

  • Data Collection: The spectrum is collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and relative intensities of the absorption bands (IR) or scattered peaks (Raman) are correlated with the vibrational modes of the functional groups in the molecule.[3]

Visualizing Analytical Workflows and Relationships

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the logical connections between different analytical techniques.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_characterization Physicochemical Characterization cluster_data Data Analysis and Interpretation Synthesis Synthesis of This compound Purification Purification and Drying Synthesis->Purification XRD X-Ray Diffraction Purification->XRD TGA_DSC Thermal Analysis (TGA/DSC) Purification->TGA_DSC Spectroscopy Spectroscopy (IR/Raman) Purification->Spectroscopy Microscopy Microscopy (SEM) Purification->Microscopy Elemental Elemental Analysis Purification->Elemental Structure Crystal Structure and Phase XRD->Structure Thermal Thermal Stability and Hydration State TGA_DSC->Thermal Composition Molecular Structure and Functional Groups Spectroscopy->Composition Morphology Crystal Morphology and Size Microscopy->Morphology Purity Elemental Composition and Purity Elemental->Purity

Caption: Experimental workflow for the synthesis and characterization of this compound.

LogicalRelationships Structural Structural Properties XRD XRD Structural->XRD Compositional Compositional Properties Spectroscopy IR/Raman Spectroscopy Compositional->Spectroscopy Elemental Elemental Analysis Compositional->Elemental Thermal Thermal Properties TGA_DSC TGA/DSC Thermal->TGA_DSC Morphological Morphological Properties SEM SEM Morphological->SEM

Caption: Logical relationships between material properties and analytical techniques.

References

A Comparative Guide to Hydrated vs. Anhydrous Calcium Malonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the physicochemical properties, stability, and crystalline structure of hydrated and anhydrous calcium malonate, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the hydrated and anhydrous forms of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development. Understanding the distinct properties of these forms is crucial for formulation, stability studies, and ensuring consistent product performance.

Key Physicochemical Properties

The presence of water molecules in the crystal lattice of hydrated this compound significantly influences its physical properties compared to its anhydrous counterpart. The following table summarizes the key quantitative differences between the two forms.

PropertyHydrated this compound (Dihydrate)Anhydrous this compound
Appearance Colorless, prismatic crystals[1]White crystalline powder[2]
Molecular Formula C₃H₂CaO₄·2H₂OC₃H₂CaO₄[3]
Molecular Weight 178.15 g/mol 142.12 g/mol [3]
Density Data not available1.546 g/cm³[4]
Solubility in Water Sparingly solubleInsoluble at neutral pH[2]

Thermal Behavior and Stability

Thermogravimetric analysis (TGA) reveals significant differences in the thermal stability of hydrated and anhydrous this compound.

Hydrated this compound: The hydrated form undergoes a two-step dehydration process upon heating, indicating the presence of two types of water molecules with different binding energies within the crystal structure. The first water molecule is lost at a lower temperature, followed by the second at a higher temperature, before the final decomposition of the anhydrous salt.[1]

Anhydrous this compound: The anhydrous form is thermally stable up to higher temperatures. Its decomposition yields calcium carbonate.[1]

The physical and chemical stability of both forms are critical considerations in pharmaceutical development. The hydrated form may be susceptible to dehydration under low humidity conditions, potentially leading to changes in crystal structure and physical properties. Conversely, the anhydrous form may be hygroscopic and convert to a hydrated form in the presence of moisture.

Crystalline Structure

The arrangement of atoms in the crystal lattice differs significantly between the hydrated and anhydrous forms, as can be characterized by Powder X-ray Diffraction (PXRD).

Hydrated this compound (Dihydrate): The dihydrate form of this compound crystallizes in a monoclinic system.[2] The water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding.

Anhydrous this compound: The crystal structure of the anhydrous form is distinct from the hydrated form, resulting from the absence of water molecules in the lattice. This difference in crystal packing can affect properties such as solubility and dissolution rate.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for key analytical techniques used to characterize hydrated and anhydrous this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and water content of hydrated this compound and the decomposition profile of the anhydrous form.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina or platinum).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heat the sample from ambient temperature to a final temperature of approximately 600°C at a controlled heating rate (e.g., 10°C/min).[1]

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition events and the corresponding weight losses.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and determine the crystal structure of hydrated and anhydrous this compound.

Instrumentation: A powder X-ray diffractometer with a copper (Cu) Kα radiation source.

Procedure:

  • Finely grind the this compound sample to a homogeneous powder using a mortar and pestle.

  • Mount the powdered sample onto a sample holder, ensuring a flat and level surface.

  • Place the sample holder in the diffractometer.

  • Set the instrument parameters, including the 2θ scan range (e.g., 5° to 70°), step size (e.g., 0.02°), and scan speed.[5]

  • Initiate the X-ray scan and collect the diffraction pattern.

  • Analyze the resulting diffractogram by identifying the peak positions (2θ values) and their relative intensities. Compare the experimental pattern with reference patterns from crystallographic databases to identify the crystalline phase.

Equilibrium Solubility Measurement

Objective: To determine the aqueous solubility of hydrated and anhydrous this compound.

Instrumentation: A constant temperature shaker bath, analytical balance, filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm), and a suitable analytical instrument for concentration determination (e.g., HPLC or ICP-MS).

Procedure:

  • Add an excess amount of the this compound salt to a known volume of deionized water in a sealed container.

  • Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[7]

  • Accurately dilute the filtrate with a suitable solvent.

  • Determine the concentration of calcium or malonate ions in the diluted filtrate using a validated analytical method.

  • Calculate the solubility of the salt in g/100 mL or other appropriate units.

Signaling Pathways and Logical Relationships

The relationship between hydrated and anhydrous this compound can be visualized as a reversible phase transition driven by the presence or absence of water.

Hydrated Hydrated this compound (C₃H₂CaO₄·2H₂O) Anhydrous Anhydrous this compound (C₃H₂CaO₄) Hydrated->Anhydrous Dehydration (Heat / Low Humidity) Anhydrous->Hydrated Hydration (Moisture)

Caption: Reversible transition between hydrated and anhydrous this compound.

References

Performance Showdown: A Comparative Analysis of Calcium Malonate Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide comparing the performance of calcium malonate synthesized via four distinct routes—Classical Precipitation, Hydrolysis of Diethyl Malonate, Fermentation, and Gel-Aided Solution Technique—is presented for researchers, scientists, and professionals in drug development. This guide offers an objective look at the yield, purity, particle characteristics, and thermal stability associated with each method, supported by experimental data from various scientific sources.

At a Glance: Performance Metrics Across Synthesis Routes

The selection of a synthesis route for this compound can significantly impact its physical and chemical properties, which are critical for downstream applications, including pharmaceutical formulations and advanced materials. The following table summarizes the key performance indicators for each method.

Performance MetricClassical PrecipitationHydrolysis of Diethyl MalonateFermentationGel-Aided Solution Technique
Yield High (crude)[1]68.3% - 93% (for substituted malonates)High concentration (up to 153.31 g/L) achieved in brothN/A (focus on crystal quality)
Purity Not specified for crude product>99% (for substituted malonates)High purity achievable (>99.5% for resulting malonic acid)[2]High (produces well-formed single crystals)[3]
Particle Size Initially cheese-like, becomes coarsely crystalline upon standing[1][4]Powdery solid>10 µm (with seed crystals)Up to 4.5 mm, prismatic and well-defined[3]
Thermal Stability (Decomposition Onset) Data not availableData not availableData not availableThree-stage decomposition starting with dehydration from 92-250 °C[3]

In-Depth Analysis of Synthesis Methodologies

A detailed examination of the experimental protocols for each synthesis route reveals the intricate processes that define the final product's characteristics.

Classical Precipitation

This conventional method is valued for its simplicity and high initial yield of crude product. It typically involves the reaction of a soluble malonate salt with a calcium salt in an aqueous solution, leading to the precipitation of this compound.

Experimental Protocol:

A widely cited procedure involves the initial synthesis of sodium malonate followed by precipitation with calcium chloride.[1]

  • Preparation of Sodium Malonate Solution: A solution of sodium malonate is prepared by the hydrolysis of the product from the reaction between sodium chloroacetate and sodium cyanide.

  • Precipitation: A solution of anhydrous calcium chloride (600 g in 1.8 L of water at 40°C) is slowly added to the hot sodium malonate solution with rapid mixing.

  • Crystallization and Washing: A cheese-like precipitate of this compound forms immediately and becomes coarsely crystalline after standing for 24 hours. The supernatant is decanted, and the precipitate is washed multiple times with cold water.

  • Drying: The washed this compound is filtered, suction-dried, and then dried to a constant weight in air or at 45–50°C. This process yields 800–900 g of this compound.[1]

Another common approach involves the direct reaction of malonic acid with calcium carbonate or calcium hydroxide in an aqueous medium, resulting in a white precipitate of this compound.[4]

Hydrolysis of Diethyl Malonate

This route offers a pathway to high-purity this compound, particularly for substituted variants. The process involves the saponification of a diethyl malonate derivative, followed by precipitation with a calcium salt.

Experimental Protocol (for a 2-substituted this compound):

  • Hydrolysis: Diethyl 2-thiophenemalonate (48.4g, 0.2 mol) is added to a 20% aqueous solution of potassium hydroxide (120g). The mixture is heated at 90-95°C for 1-2 hours until the starting material is consumed (monitored by TLC).

  • pH Adjustment and Precipitation: After cooling to 5°C, concentrated hydrochloric acid is added to adjust the pH to 6.5. An aqueous solution of calcium chloride (0.24 mol) is then added, leading to the precipitation of a large amount of solid.

  • Isolation and Drying: The precipitate is filtered, washed with water and methanol, and then dried to yield 2-thiophene this compound as a white powdery solid. This specific example reported a yield of 89% and a purity of 99.2%.

Fermentation

A sustainable and increasingly popular method, fermentation utilizes microorganisms to produce malonic acid from renewable feedstocks like glucose. The malonic acid is then neutralized in situ with a calcium source to precipitate this compound.

Experimental Protocol:

  • Culturing: A microorganism, such as Pichia kudriavzevii, capable of producing malonic acid is cultured in a fermentation broth containing a fermentable carbon source (e.g., glucose).

  • pH Control and Precipitation: During fermentation, a 25% w/w calcium hydroxide solution is added to the fermenter to neutralize the produced malonic acid, maintaining a controlled pH.[5] As the concentration of this compound exceeds its solubility limit (approximately 6 g/L), it precipitates out of the solution.[4]

  • Crystal Size Control: To obtain larger crystals that are easier to separate from the biomass, seed crystals of this compound can be introduced into the fermentation broth. This encourages the crystallization of the newly formed this compound into larger particles, ideally greater than 10 micrometers in diameter.

  • Separation: The precipitated this compound is then separated from the fermentation broth through methods like filtration or centrifugation. The final product is a highly pure crystalline this compound.

Gel-Aided Solution Technique

This specialized method is designed to grow large, high-quality single crystals of this compound hydrate, making it ideal for crystallographic studies and applications where crystal perfection is paramount.

Experimental Protocol:

  • Gel Preparation: A hydrosilica gel is prepared with a specific gravity (e.g., 1.025) and pH (e.g., 7).

  • Reactant Diffusion: The gel acts as a medium for the controlled diffusion of reactants. An inner electrolyte of malonic acid (H₄C₃O₄ - 1 M) is incorporated into the gel, and an outer electrolyte of calcium chloride (CaCl₂ - 0.2 M) is placed on top of the gel.

  • Crystal Growth: Over time, the reactants diffuse through the gel, and the slow reaction leads to the growth of well-defined, colorless, and prismatic crystals of this compound hydrate. Crystals up to 4.5 mm in size have been obtained using this method.[3]

  • Characterization: The resulting crystals can be characterized by X-ray diffraction (XRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).[3]

Visualizing the Methodologies

To further elucidate the processes, the following diagrams illustrate the key steps and relationships within the synthesis and analysis workflows.

Synthesis_Comparison Logical Flow of this compound Synthesis and Comparison cluster_Synthesis Synthesis Routes cluster_Product Intermediate/Final Product cluster_Analysis Performance Analysis Precipitation Classical Precipitation CaMalonate This compound Precipitation->CaMalonate Hydrolysis Hydrolysis of Diethyl Malonate Hydrolysis->CaMalonate Fermentation Fermentation Fermentation->CaMalonate GelAided Gel-Aided Solution Technique GelAided->CaMalonate Yield Yield CaMalonate->Yield Purity Purity CaMalonate->Purity ParticleSize Particle Size CaMalonate->ParticleSize ThermalStability Thermal Stability (TGA) CaMalonate->ThermalStability

Fig. 1: Overview of synthesis routes and performance evaluation.

Experimental_Workflow Generalized Experimental Workflow for this compound Synthesis Start Select Synthesis Route Reactants Prepare Reactants Start->Reactants Reaction Initiate Reaction (Precipitation / Hydrolysis / Fermentation / Diffusion) Reactants->Reaction Precipitation Precipitation / Crystallization Reaction->Precipitation Separation Separation (Filtration / Centrifugation) Precipitation->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Product This compound Product Drying->Product Analysis Performance Characterization Product->Analysis

Fig. 2: A generalized workflow for the synthesis of this compound.

Conclusion

The choice of synthesis route for this compound is contingent upon the desired product specifications and the intended application. Classical precipitation offers a straightforward method for producing large quantities of crude this compound. The hydrolysis of diethyl malonate provides a pathway to high-purity products, especially for substituted derivatives. Fermentation presents a sustainable and scalable option for producing high-purity this compound from renewable resources. The gel-aided solution technique is unparalleled for growing large, high-quality single crystals for specialized applications. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific needs.

References

A Comparative Analysis of the Coordination Chemistry of Alkaline Earth Malonates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural, spectroscopic, and thermal properties of beryllium, magnesium, calcium, strontium, and barium malonates.

The coordination chemistry of alkaline earth metal malonates presents a fascinating study in how cation size and coordination preferences influence the resulting supramolecular architecture. The malonate dianion (CH₂(COO)₂²⁻), with its flexible dicarboxylate structure, acts as a versatile ligand, capable of forming a variety of coordination modes, from simple chelation to complex bridging, leading to the formation of diverse one-, two-, and three-dimensional coordination polymers. This guide provides a comparative analysis of the coordination chemistry of beryllium, magnesium, calcium, strontium, and barium malonates, focusing on their structural characteristics, spectroscopic signatures, and thermal stability.

Structural and Coordination Environment

The ionic radius of the alkaline earth metal cation plays a crucial role in determining the coordination number and the overall structure of the resulting malonate complex. Generally, as the ionic radius increases down the group, higher coordination numbers are favored, leading to more complex and higher-dimensional structures.

Metal IonIonic Radius (Å)Coordination NumberCoordination GeometryResulting Structure
Be²⁺ 0.274TetrahedralLikely forms simple chelates or low-dimensional polymers.
Mg²⁺ 0.726OctahedralCan form both simple hydrated salts and coordination polymers.
Ca²⁺ 1.007 or 8Distorted Square AntiprismForms layered (2D) coordination polymers.
Sr²⁺ 1.189Distorted Tricapped Trigonal PrismForms a three-dimensional (3D) network.
Ba²⁺ 1.358 or 9Distorted Dodecahedron/Square AntiprismForms complex three-dimensional (3D) networks.

Beryllium malonate data is limited due to the element's toxicity. However, based on the known preference of Be²⁺ for tetrahedral coordination, it is expected to form simple chelated structures or low-dimensional polymers with the malonate ligand.

Magnesium malonate typically exists as a hydrated salt, such as magnesium malonate trihydrate. The magnesium ion is octahedrally coordinated by a combination of water molecules and carboxylate oxygen atoms from the malonate ligands.

Calcium malonate dihydrate features Ca²⁺ ions coordinated by six carboxylate oxygen atoms and two water molecules, resulting in a distorted square antiprism geometry. The malonate ions bridge four different calcium ions, forming layers and resulting in a two-dimensional coordination polymer.[1]

Strontium malonate showcases a higher coordination number of nine. The Sr²⁺ ion is surrounded by nine carboxylate oxygen atoms in a distorted tricapped trigonal prism arrangement. The malonate ligand forms both six- and four-membered chelate rings and bridges multiple strontium centers to create a complex three-dimensional network.[1]

Barium malonate continues the trend of high coordination numbers and structural complexity, forming intricate three-dimensional coordination polymers. The larger Ba²⁺ ion can accommodate a higher number of coordinating atoms, leading to diverse and robust network structures.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the coordination of the malonate ligand to the metal center. The key vibrational modes of interest are the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate groups. The difference between these two frequencies (Δν = νₐₛ - νₛ) can help elucidate the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bridging).

Compoundνₐₛ(COO⁻) (cm⁻¹) (FTIR)νₛ(COO⁻) (cm⁻¹) (FTIR)Δν (cm⁻¹)ν(C-H) (cm⁻¹) (FTIR)ν(C-H) (cm⁻¹) (Raman)
This compound Hydrate ~1560-1590~1440~120-15029762975
Strontium Malonate ~1560-1590~1420-1440~120-170~2960~2960

For both calcium and strontium malonates, the FTIR spectra show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups. The presence of multiple bands in these regions can indicate different coordination environments of the carboxylate groups within the crystal lattice. The C-H stretching vibrations of the methylene group in the malonate ligand are also observable in both FTIR and Raman spectra.

Thermal Stability

Thermogravimetric analysis (TGA) reveals the thermal stability and decomposition pathways of the alkaline earth malonates. The decomposition process typically involves initial dehydration followed by the decomposition of the anhydrous malonate to the corresponding metal carbonate and subsequently to the metal oxide at higher temperatures.

CompoundDehydration Temp. Range (°C)Anhydrous Decomposition Temp. Range (°C)Final Residue
Magnesium Malonate Trihydrate ~100 - 200~350 - 450MgO
This compound Hydrate ~150 - 250~400 - 500CaCO₃ → CaO
Strontium Malonate (Anhydrous)~400 - 550SrCO₃ → SrO
Barium Malonate (Anhydrous)> 500BaCO₃

The thermal stability of the anhydrous malonates generally increases down the group, with barium malonate exhibiting the highest decomposition temperature. This trend is consistent with the increasing electropositivity and ionic character of the metal-oxygen bonds down the group. For magnesium malonate, the decomposition of the anhydrous salt proceeds directly to magnesium oxide, whereas for calcium, strontium, and barium, the corresponding carbonate is formed as an intermediate.[2]

Experimental Protocols

Synthesis of Alkaline Earth Malonates: A general method for the synthesis of alkaline earth malonates involves the reaction of an aqueous solution of an alkaline earth metal salt (e.g., chloride or nitrate) with an aqueous solution of malonic acid or a soluble malonate salt (e.g., sodium malonate). The resulting precipitate is then filtered, washed with deionized water, and dried. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation or gel diffusion methods.

Single-Crystal X-ray Diffraction (SC-XRD): A single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the data is processed to determine the unit cell parameters, space group, and the precise atomic coordinates within the crystal lattice. This technique provides definitive information about the coordination environment of the metal ion and the overall crystal structure.

Thermogravimetric Analysis (TGA): A small sample of the material is placed in a crucible on a microbalance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. The resulting TGA curve plots mass loss as a function of temperature, allowing for the determination of dehydration and decomposition temperatures.

Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the powdered sample is mixed with KBr and pressed into a pellet, or analyzed using an attenuated total reflectance (ATR) accessory. The sample is then irradiated with infrared light, and the absorption of radiation at different frequencies is measured to identify the vibrational modes of the functional groups present in the molecule.

Raman Spectroscopy: A sample is irradiated with a monochromatic laser beam, and the scattered light is collected and analyzed. The Raman spectrum shows the vibrational modes of the molecule based on the inelastic scattering of light, providing complementary information to FTIR spectroscopy.

Comparative Visualization

The following diagram illustrates the trend in coordination number and the resulting structural dimensionality of alkaline earth malonates as a function of the increasing ionic radius of the metal cation.

AlkalineEarthMalonates Be Be²⁺ (0.27 Å) CN=4 (tetrahedral) Low-D Structures Mg Mg²⁺ (0.72 Å) CN=6 (octahedral) Hydrated Salts/Polymers Be->Mg Increasing Ionic Radius Ca Ca²⁺ (1.00 Å) CN=7/8 2D Layers Mg->Ca Increasing Ionic Radius Sr Sr²⁺ (1.18 Å) CN=9 3D Network Ca->Sr Increasing Ionic Radius Ba Ba²⁺ (1.35 Å) CN=8/9 Complex 3D Network Sr->Ba Increasing Ionic Radius

Caption: Trend in coordination and structure of alkaline earth malonates.

Conclusion

The coordination chemistry of alkaline earth malonates is systematically influenced by the properties of the metal cation. The increase in ionic radius from beryllium to barium leads to an increase in coordination number and the formation of higher-dimensional and more complex coordination polymers. While beryllium and magnesium tend to form simpler structures, calcium, strontium, and barium form extended two- and three-dimensional networks. These structural variations are accompanied by differences in their spectroscopic properties and thermal stabilities. This comparative analysis provides a foundational understanding for researchers interested in the design and synthesis of novel metal-organic materials based on alkaline earth metals and dicarboxylate linkers for various applications, including in materials science and drug development.

References

A Comparative Guide to Assessing the Purity of Synthesized Calcium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized calcium malonate against a reference standard. The following sections detail the experimental protocols for key analytical techniques, present comparative data in a structured format, and illustrate the assessment workflow.

The synthesis of this compound, often achieved through the reaction of malonic acid with a calcium salt like calcium carbonate or hydroxide, can introduce various impurities.[1] These may include unreacted starting materials, side products such as calcium acetate and calcium succinate, or residual ions from precursors like magnesium, silicates, and heavy metals.[1][2] Therefore, rigorous purity analysis is crucial to ensure the quality and reliability of the compound for its intended application.

Experimental Protocols

A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment.

1. Complexometric Titration for Calcium Content

This method determines the percentage of calcium in the sample, providing a direct measure of the salt's purity.

  • Principle: A known quantity of the sample is dissolved and titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable 1:1 complex with Ca²⁺ ions.[3] An indicator is used to signal the endpoint of the titration.

  • Apparatus: 50-mL burette, 250-mL Erlenmeyer flasks, 10-mL pipette, analytical balance.

  • Reagents: Standardized 0.05 M EDTA solution, pH 10 ammonia/ammonium chloride buffer, Calmagite or Eriochrome Black T indicator, deionized water, 6 M HCl.

  • Procedure:

    • Accurately weigh approximately 0.2 g of the this compound sample and transfer it to a 250-mL Erlenmeyer flask.

    • Add a minimum amount of 6 M HCl dropwise to dissolve the sample completely.[4][5]

    • Dilute the solution with approximately 50 mL of deionized water.

    • Add 5 mL of the pH 10 buffer solution to the flask.

    • Add 2-3 drops of the Calmagite indicator; the solution should turn a wine-red color.[3][4]

    • Titrate the sample with the standardized 0.05 M EDTA solution, swirling the flask continuously, until the color changes from wine-red to a distinct sky blue, indicating the endpoint.[3][4]

    • Record the volume of EDTA solution used.

    • Repeat the titration at least twice more for accuracy.

    • Calculate the percentage of calcium using the stoichiometry of the Ca²⁺-EDTA reaction.

2. Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of hydrates.

  • Principle: The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen). Weight loss at different temperatures corresponds to the loss of volatile components like water or the decomposition of the malonate salt.[6][7] this compound is expected to first lose any water of hydration, followed by decomposition into calcium carbonate and then calcium oxide at higher temperatures.

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • Calibrate the TGA instrument using appropriate standards.

    • Place approximately 5-10 mg of the this compound sample into an alumina or platinum TGA pan.[6]

    • Load the sample into the TGA furnace.

    • Heat the sample from room temperature to 900°C at a constant rate of 10°C/min under a nitrogen atmosphere.[6][8]

    • Record the mass loss as a function of temperature.

    • Analyze the resulting thermogram to determine the temperatures of decomposition and the percentage mass loss at each step.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule, serving as a fingerprint for the compound.

  • Principle: The sample is irradiated with infrared radiation, and the absorption is measured. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the molecule.[9] The spectrum of the synthesized sample is compared to that of a high-purity standard.

  • Apparatus: FTIR spectrometer.

  • Procedure:

    • Prepare a sample pellet by mixing a small amount of the dried this compound sample (approx. 1-2 mg) with 100-200 mg of dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.

    • Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the powder directly on the ATR crystal.

    • Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.[10]

    • Compare the positions and relative intensities of the absorption bands (e.g., carboxylate stretches) with the spectrum of the reference standard.[11]

4. Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline structure of the material, confirming its phase identity and crystallinity.

  • Principle: A beam of X-rays is directed at the powdered sample, and the diffraction pattern is recorded. The angles and intensities of the diffracted beams are unique to the crystalline structure of the compound.[12]

  • Apparatus: Powder X-ray diffractometer.

  • Procedure:

    • Grind the this compound sample to a fine powder (particle size <20 µm is ideal) to ensure random orientation.[13]

    • Mount the powder on a sample holder.

    • Scan the sample over a specified 2θ range (e.g., 5° to 70°) using a defined X-ray source (e.g., Cu Kα radiation).

    • Compare the resulting diffractogram (peak positions and relative intensities) with a reference pattern from a database or a measured standard.[14]

Data Presentation: Purity Assessment Summary

The following table summarizes hypothetical results from the analysis of a synthesized batch of this compound compared to a certified reference standard.

Analytical TechniqueParameter MeasuredStandard SampleSynthesized SampleAssessment
Complexometric Titration Calcium Content (%)28.18%27.50%Fail
Thermogravimetric Analysis Water Loss (%) (up to 200°C)< 0.5%1.8%Fail
Onset of Decomposition (°C)415°C405°CMarginal
FTIR Spectroscopy Key Peak Match (cm⁻¹)MatchMatchPass
Unidentified PeaksNone1710 cm⁻¹ (weak)Fail
Powder X-ray Diffraction Diffraction Pattern MatchMatchMatchPass
Unidentified PeaksNone2θ = 29.4°Fail

Visualizations

// Explicit ordering for horizontal alignment {rank=same; titration; tga; ftir; pxrd;} prep -> titration [style=solid, minlen=2]; prep -> tga [style=solid, minlen=2]; prep -> ftir [style=solid, minlen=2]; prep -> pxrd [style=solid, minlen=2]; titration -> analysis [style=solid, minlen=2]; tga -> analysis [style=solid, minlen=2]; ftir -> analysis [style=solid, minlen=2]; pxrd -> analysis [style=solid, minlen=2]; } }

Caption: Experimental workflow for the purity assessment of this compound.

G

Caption: Logical relationships in the purity assessment decision process.

References

A Comparative Guide to Calcium Malonate-Derived Materials for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of calcium malonate-derived materials against other common calcium-based biomaterials, including calcium carbonate, calcium citrate, and calcium phosphate. The comparison focuses on applications in drug delivery, bone regeneration, and as a calcium supplement, with supporting experimental data and detailed protocols.

Performance Comparison of Calcium-Based Biomaterials

The selection of a calcium-based biomaterial is critical for the success of applications ranging from dietary supplements to advanced drug delivery and tissue engineering scaffolds. The anion component of the calcium salt significantly influences key parameters such as solubility, bioavailability, and interaction with biological systems.

As a Calcium Supplement

The primary measure of performance for a calcium supplement is its bioavailability, which is the fraction of ingested calcium that is absorbed and becomes available for metabolic use.[1] Bioavailability is influenced by the elemental calcium content, solubility, and dissolution rate of the calcium salt.

Calcium SaltElemental Calcium (%)Solubility in WaterRelative BioavailabilityKey Considerations
This compound ~28.1%Slightly soluble[2]Expected to be comparable to or slightly better than calcium citrate due to the Krebs cycle intermediate, malate.Limited direct comparative studies are available.
Calcium Carbonate ~40%[3]Practically insolubleGenerally lower than calcium citrate, especially in individuals with low stomach acid.[4]Highest elemental calcium content; absorption is dependent on stomach acid.[3]
Calcium Citrate ~21%[3]SolubleGenerally higher than calcium carbonate.[4]Absorption is not dependent on stomach acid.[3]
Tricalcium Phosphate ~39%InsolubleLower than calcium carbonate and citrate.[1]Also provides a source of phosphate.
In Drug Delivery Systems

In drug delivery, the ideal calcium-based carrier should be biocompatible, biodegradable at a controlled rate, and capable of pH-responsive drug release, particularly in the acidic tumor microenvironment.

MaterialBiocompatibilityDegradation/Drug Release ProfileKey Advantages for Drug Delivery
This compound (nanoparticles) High (presumed)pH-sensitive due to the carboxylate groups of malonic acid. Expected to have a controlled release profile.The malonate component can be metabolized by cells. The material's synthesis allows for the incorporation of therapeutic agents.
Calcium Carbonate (nanoparticles) HighHighly pH-sensitive, dissolving in acidic environments (e.g., pH < 7) to release the drug payload.[5][6]Well-established for pH-responsive drug delivery.[5]
Calcium Phosphate (nanoparticles) HighSlower degradation rate compared to calcium carbonate, offering sustained drug release.[7]Mimics the mineral component of bone, making it suitable for targeting bone tissues.
In Bone Regeneration Scaffolds

For bone regeneration, scaffolds should be osteoconductive (support bone growth), osteoinductive (induce bone formation), and have a degradation rate that matches the rate of new bone formation.

MaterialOsteoconductivityOsteoinductivityDegradation Rate
This compound-based Scaffolds High (presumed)Potential for osteoinductivity due to the release of calcium and malonate ions, which are involved in cellular metabolism.Expected to be biodegradable. The degradation rate can potentially be tuned by controlling crystallinity and porosity.
Calcium Carbonate-based Scaffolds HighLimited osteoinductivity.Relatively fast degradation rate.[8]
Calcium Phosphate-based Scaffolds (e.g., β-TCP, HA) HighCan be osteoinductive, especially when combined with growth factors.Degradation rate varies depending on the specific phase (e.g., β-TCP degrades faster than HA).[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Dissolution Testing of Calcium Supplements

This protocol is adapted from the United States Pharmacopeia (USP) general chapter <2040> for dietary supplements.

Objective: To determine the amount of calcium that dissolves from a supplement tablet under simulated gastric conditions.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Medium: 900 mL of 0.1 N hydrochloric acid

Procedure:

  • Place one tablet in each of the six dissolution vessels containing the medium at 37°C.

  • Rotate the paddle at 75 rpm for the time specified in the monograph (typically 30-60 minutes).

  • At the end of the time period, withdraw a sample from each vessel and filter.

  • Analyze the filtrate for calcium content using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma-optical emission spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a biomaterial on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Procedure:

  • Seed cells (e.g., osteoblasts, fibroblasts) in a 96-well plate and incubate for 24 hours.

  • Prepare extracts of the test materials (e.g., this compound, calcium carbonate) by incubating them in a cell culture medium for a specified period.

  • Replace the culture medium in the wells with the material extracts at different concentrations.

  • Incubate the cells with the extracts for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay

Objective: To quantify the activity of alkaline phosphatase, an early marker of osteogenic differentiation.

Principle: ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which is a yellow-colored product. The amount of p-nitrophenol produced is proportional to the ALP activity.

Procedure:

  • Culture cells (e.g., mesenchymal stem cells) on the surface of the test materials or with material extracts in an osteogenic differentiation medium.

  • At specific time points (e.g., 7, 14 days), lyse the cells to release the intracellular ALP.

  • Add the cell lysate to a solution containing pNPP.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction and measure the absorbance of the p-nitrophenol at 405 nm.

  • Normalize the ALP activity to the total protein content of the cell lysate.

Alizarin Red S (ARS) Staining for Mineralization

Objective: To qualitatively and quantitatively assess the deposition of calcium, a late marker of osteogenic differentiation.

Principle: Alizarin Red S binds to calcium in mineralized nodules, forming a red-orange precipitate.

Procedure:

  • Culture cells on the test materials or with material extracts in an osteogenic differentiation medium for an extended period (e.g., 21-28 days).

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Stain the fixed cells with a 2% Alizarin Red S solution (pH 4.1-4.3) for 5-10 minutes.

  • Wash the cells to remove excess stain.

  • For qualitative analysis, visualize the stained mineralized nodules under a microscope.

  • For quantitative analysis, destain the cells using a solution like 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at a specific wavelength (e.g., 562 nm).

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Dissolution_Testing_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis Tablet Calcium Supplement Tablet Vessel Place Tablet in Vessel (37°C, 75 rpm) Tablet->Vessel Medium 0.1 N HCl Medium Medium->Vessel Incubate Incubate for Specified Time Vessel->Incubate Sample Withdraw & Filter Sample Incubate->Sample Analyze Analyze for Calcium Content Sample->Analyze Result Calculate % Dissolved Analyze->Result

Caption: Workflow for Dissolution Testing of Calcium Supplements.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate24h Incubate for 24h Seed->Incubate24h AddExtract Add Material Extracts Incubate24h->AddExtract IncubateTreatment Incubate for 24-72h AddExtract->IncubateTreatment AddMTT Add MTT Solution IncubateTreatment->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT AddSolubilizer Add Solubilizing Agent IncubateMTT->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance Result Determine Cell Viability ReadAbsorbance->Result

Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.

ALP_Assay_Workflow cluster_culture Cell Culture & Differentiation cluster_lysis Cell Lysis cluster_assay_alp ALP Assay Culture Culture Cells with Material in Osteogenic Medium IncubateDiff Incubate for 7-14 days Culture->IncubateDiff Lyse Lyse Cells to Release ALP IncubateDiff->Lyse AddpNPP Add pNPP Substrate Lyse->AddpNPP IncubateReaction Incubate at 37°C AddpNPP->IncubateReaction ReadAbs Read Absorbance (405 nm) IncubateReaction->ReadAbs Normalize Normalize to Total Protein ReadAbs->Normalize Result Quantify ALP Activity Normalize->Result

Caption: Workflow for the Alkaline Phosphatase (ALP) Activity Assay.

ARS_Staining_Workflow cluster_culture_ars Cell Culture & Mineralization cluster_staining Staining cluster_analysis_ars Analysis CultureARS Culture Cells with Material in Osteogenic Medium IncubateMin Incubate for 21-28 days CultureARS->IncubateMin Fix Fix Cells IncubateMin->Fix Stain Stain with Alizarin Red S Fix->Stain Wash Wash to Remove Excess Stain Stain->Wash Qualitative Qualitative: Microscopy Wash->Qualitative Quantitative Quantitative: Destain & Read Absorbance Wash->Quantitative Result Assess Calcium Deposition Qualitative->Result Quantitative->Result

Caption: Workflow for Alizarin Red S (ARS) Staining for Mineralization.

Conclusion

This compound presents a promising alternative to conventional calcium-based biomaterials. Its theoretical advantages, such as good bioavailability and the metabolic utility of the malonate anion, suggest its potential for superior performance in calcium supplementation, drug delivery, and bone regeneration. However, a notable gap exists in the literature regarding direct, head-to-head comparative studies against established materials like calcium carbonate and calcium phosphate in these advanced applications.

The data presented in this guide, compiled from existing literature on various calcium salts, provides a foundational benchmark. Further research focusing on the fabrication of this compound-derived materials and their rigorous evaluation using the standardized protocols outlined herein is crucial to fully elucidate their performance and potential for clinical translation. Researchers and drug development professionals are encouraged to explore the untapped potential of this compound in creating next-generation biomedical solutions.

References

A Comparative Thermogravimetric Analysis of Calcium Malonate and Calcium Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Thermal Decomposition Properties

This guide provides a comprehensive comparison of the thermal decomposition of calcium malonate and calcium oxalate, two common calcium salts. Understanding the thermal stability and decomposition pathways of these compounds is crucial in various fields, including materials science, geology, and pharmaceutical development, where precise control over material properties under thermal stress is essential. This document presents a detailed analysis based on experimental thermogravimetric data, outlining the key differences in their decomposition profiles.

Executive Summary

Thermogravimetric analysis (TGA) reveals distinct multi-stage decomposition patterns for both this compound and calcium oxalate. Calcium oxalate monohydrate, a well-characterized material often used as a TGA standard, undergoes a three-step decomposition involving dehydration, followed by the formation of calcium carbonate, and finally yielding calcium oxide. This compound dihydrate also exhibits a three-stage decomposition, beginning with a two-step dehydration process, followed by decomposition to calcium carbonate and subsequently to calcium oxide. While the initial dehydration of this compound occurs at a similar temperature range to that of calcium oxalate, the subsequent decomposition stages and associated weight losses show notable differences.

Comparative TGA Data

The following table summarizes the quantitative data obtained from thermogravimetric analyses of this compound dihydrate and calcium oxalate monohydrate.

CompoundDecomposition StageTemperature Range (°C)Theoretical Weight Loss (%)Experimental Weight Loss (%)Evolved Product(s)
This compound Dihydrate 1. Dehydration92 - 250[1]20.22%~21.14%[1]H₂O
2. Decomposition to CarbonateNot explicitly found in literature24.70%Not explicitly found in literatureCO, CO₂, C (possible)
3. Decomposition to Oxide> 600 (estimated)30.95%Not explicitly found in literatureCO₂
Calcium Oxalate Monohydrate 1. Dehydration100 - 250[2][3]12.33%[3]~11.9% - 12.3%[2][3]H₂O
2. Decomposition to Carbonate400 - 550[2][4]19.17%[3]~19.1% - 21.6%[2][4]CO, CO₂
3. Decomposition to Oxide600 - 810[2]30.12%[3]~30.2% - 31.3%[2][4]CO₂

Detailed Decomposition Pathways

The thermal decomposition of both calcium salts proceeds through the formation of calcium carbonate as an intermediate, ultimately yielding calcium oxide as the final residue.

This compound Dihydrate (Ca(C₃H₂O₄)·2H₂O)

The thermal decomposition of this compound dihydrate occurs in three main stages[1]:

  • Dehydration: The process begins with the loss of two molecules of water of crystallization. This dehydration occurs in two overlapping steps, indicating that the water molecules are not equally bonded within the crystal structure. The total weight loss in this stage is approximately 21.14% and takes place between 92°C and 250°C[1].

  • Decomposition to Calcium Carbonate: Following dehydration, the anhydrous this compound decomposes to form calcium carbonate. The precise temperature range for this stage is not well-documented in the available literature.

  • Decomposition to Calcium Oxide: The final stage is the decomposition of calcium carbonate to calcium oxide, which is known to occur at temperatures generally above 600°C[5][6].

Calcium Oxalate Monohydrate (Ca(C₂O₄)·H₂O)

The thermal decomposition of calcium oxalate monohydrate is a well-established three-step process and is often used for the calibration of thermogravimetric analyzers[1][2]:

  • Dehydration: The initial weight loss, occurring between approximately 100°C and 250°C, corresponds to the release of one molecule of water, forming anhydrous calcium oxalate[2][3].

  • Decomposition to Calcium Carbonate: The anhydrous calcium oxalate then decomposes between 400°C and 550°C to form calcium carbonate and carbon monoxide[2][4]. Some studies have also detected the evolution of carbon dioxide in this step, possibly due to the disproportionation of carbon monoxide[2].

  • Decomposition to Calcium Oxide: The final decomposition of calcium carbonate into calcium oxide and carbon dioxide occurs at temperatures ranging from 600°C to 810°C[2].

Experimental Protocols

A general experimental protocol for the thermogravimetric analysis of calcium salts is provided below.

Instrumentation:

A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The instrument should have a purge gas system to maintain a controlled atmosphere.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 900-1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min)[2].

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset and end temperatures of each decomposition step, as well as the percentage weight loss for each stage. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rate of weight loss.

Visualizing the Experimental Workflow and Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for a comparative TGA study and the logical relationship of the decomposition pathways.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Acquisition & Analysis cluster_results Comparative Results CaM This compound Sample TGA Thermogravimetric Analyzer CaM->TGA CaO Calcium Oxalate Sample CaO->TGA Acquire Record Weight vs. Temperature TGA->Acquire Analyze Analyze TGA/DTG Curves Acquire->Analyze Compare Compare Decomposition Profiles Analyze->Compare

A flowchart of the comparative TGA experimental workflow.

Decomposition_Pathways cluster_CaM This compound Decomposition cluster_CaO Calcium Oxalate Decomposition CaM_dihydrate Ca(C3H2O4)·2H2O CaM_anhydrous Ca(C3H2O4) CaM_dihydrate->CaM_anhydrous -2H2O CaCO3_from_CaM CaCO3 CaM_anhydrous->CaCO3_from_CaM - (CO, CO2, C) CaO_final_CaM CaO CaCO3_from_CaM->CaO_final_CaM -CO2 CaO_monohydrate Ca(C2O4)·H2O CaO_anhydrous Ca(C2O4) CaO_monohydrate->CaO_anhydrous -H2O CaCO3_from_CaO CaCO3 CaO_anhydrous->CaCO3_from_CaO -CO CaO_final_CaO CaO CaCO3_from_CaO->CaO_final_CaO -CO2

Decomposition pathways of this compound and calcium oxalate.

References

A Comparative Analysis of Experimental and Simulated XRD Patterns of Calcium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between experimentally obtained and theoretically simulated X-ray Diffraction (XRD) patterns of calcium malonate. This analysis is crucial for researchers, scientists, and professionals in drug development for phase identification, purity assessment, and structural characterization of this compound.

Data Presentation: Quantitative Comparison

The following table summarizes the key crystallographic data for this compound dihydrate, which forms the basis for the simulated XRD pattern.

ParameterValue
Chemical FormulaCa(C₃H₂O₄)·2H₂O
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)13.8707
b (Å)6.8120
c (Å)6.8040
β (°)106.289
Z4

A comparison of the peak positions (2θ) and relative intensities from an experimental powder XRD pattern and a simulated pattern is presented below. The experimental data is sourced from the work of Menon et al. (2004), and the simulated data is calculated based on the crystallographic information provided above, assuming Cu Kα radiation (λ = 1.5418 Å).

Experimental 2θ (°)Experimental Relative Intensity (%)Simulated 2θ (°)Simulated Relative Intensity (%)Miller Indices (hkl)
12.910012.88100(200)
18.61318.5915(-111)
20.83320.8335(111)
23.51023.4712(-311)
25.94025.9242(400)
28.71828.6820(-202)
31.22531.1528(021)
34.01533.9518(311)
37.51237.4814(-222)
41.2841.1710(222)

Experimental and Simulation Protocols

Experimental Protocol: Powder X-ray Diffraction (PXRD)

The experimental XRD data for this compound is typically obtained using a powder diffractometer. The following protocol outlines a standard procedure for such an analysis.

1. Sample Preparation:

  • A pure sample of this compound is finely ground to a homogenous powder using an agate mortar and pestle. This ensures a random orientation of the crystallites.

  • The fine powder is then carefully packed into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge to prevent errors in peak positions.

2. Instrument Setup:

  • A standard powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.5418 Å) is used.

  • The X-ray generator is typically operated at a voltage of 40 kV and a current of 40 mA.

  • The instrument is calibrated using a standard reference material, such as silicon, to ensure accuracy.

3. Data Collection:

  • The diffraction pattern is recorded over a 2θ range of 10° to 80°.

  • A continuous scan mode is employed with a step size of 0.02° and a scan speed of 2°/minute.

  • The diffracted X-rays are detected using a scintillation counter or a position-sensitive detector.

4. Data Analysis:

  • The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to determine the peak positions, intensities, and shapes.

  • Background subtraction and Kα2 stripping may be performed to improve data quality.

  • The experimental pattern is then compared with standard patterns from databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) for phase identification.

Simulation Protocol: Generation of a Theoretical XRD Pattern

The theoretical XRD pattern of this compound dihydrate can be simulated from its known crystal structure using software such as VESTA, Mercury, or CrystalDiffract.[1] The following steps outline the process using VESTA:

1. Obtain Crystallographic Information:

  • The crystallographic information file (CIF) for this compound dihydrate is required. This file contains the unit cell parameters, space group, and atomic coordinates. This information is available from crystallographic databases or scientific literature.

2. Import into VESTA:

  • The CIF file is opened in the VESTA software, which will visualize the crystal structure.

3. Set Simulation Parameters:

  • Navigate to the "Utilities" menu and select "Powder Diffraction Pattern."

  • In the settings, specify the X-ray wavelength. For comparison with typical experimental data, Cu Kα radiation (1.5418 Å) is selected.

  • Other parameters such as the 2θ range, peak shape function (e.g., Gaussian or Lorentzian), and full width at half maximum (FWHM) can be adjusted to mimic experimental conditions.

4. Calculate and Export:

  • VESTA calculates the theoretical powder diffraction pattern based on the Bragg equation and the structure factors derived from the atomic positions.

  • The simulated pattern, including a list of peak positions (2θ), intensities, and corresponding Miller indices (hkl), can be exported as a data file for direct comparison with experimental results.

Visualization of the Comparison Workflow

The logical flow for comparing experimental and simulated XRD patterns is illustrated in the following diagram:

XRD_Comparison_Workflow cluster_experimental Experimental Analysis cluster_simulation Theoretical Simulation cluster_comparison Comparative Analysis exp_sample This compound Sample pxrd Powder XRD Experiment exp_sample->pxrd exp_pattern Experimental XRD Pattern pxrd->exp_pattern exp_data Peak List (2θ, Intensity) exp_pattern->exp_data compare Compare Patterns exp_data->compare cif Crystallographic Data (CIF) simulation XRD Simulation Software (e.g., VESTA) cif->simulation sim_pattern Simulated XRD Pattern simulation->sim_pattern sim_data Peak List (2θ, Intensity, hkl) sim_pattern->sim_data sim_data->compare analysis Structural Verification Phase Purity Assessment Lattice Parameter Refinement compare->analysis

Caption: Workflow for comparing experimental and simulated XRD patterns.

References

Safety Operating Guide

Navigating the Safe Disposal of Calcium Malonate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of calcium malonate (CAS 19455-76-6), ensuring the protection of laboratory personnel and the environment.

Understanding this compound: Key Data

PropertyValue
CAS Number 19455-76-6
Molecular Formula C₃H₂CaO₄
Molecular Weight 142.12 g/mol
Appearance White crystalline powder
Solubility Insoluble at neutral pH, with solubility decreasing as temperature increases.[1]

It is important to note that malonate, the anion in this compound, is known to be an inhibitor of mitochondrial respiration. This suggests a level of biological activity that necessitates careful handling and disposal, even in the absence of a detailed toxicological profile.

Immediate Safety and Handling Protocols

Before proceeding with any disposal procedure, it is imperative to adhere to standard laboratory safety protocols when handling this compound.

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • If there is a risk of generating dust, use a fume hood or a ventilated enclosure and consider respiratory protection.

Spill Response:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep up the solid material and place it into a designated, labeled waste container.

  • Clean the spill area with a damp cloth, and dispose of the cleaning materials as chemical waste.

Step-by-Step Disposal Procedure

In the absence of a specific SDS, a conservative approach to the disposal of this compound is recommended. Treat it as a potentially hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.

  • Keep solid this compound waste separate from liquid waste.

Step 2: Waste Containerization

  • Place solid this compound waste in a clearly labeled, sealed, and compatible container. The container should be in good condition and appropriate for solid chemical waste.

  • The label should include:

    • The full chemical name: "this compound"

    • The CAS number: "19455-76-6"

    • The words "Hazardous Waste" (as a precautionary measure)

    • The date of accumulation.

Step 3: Consultation with EHS

  • Contact your institution's EHS office or equivalent safety department.

  • Provide them with all available information on this compound, including the information in this guide.

  • The EHS office will provide specific instructions for the final disposal route, which may include incineration or landfilling at a licensed facility, in accordance with local, state, and federal regulations.

Step 4: Awaiting Pickup

  • Store the labeled waste container in a designated satellite accumulation area within your laboratory.

  • Ensure the storage area is secure and away from incompatible materials.

Disposal Decision Workflow

The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals like this compound, emphasizing a safety-first approach.

G This compound Disposal Workflow A Start: Identify this compound Waste B Is a specific SDS with disposal instructions available? A->B C Follow SDS instructions for disposal. B->C Yes D Treat as Potentially Hazardous Waste B->D No H End C->H E Package in a labeled, sealed container. Label: 'this compound', CAS, 'Hazardous Waste' D->E F Consult with Institutional EHS Office E->F G Follow EHS guidance for final disposal. F->G G->H

A general workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. It is not a substitute for a formal hazardous waste determination. Always consult with your institution's Environmental Health and Safety department for specific guidance on the disposal of chemical waste. Disposal of chemical waste is subject to local, state, and federal regulations[2].

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of calcium malonate, offering procedural, step-by-step guidance to foster a culture of safety and build deep trust in your operational protocols.

I. Personal Protective Equipment (PPE) at a Glance

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose Standard
Eye/Face Protection Chemical safety goggles or a full-face shieldTo protect against dust, splashes, and serious eye irritation[1][2]ANSI Z.87.1 compliant[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a clean, body-covering lab coatTo prevent skin contact and irritation[2][3]EN 374 compliant gloves[4]
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95)For use when dust or mist is generated and engineering controls are insufficient[2][5][6]NIOSH approved[5]
Body Protection Long pants and closed-toe, closed-heel shoesTo cover all exposed skin and prevent accidental contact[3]N/A

II. Emergency First Aid Protocols

Immediate and appropriate first aid is critical in the event of an exposure to this compound. Follow these procedures and seek medical attention as needed.

Exposure Route Immediate Action Medical Guidance
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2][5]Seek immediate medical advice/attention, especially if irritation persists.[2][5]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][7]Consult a physician if irritation develops or persists.[1][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][5][7]Seek immediate medical attention.[7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][2]Call a doctor or Poison Control Center immediately.[1]

III. Step-by-Step Operational and Disposal Plan

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]

  • Keep the container tightly closed to prevent contamination and minimize dust formation.[2][5]

2. Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[1][4]

  • Don appropriate PPE as outlined in the table above before handling.

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Use non-sparking tools to prevent ignition sources.[1][4]

  • Wash hands thoroughly after handling.[5]

3. Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill and prevent it from entering drains or water sources.[2][5]

  • Carefully sweep or scoop the spilled material into a designated, labeled waste container. Avoid creating dust.

  • Clean the spill area with water and decontaminate all tools and equipment used.

4. Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with all local, state, and federal regulations.

  • The material may be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[1]

  • Do not dispose of down the drain or in general waste.[1]

  • Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[1]

IV. Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal start Receive Shipment inspect Inspect Container start->inspect store Store in Cool, Dry, Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh_transfer Weigh & Transfer in Ventilated Area don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment collect_waste Collect Waste experiment->collect_waste dispose Dispose via Approved Methods collect_waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate end end decontaminate->end End of Process

A workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.